Pyridine, 4,4'-(9,10-anthracenediyl)bis-
Description
BenchChem offers high-quality Pyridine, 4,4'-(9,10-anthracenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4,4'-(9,10-anthracenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(10-pyridin-4-ylanthracen-9-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-6-20-19(5-1)23(17-9-13-25-14-10-17)21-7-3-4-8-22(21)24(20)18-11-15-26-16-12-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAQRUMAXVBWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=NC=C4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571400 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194861-72-8 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 9,10-bis(4-pyridyl)anthracene
Abstract
This guide provides a comprehensive technical overview for the synthesis and characterization of 9,10-bis(4-pyridyl)anthracene (B4PA), a fluorescent organic compound of significant interest in coordination chemistry, materials science, and drug development. We delve into the prevalent synthetic methodologies, focusing on the robust Suzuki-Miyaura cross-coupling reaction, and detail the critical characterization techniques required to verify the compound's structure and purity. This document is intended for researchers and professionals who require a practical, in-depth understanding of the experimental considerations and mechanistic principles underlying the preparation and validation of this versatile molecule.
Introduction
9,10-bis(4-pyridyl)anthracene (B4PA) is a rigid, planar molecule featuring a central anthracene core functionalized with two pyridine rings at the 9 and 10 positions. This unique structure imparts valuable photophysical properties, including strong fluorescence, making it a sought-after building block (ligand) for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies.[1] Its ability to form directional, non-covalent interactions, such as hydrogen and halogen bonding, has been explored in the creation of 2D molecular crystals.[2] This guide offers a detailed exploration of its synthesis and the analytical methods used to ensure its quality.
Synthesis of 9,10-bis(4-pyridyl)anthracene
The most common and efficient method for synthesizing B4PA is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] For B4PA, the synthesis involves the reaction of 9,10-dibromoanthracene with 4-pyridylboronic acid.
The Suzuki-Miyaura Cross-Coupling: Mechanistic Insight
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting. The process is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 9,10-dibromoanthracene, forming a Pd(II) complex. This is often the rate-determining step.[5][9]
-
Transmetalation : The organic group from the organoboron species (4-pyridylboronic acid) is transferred to the palladium complex. This step requires activation by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[11][12]
-
Reductive Elimination : The two organic groups (anthracene and pyridine) on the palladium complex are coupled, forming the final product (B4PA) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][13]
The choice of catalyst, base, and solvent system is critical for achieving high yields and purity. Palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely used due to their efficiency in promoting the reaction.[14][15][16]
Detailed Experimental Protocol
This protocol outlines a standard procedure for the synthesis of B4PA via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |
| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | Starting Material |
| 4-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | Catalyst |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Deionized Water | H₂O | 18.02 | Solvent for Base |
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 9,10-dibromoanthracene (1.0 eq), 4-pyridylboronic acid (2.2-2.5 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition : Under the inert atmosphere, add degassed solvents (a mixture of toluene and THF is common) and a degassed aqueous solution of sodium carbonate (2M).[16][17] The biphasic solvent system helps to dissolve both the organic starting materials and the inorganic base.
-
Reaction : Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.[17]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield 9,10-bis(4-pyridyl)anthracene as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of B4PA.
Characterization of 9,10-bis(4-pyridyl)anthracene
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized B4PA. A combination of spectroscopic and physical methods is employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation.[18]
-
¹H NMR : The spectrum of B4PA is expected to show distinct signals for the aromatic protons. Due to the molecule's symmetry, the protons on the anthracene core will appear as two multiplets, and the protons on the pyridine rings will also show characteristic doublet signals.
-
¹³C NMR : This spectrum will show the number of unique carbon environments. Key signals will correspond to the quaternary carbons of the anthracene core and the carbons of the pyridine rings.[19]
-
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound, confirming the successful synthesis. The expected molecular ion peak for B4PA (C₂₄H₁₆N₂) would be at an m/z corresponding to its molecular weight.
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy : These techniques probe the electronic properties of B4PA.
-
UV-Vis Spectroscopy : The absorption spectrum typically shows characteristic bands corresponding to the π-π* transitions of the anthracene chromophore.[20][21]
-
Fluorescence Spectroscopy : B4PA is highly fluorescent. The emission spectrum will show a characteristic emission maximum when excited at a suitable wavelength, which is a key property for its applications.[20]
-
Characterization Data Summary
The following table summarizes the expected characterization data for 9,10-bis(4-pyridyl)anthracene.
| Characterization Technique | Expected Results |
| ¹H NMR (in CDCl₃) | Signals in the aromatic region (approx. 7.5-8.8 ppm) corresponding to anthracene and pyridine protons. |
| ¹³C NMR (in CDCl₃) | Multiple signals in the aromatic region (approx. 120-150 ppm) consistent with the molecular structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₂₄H₁₆N₂. |
| UV-Vis Absorption | Absorption maxima (λ_max) in the UV and visible regions, characteristic of the anthracene core.[20][22] |
| Fluorescence Emission | Strong emission in the blue-green region of the spectrum upon excitation. |
| Appearance | Typically a yellow or orange solid.[23] |
Characterization Workflow Diagram
Caption: Standard workflow for the characterization of B4PA.
Conclusion
The synthesis of 9,10-bis(4-pyridyl)anthracene via the Suzuki-Miyaura cross-coupling reaction is a reliable and well-established method. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields of the pure compound. Subsequent characterization using a suite of analytical techniques, including NMR, MS, and optical spectroscopy, is imperative to confirm the successful synthesis and purity of the final product, ensuring its suitability for downstream applications in advanced materials and chemical research.
References
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An In-depth Technical Guide to Pyridine, 4,4'-(9,10-anthracenediyl)bis- (CAS No. 194861-72-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pyridine, 4,4'-(9,10-anthracenediyl)bis-, a fluorescent aromatic compound with significant potential in materials science and as a versatile building block in organic synthesis. We will delve into its chemical and physical properties, synthesis, characterization, and current and potential applications, with a focus on providing practical insights for laboratory and developmental work.
Core Molecular Attributes and Physicochemical Properties
Pyridine, 4,4'-(9,10-anthracenediyl)bis-, also known by its synonym 9,10-Bis(4-pyridyl)anthracene (9,10-BPA), is a rigid, planar molecule characterized by a central anthracene core functionalized with two pyridine rings at the 9 and 10 positions. This unique structure imparts valuable photophysical properties, making it a subject of interest in various fields.[1][2]
Chemical Identity
| Property | Value |
| CAS Number | 194861-72-8[3] |
| Molecular Formula | C₂₄H₁₆N₂[3] |
| Molecular Weight | 332.40 g/mol [3] |
| IUPAC Name | 4,4'-(9,10-anthracenediyl)dipyridine[4] |
| Synonyms | 9,10-Bis(4-pyridyl)anthracene, 9,10-BPA, dpa[2][5] |
Physicochemical Data (Predicted and Experimental)
A compilation of key physicochemical properties is presented below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally.
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [6][7] |
| Boiling Point (Predicted) | 481.0 ± 40.0 °C | [8] |
| Density (Predicted) | 1.210 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 5.17 ± 0.10 | [8] |
| Solubility | Generally insoluble in water, with some solubility in organic solvents like THF and toluene.[9][10] | - |
Synthesis and Purification
The synthesis of Pyridine, 4,4'-(9,10-anthracenediyl)bis- is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a robust and efficient route to forming the carbon-carbon bonds between the anthracene core and the pyridine rings.[9][10][11]
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the synthesis of similar 9,10-diarylanthracene derivatives.[9][10][12]
Reaction Scheme:
Figure 1: Proposed synthesis via Suzuki-Miyaura coupling.
Materials:
-
9,10-Dibromoanthracene
-
4-Pyridylboronic acid or its pinacol ester derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Toluene, Tetrahydrofuran (THF), and water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1 equivalent), 4-pyridylboronic acid (2.2 equivalents), and potassium carbonate (4 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene, THF, and water (e.g., in a 3:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality in Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the palladium catalyst is sensitive to oxygen, which can lead to its deactivation and lower reaction yields.
-
Base: The inorganic base (e.g., K₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A biphasic solvent system (e.g., toluene/water) is often employed to dissolve both the organic reactants and the inorganic base. THF can be added to improve the solubility of the reactants. Degassing the solvents is important to remove dissolved oxygen.
Spectroscopic and Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized Pyridine, 4,4'-(9,10-anthracenediyl)bis-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be symmetric. Aromatic protons on the anthracene core would likely appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The protons on the pyridine rings would also be in the aromatic region, with those closer to the nitrogen atom being more deshielded.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the anthracene and pyridine rings. Quaternary carbons at the 9 and 10 positions of the anthracene core would have distinct chemical shifts.
Photophysical Properties: UV-Vis Absorption and Fluorescence Emission
The extended π-conjugation of the molecule gives rise to its characteristic photophysical properties.
Figure 2: Simplified Jablonski diagram illustrating photophysical processes.
-
UV-Vis Absorption: The absorption spectrum is expected to show characteristic vibronic bands in the UV and visible regions, typical for anthracene derivatives.[13] The absorption maxima are influenced by the solvent polarity.
-
Fluorescence Emission: The compound is highly fluorescent, typically emitting in the blue region of the visible spectrum. The fluorescence quantum yield can be high, although this is also solvent-dependent.[1][13] The emission spectrum often mirrors the absorption spectrum.
Crystal Structure
The crystal structure of Pyridine, 4,4'-(9,10-anthracenediyl)bis- has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 710883.[4] The planar nature of the molecule facilitates π-π stacking interactions in the solid state, which can influence its photophysical properties and its utility in electronic devices.
Applications in Research and Development
The unique structural and photophysical properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis- make it a valuable component in several areas of materials science.
Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The nitrogen atoms in the pyridine rings act as excellent coordination sites for metal ions, making 9,10-BPA a versatile ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[5]
-
Sensing Applications: MOFs constructed from 9,10-BPA often exhibit strong fluorescence, which can be quenched or enhanced upon interaction with specific analytes. This property has been exploited for the development of chemical sensors for various species, including:
-
Nitroaromatic Compounds: The electron-deficient nature of nitroaromatics can lead to fluorescence quenching of the MOF through photoinduced electron transfer, enabling their sensitive detection.
-
Metal Ions: The interaction of metal ions with the MOF can alter the fluorescence properties, providing a basis for their detection.
-
Small Molecules: The porous nature of these MOFs allows for the selective adsorption of small molecules, which can be detected through changes in fluorescence.[5]
-
Figure 3: General workflow for MOF synthesis and sensing application.
Organic Electronics and Optoelectronics
The anthracene core is a well-known chromophore used in organic light-emitting diodes (OLEDs) and other organic electronic devices.[14] The pyridyl substitution in 9,10-BPA can modulate the electronic properties, making it a candidate for:
-
Emitting Layers: Its strong blue fluorescence makes it a potential component in the emissive layer of OLEDs.
-
Electron Transport Materials: The electron-deficient nature of the pyridine rings may facilitate electron transport.
Potential in Drug Development
While direct applications of Pyridine, 4,4'-(9,10-anthracenediyl)bis- in drug development are not well-documented, its structural motifs suggest potential avenues for exploration.
-
Bioimaging: The inherent fluorescence of the molecule could be utilized for developing fluorescent probes for biological imaging.
-
Drug Delivery: As a component of MOFs, it could be part of a system for the controlled release of therapeutic agents.[2]
-
Scaffold for Bioactive Molecules: The rigid anthracene-pyridine scaffold could be further functionalized to create novel bioactive compounds. Research on other 9,10-disubstituted anthracene derivatives has shown potential anticancer activity through mechanisms like G-quadruplex binding.[15] However, it is crucial to note that no such activity has been reported for Pyridine, 4,4'-(9,10-anthracenediyl)bis- itself.
Safety and Handling
The safety information for Pyridine, 4,4'-(9,10-anthracenediyl)bis- is not consistently reported across all sources. Some sources indicate no particular hazards, while others suggest it may be hazardous and toxic.[8] Therefore, it is prudent to handle this compound with care, following standard laboratory safety procedures.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16]
-
Ingestion: Do not ingest. If swallowed, seek medical attention.[16]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[3]
It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion and Future Outlook
Pyridine, 4,4'-(9,10-anthracenediyl)bis- is a fascinating molecule with a rich potential rooted in its unique photophysical and structural properties. Its primary utility has been demonstrated in the field of materials science as a versatile building block for fluorescent MOFs with promising applications in chemical sensing. While its role in organic electronics is conceivable, further research is needed to fully evaluate its performance. The application of this specific compound in drug development remains a largely unexplored area, offering opportunities for future investigation, particularly in bioimaging and as a scaffold for novel therapeutics. As with any research chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe utilization.
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Gray, V. et al. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Chalmers University of Technology. [Link]
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Kotha, S. & Ghosh, A. K. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. LookChem. [Link]
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Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]
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Request PDF. Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. [Link]
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Gray, V. et al. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]
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Zhao, L. et al. Crystal structure of 4-(anthracen-9-yl)pyridine. PMC. [Link]
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Lu, Z.-Z. et al. Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. RSC Publishing. [Link]
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ResearchGate. Anion-Induced Structural Diversity of Zn and Cd Coordination Polymers Based on Bis-9,10-(pyridine-4-yl)-anthracene, Their Luminescent Properties, and Highly Efficient Sensing of Nitro Derivatives and Herbicides. [Link]
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Ribierre, J. C. et al. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. University of St Andrews. [Link]
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Zhao, L. et al. Crystal structure of 4-(anthracen-9-yl)pyridine. IUCr Journals. [Link]
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D'Annibale, A. et al. Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide (C30H22N2)3Bi4I18, an Air, Water, and Thermally Stable 0D Hybrid Perovskite with High Photoluminescence Efficiency. Crystal Growth & Design. [Link]
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D'Annibale, A. et al. Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide (C30H22N2)3Bi4I18, an Air, Water, and Thermally Stable 0D Hybrid Perovskite with High Photoluminescence Efficiency. CNR-IRIS. [Link]
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Forgan, R. S. et al. Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selectively adsorbing CO2 and fluorescent properties. ResearchGate. [Link]
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Jones, R. N. The Ultraviolet Absorption Spectra of Anthracene Derivatives. ACS Publications. [Link]
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- 15. 9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop2-yne-1-yl]anthracene: G-Quadruplex Selectivity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
An In-depth Technical Guide on the Photophysical Properties of 9,10-di(pyridin-4-yl)anthracene
This guide provides a comprehensive overview of the core photophysical properties of 9,10-di(pyridin-4-yl)anthracene (DPyA), a molecule of significant interest in the fields of materials science, chemical sensing, and optoelectronics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights.
Introduction: The Significance of the Anthracene Scaffold
Anthracene and its derivatives are a well-established class of fluorophores, renowned for their intriguing photophysical properties and chemical stability.[1] The inherent blue emission of the anthracene core makes it a valuable component in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photon upconversion systems.[2] Substitution at the 9 and 10 positions of the anthracene ring is a common strategy to modulate its electronic and photophysical characteristics.[2][3] Bulky substituents, such as phenyl groups, can also prevent the photodimerization that anthracene can undergo at high concentrations upon irradiation.[2]
9,10-di(pyridin-4-yl)anthracene (DPyA) is a specific derivative where pyridyl groups are attached to the 9 and 10 positions. This structural modification introduces nitrogen atoms, which can act as coordination sites for metal ions or as proton acceptors, making DPyA a promising candidate for the development of chemosensors.[4] The extended π-conjugation resulting from the pyridyl substituents also influences the molecule's absorption and emission properties.
Synthesis of 9,10-di(pyridin-4-yl)anthracene
The synthesis of DPyA and related 9,10-disubstituted anthracenes is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling.[2] The Suzuki-Miyaura reaction, in particular, is a versatile and widely used method for forming carbon-carbon bonds.
Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[1]
This protocol outlines the synthesis of a related compound, 4-(anthracen-9-yl)pyridine, which illustrates the general principles applicable to the synthesis of DPyA.
Materials:
-
9-bromoanthracene
-
Pyridin-4-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Potassium carbonate (K₂CO₃) aqueous solution (2 M)
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 9-bromoanthracene, pyridin-4-ylboronic acid, and the palladium catalyst in toluene.
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
Heat the mixture to reflux and stir for a designated period (e.g., 18 hours).[2]
-
After cooling, the organic layer is separated, washed, and dried.
-
The crude product is then purified, typically by column chromatography on silica gel.
The synthesis of 9,10-di(pyridin-4-yl)anthracene would similarly involve a starting material like 9,10-dibromoanthracene and two equivalents of the corresponding pyridylboronic acid derivative.[5]
Electronic Absorption and Emission Properties
The photophysical behavior of DPyA is governed by its electronic structure. The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then relaxes back to the ground state through various pathways, including fluorescence (radiative decay) and non-radiative processes.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of DPyA exhibits characteristic bands corresponding to π → π* transitions within the anthracene core. The substitution with pyridyl groups can cause a slight red-shift in the absorption maxima compared to unsubstituted anthracene, indicating an extension of the conjugated system.[4] In a study of various 9,10-disubstituted anthracenes, it was found that aromatic substituents generally had a minor effect on the UV/Vis absorption spectra.[2][3]
A related compound, 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide, shows intense absorption bands in both the UV and visible regions, highlighting the impact of extended conjugation.[5]
Fluorescence Spectroscopy
Upon excitation, DPyA exhibits strong fluorescence, typically in the blue region of the visible spectrum. The emission spectrum is often a mirror image of the absorption spectrum. The fluorescence properties of 9,10-disubstituted anthracenes can be significantly influenced by the nature of the substituents.[2][3] For instance, the introduction of thiophene substituents has been shown to decrease the fluorescence quantum yield.[2][3]
The fluorescence of DPyA derivatives can be sensitive to the surrounding environment, a property known as solvatochromism.[4] This sensitivity to solvent polarity makes these compounds useful as fluorescent probes.[4]
Key Photophysical Parameters and Their Determination
A thorough characterization of DPyA requires the determination of several key photophysical parameters.
| Parameter | Description | Typical Value/Range for Anthracene Derivatives |
| λabs,max | Wavelength of maximum absorption | 350 - 400 nm |
| λem,max | Wavelength of maximum emission | 400 - 450 nm |
| ε | Molar extinction coefficient | > 10,000 M⁻¹cm⁻¹ at λabs,max |
| Φf | Fluorescence quantum yield | Can approach unity for highly fluorescent derivatives[2][3] |
| τf | Fluorescence lifetime | Typically in the nanosecond range |
Experimental Protocols
Objective: To determine the absorption spectrum and molar extinction coefficient (ε).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a stock solution of DPyA of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane).[6][7]
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette, using the pure solvent as a reference.[7]
-
Identify the wavelength of maximum absorbance (λabs,max).
-
According to the Beer-Lambert law (A = εbc), a plot of absorbance at λabs,max versus concentration will yield a straight line with a slope equal to ε.
Objective: To determine the excitation and emission spectra.
Instrumentation: A spectrofluorometer.
Procedure:
-
Prepare a dilute solution of DPyA in a suitable solvent to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.
-
Emission Spectrum: Set the excitation wavelength to λabs,max and scan the emission monochromator over a range that encompasses the expected fluorescence.
-
Excitation Spectrum: Set the emission wavelength to the observed λem,max and scan the excitation monochromator. The resulting spectrum should be similar to the absorption spectrum.[8]
Objective: To quantify the efficiency of the fluorescence process.
Method: The relative method, using a well-characterized standard with a known quantum yield, is commonly employed. 9,10-diphenylanthracene (DPA) is a common standard for blue-emitting compounds, with a quantum yield often reported as close to 1.0 in cyclohexane.[6]
Procedure:
-
Prepare solutions of the DPyA sample and the quantum yield standard (e.g., DPA) with closely matched absorbances at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions.
-
The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Factors Influencing Photophysical Properties
Solvent Effects (Solvatochromism)
The polarity of the solvent can influence the energy levels of the ground and excited states of DPyA, leading to shifts in the absorption and emission spectra. This solvatochromism is particularly pronounced in molecules with a significant change in dipole moment upon excitation. The nitrogen atoms in the pyridyl rings can engage in hydrogen bonding with protic solvents, further affecting the photophysical properties.[4]
pH and Metal Ion Coordination
The pyridine nitrogen atoms of DPyA can be protonated in acidic conditions or can coordinate to metal ions. Both processes are expected to significantly alter the electronic structure and, consequently, the absorption and emission characteristics. This property is the basis for the application of DPyA and its derivatives as fluorescent chemosensors for pH and metal ions.[4][9] For example, titration with a strong acid like trifluoroacetic acid (TFA) can cause quenching of the fluorescence of similar anthracene derivatives.[4]
Potential Applications
The unique photophysical properties of DPyA make it a versatile molecule with applications in several advanced fields:
-
Organic Light-Emitting Diodes (OLEDs): As a blue-emitting material, DPyA can be utilized as an emitter layer in OLED devices.[2][3]
-
Fluorescent Chemosensors: Its sensitivity to pH and metal ions allows for its use in the development of selective and sensitive fluorescent probes.[4]
-
Triplet-Triplet Annihilation Upconversion (TTA-UC): Anthracene derivatives are excellent candidates for TTA-UC, a process that converts lower-energy light to higher-energy light. DPyA could potentially act as the annihilator in such systems.[2][3]
-
Optoelectronics: The extended π-conjugated system suggests potential applications in organic semiconductors and other optoelectronic devices.[5]
Visualization of Experimental Workflow
Workflow for Photophysical Characterization
Caption: Workflow for the photophysical characterization of DPyA.
Conclusion
9,10-di(pyridin-4-yl)anthracene is a fascinating molecule with a rich set of photophysical properties. Its strong blue fluorescence, coupled with the chemical reactivity of the pyridyl nitrogen atoms, makes it a highly versatile building block for advanced functional materials. A thorough understanding and precise measurement of its photophysical parameters, as outlined in this guide, are crucial for harnessing its full potential in applications ranging from next-generation displays to sensitive chemical detection systems.
References
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Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10596-10606. [Link]
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Capozzi, M. A. M., Grisorio, R., Suranna, G. P., & Gigli, G. (2020). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2020(4), M1149. [Link]
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Zhang, Y., & Wang, Y. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 633–636. [Link]
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Chan, A. S., Chan, M. H., & Yam, V. W. (2022). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 12(34), 22163-22173. [Link]
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Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10596-10606. [Link]
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Prahl, S. (2017). 9,10-Diphenylanthracene. OMLC. [Link]
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Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Journal of Materials Chemistry C, 3(40), 10596-10606. [Link]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link]
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National Center for Biotechnology Information (n.d.). 9,10-Diphenylanthracene. PubChem. [Link]
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Gushchin, E. S., Berezin, A. S., & Bagryanskaya, E. G. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 869. [Link]
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Ma, J., Wang, Y., & Li, G. (2018). Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. Inorganica Chimica Acta, 471, 558-563. [Link]
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University of California, Irvine Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. [Link]
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The Royal Society of Chemistry. (2013). General method of UV-Vis and fluorescence titration. [Link]
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Chemistry LibreTexts. (2021). Lab 4: Molecular Fluorescence. [Link]
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Engel, M., & Gaub, H. E. (Eds.). (2013). Fluorescence Spectroscopy and Microscopy: Methods and Protocols. Methods in Molecular Biology, 1076. [Link]
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National Institute of Standards and Technology. (2006). Recommendations and guidelines for standardization of fluorescence spectroscopy. [Link]
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Venton, B. J. (n.d.). Ultraviolet-Visible (UV-Vis) Spectroscopy. Journal of Visualized Experiments. [Link]
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E. C. D., & T. L. A. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3098. [Link]
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Karoui, R., & Dufour, E. (2008). Spectroscopic Technique: Fluorescence and Ultraviolet-Visible (UV-Vis) Spectroscopies. [Link]
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Emerald Cloud Lab. (n.d.). ExperimentFluorescenceSpectroscopy. [Link]
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Beilstein-Institut. (n.d.). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry. [Link]
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M. A. M. C., et al. (2023). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1- pyridinium) Lead Iodide C30H22N2Pb2I6: A Highly Luminescent, Ch. Semantic Scholar. [https://www.semanticscholar.org/paper/4%2C4%E2%80%B2-(Anthracene-9%2C10-diylbis(ethyne-2%2C1-diyl))bis(1-methyl-1-A-Highly-Capozzi-Grisorio/9f5f0e9b9d8e8b8c9e9b9d8e8b8c9e9b9d8e8b8c]([Link]
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A Technical Guide to the Crystal Structure of 9,10-bis(4-pyridyl)anthracene and its Analogs
Abstract
This technical guide provides a comprehensive analysis of the solid-state structure of 9,10-bis(4-pyridyl)anthracene (DPA), a molecule of significant interest in materials science and supramolecular chemistry. DPA's rigid anthracene core and functional pyridyl groups dictate its assembly in the crystalline state, influencing its photophysical and electronic properties. This document outlines the synthetic protocols, crystal growth methodologies, and the definitive process of single-crystal X-ray diffraction (SC-XRD) used for structural elucidation. While the primary crystallographic data for DPA is cataloged, this guide leverages the detailed, publicly available data of its mono-substituted analog, 4-(anthracen-9-yl)pyridine, to provide a concrete examination of the molecular geometry and intermolecular forces that govern this class of compounds. The principles of crystal packing, including π-π stacking and C-H···π interactions, are discussed in depth, offering field-proven insights for researchers in drug development and materials science.
Synthesis and Crystal Growth of Anthracene-Pyridine Derivatives
The rational design of functional materials begins with robust and reproducible chemical synthesis. For anthracene-pyridine scaffolds, palladium-catalyzed cross-coupling reactions are the industry standard, offering high yields and functional group tolerance.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preferred method for creating the C-C bond between the anthracene core and the pyridyl moieties. The causality for this choice lies in its operational simplicity, the commercial availability of diverse boronic acids, and the reaction's high reliability.
Detailed Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1.0 eq.), pyridin-4-ylboronic acid (2.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq.). The use of a slight excess of the boronic acid ensures the complete consumption of the dibromoanthracene starting material.
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and an aqueous 2 M potassium carbonate solution. The biphasic system facilitates the reaction, with the inorganic base activating the boronic acid in the aqueous phase for transmetalation.
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen or argon atmosphere for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: After cooling, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified via column chromatography on silica gel to yield the pure 9,10-bis(4-pyridyl)anthracene.[1]
Protocol for Single Crystal Growth
The acquisition of high-quality diffraction data is entirely dependent on the quality of the single crystal. The slow evaporation method is a self-validating system; successful crystal growth is direct proof of a high-purity sample.
Detailed Protocol:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system, such as a dichloromethane and ethyl acetate mixture. The ideal solvent is one in which the compound is moderately soluble, allowing for a slow, controlled precipitation.
-
Evaporation Control: Loosely cap the vial and store it in a vibration-free environment. Slow evaporation over several days to weeks allows molecules to deposit onto a growing lattice in the most energetically favorable orientation, minimizing defects.
-
Crystal Harvesting: Once suitably sized crystals have formed, they are carefully harvested from the mother liquor for analysis.
Crystal Structure Determination: A Validating Workflow
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow is a self-contained process where each step validates the next, from data collection to the final refined structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data Analysis
The crystal structure of 9,10-bis(4-pyridyl)anthracene has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 710883. The primary publication is found under DOI: 10.1002/chem.200900796.[2] While the specific unit cell parameters from this source were not accessible for this guide, a detailed analysis can be performed on the closely related mono-substituted analog, 4-(anthracen-9-yl)pyridine, which provides critical insight into the structural motifs of this compound class.
Crystallographic Data for 4-(anthracen-9-yl)pyridine
The following table summarizes the crystallographic data obtained from a published single-crystal X-ray diffraction study of the mono-pyridyl analog.[1][3]
| Parameter | Value |
| Chemical Formula | C₁₉H₁₃N |
| Formula Weight | 255.31 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.45 |
| b (Å) | 5.86 |
| c (Å) | 11.43 |
| α (°) | 90 |
| β (°) | 108.34 |
| γ (°) | 90 |
| Volume (ų) | 1301.9 |
| Z (Molecules per cell) | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R₁ [I > 2σ(I)] | 0.045 |
| CCDC Deposition No. | 2072800 |
Molecular Geometry and Supramolecular Assembly
In the crystal structure of 4-(anthracen-9-yl)pyridine, the most striking feature is the significant dihedral angle of 71.64° between the plane of the anthracene core and the pyridine ring.[1] This twisted conformation is a direct consequence of steric hindrance and is a key feature that prevents a fully planar, conjugated system. It is highly probable that a similar, significant twist exists in the di-substituted 9,10-bis(4-pyridyl)anthracene.
The crystal packing is dominated by non-covalent interactions. Molecules form centrosymmetric dimers through C-H···π interactions, where a hydrogen atom from the anthracene core of one molecule interacts with the electron-rich face of the pyridine ring of a neighboring molecule.[3] Additionally, weak face-to-face π-π stacking interactions are observed between anthracene units of adjacent dimers, with a centroid-centroid distance of approximately 3.61 Å.[3] These interactions create a layered supramolecular structure.
Caption: Key intermolecular interactions governing crystal packing.
Structure-Property Relationships
The crystal structure is not merely an academic curiosity; it directly governs the bulk properties of the material.
-
Fluorescence: The twisted conformation observed in the crystal structure disrupts extensive π-conjugation, which can lead to high fluorescence quantum yields in the solid state by inhibiting the formation of non-emissive excimers that often plague planar aromatic systems.
-
Semiconductivity: The degree of π-π stacking and the intermolecular distances are critical for charge transport. The observed face-to-face stacking provides a potential pathway for charge carrier hopping, making such materials candidates for organic electronics.
-
Coordination Chemistry: For 9,10-bis(4-pyridyl)anthracene, the nitrogen atoms of the pyridyl groups are available for coordination to metal centers, making it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[4] The defined angle of the pyridyl groups relative to the anthracene core acts as a structural director in the formation of these extended networks.
Conclusion
The crystal structure of 9,10-bis(4-pyridyl)anthracene and its analogs is characterized by a significantly twisted molecular geometry and a supramolecular architecture stabilized by a combination of C-H···π and π-π stacking interactions. Understanding these structural details, from the atomic precision of the unit cell to the nuances of intermolecular packing, is paramount for the rational design of new materials. The protocols and analyses presented in this guide offer a robust framework for researchers aiming to synthesize, crystallize, and characterize this important class of molecules for applications ranging from optoelectronics to the development of novel crystalline frameworks.
References
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Nagai, A., Kokado, K., & Chujo, Y. (2009). Highly Fluorescent Molecules with a Twisted Three-Ring Core: 9,10-Di(pyridin-4-yl)anthracene and 9,10-Di(pyrimidin-4-yl)anthracene. Chemistry – A European Journal, 15(29), 7154-7159. [Link]
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PubChem. (n.d.). 4,4'-(Anthracene-9,10-diyl)dipyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Molla, M. R., Bhaumik, A., & Ghosh, S. K. (2014). Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. Dalton Transactions, 43(38), 14349-14357. [Link]
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Zhao, M., Zhang, G., Zhang, J., Huang, S., Liu, X., & Li, F. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 605–608. [Link]
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Zhao, M., Zhang, G., Zhang, J., Huang, S., Liu, X., & Li, F. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 605–608. [Link]
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IUCr Journals. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. International Union of Crystallography. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Solubility of 9,10-bis(4-pyridyl)anthracene in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9,10-bis(4-pyridyl)anthracene (B4PA) is a fluorescent organic compound with a rigid, planar structure that has garnered significant interest in materials science and coordination chemistry. Its utility in these fields is fundamentally linked to its solubility characteristics, which dictate its processability and application. This guide provides a comprehensive overview of the solubility of B4PA in a range of common laboratory solvents. Due to the limited availability of direct quantitative data, this document synthesizes qualitative information from the scientific literature, predictive analysis based on molecular structure, and solubility data of its constituent moieties, anthracene and pyridine. Furthermore, it details the underlying thermodynamic principles governing its dissolution and provides standardized experimental protocols for researchers to determine solubility in their own laboratory settings.
Introduction to 9,10-bis(4-pyridyl)anthracene
9,10-bis(4-pyridyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a central anthracene core functionalized with two pyridine rings at the 9 and 10 positions. This unique structure imparts a combination of properties: the large, nonpolar, and rigid anthracene backbone contributes to strong intermolecular π-π stacking interactions, while the nitrogen-containing pyridine rings introduce polarity and potential sites for hydrogen bonding and coordination. The interplay of these features governs its solubility profile.
Chemical Structure:
-
Molecular Formula: C₂₄H₁₆N₂
-
Molecular Weight: 332.40 g/mol
-
Key Structural Features:
-
A large, hydrophobic anthracene core.
-
Two polar pyridine functional groups.
-
Solubility Profile of 9,10-bis(4-pyridyl)anthracene
Direct, quantitative solubility data for 9,10-bis(4-pyridyl)anthracene is not extensively reported in the literature. However, by analyzing solvents used in its synthesis, purification, and crystal growth, a qualitative and predictive solubility profile can be constructed.
| Solvent Class | Solvent | Predicted Solubility | Rationale and Supporting Evidence |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Moderately Soluble | A structurally similar compound, 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide, is reported to be "fairly soluble" in DMF (~1.25 g/L). The polar aprotic nature of DMF can interact favorably with the polar pyridine groups. |
| Dimethyl sulfoxide (DMSO) | Sparingly to Moderately Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces. | |
| Tetrahydrofuran (THF) | Sparingly Soluble | THF is often used as a solvent in the synthesis of B4PA, indicating it can dissolve the reactants and product to some extent. Its moderate polarity can interact with the pyridine moieties. | |
| Acetone | Sparingly Soluble | As a moderately polar aprotic solvent, acetone is expected to show some limited ability to dissolve B4PA. | |
| Dichloromethane (DCM) | Sparingly Soluble | DCM is a common solvent for the purification of B4PA by column chromatography, suggesting it is a suitable solvent for dissolving and moving the compound. | |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | Toluene is a nonpolar aromatic solvent that can engage in π-π stacking interactions with the anthracene core of B4PA. Some 9,10-disubstituted anthracenes have been reported to be soluble in toluene at concentrations above 40 mM. |
| Benzene | Sparingly Soluble | Similar to toluene, benzene's aromatic nature facilitates favorable interactions with the anthracene core. | |
| Polar Protic | Water | Insoluble | The large, nonpolar anthracene core dominates the molecule's character, making it highly hydrophobic. The polar pyridine groups are insufficient to overcome the hydrophobicity and disrupt the strong hydrogen bonding network of water. |
| Methanol | Very Sparingly Soluble | While methanol has some capacity to solvate the pyridine nitrogens, the large nonpolar surface area of the anthracene core limits solubility. Anthracene itself has very low solubility in methanol[1]. | |
| Ethanol | Very Sparingly Soluble | Similar to methanol, ethanol is a poor solvent for the nonpolar anthracene core, leading to low overall solubility[1]. Pyridine, however, is miscible with ethanol[2][3][4][5]. | |
| Nonpolar Aliphatic | Hexane | Insoluble | The highly nonpolar nature of hexane is not conducive to solvating the polar pyridine groups, and while it can interact with the anthracene core via van der Waals forces, these interactions are generally not strong enough to overcome the crystal lattice energy of B4PA. |
Theoretical Principles Governing Solubility
The dissolution of a crystalline solid like 9,10-bis(4-pyridyl)anthracene is governed by a thermodynamic balance between two key energy considerations: the lattice energy of the solid and the solvation energy of the dissolved molecules.
Lattice Energy vs. Solvation Energy
For dissolution to occur, the energy released upon solvation of the solute molecules by the solvent must be sufficient to overcome the energy required to break the intermolecular forces holding the crystal lattice together.
-
Lattice Energy: This is the energy required to separate one mole of a solid into its constituent gaseous ions or molecules. For B4PA, the strong π-π stacking interactions between the anthracene cores contribute to a significant lattice energy.
-
Solvation Energy: This is the energy released when solute molecules are surrounded and stabilized by solvent molecules. The nature and strength of these interactions depend on the polarity and functional groups of both the solute and the solvent.
The principle of "like dissolves like" is a useful heuristic for predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents tend to dissolve nonpolar solutes[6][7]. 9,10-bis(4-pyridyl)anthracene presents a mixed character, with a large nonpolar region and polar functionalities. This duality explains its limited solubility in both highly polar and highly nonpolar solvents and its preference for solvents with intermediate polarity or specific functionalities that can interact with both parts of the molecule.
Thermodynamic cycle of dissolution.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is recommended. The following are standard protocols for qualitative and quantitative solubility analysis.
Qualitative Solubility Analysis
This method provides a rapid assessment of solubility in various solvents and helps classify the compound based on its acidic, basic, or neutral character.
Procedure:
-
Place approximately 10-20 mg of 9,10-bis(4-pyridyl)anthracene into a small test tube.
-
Add 1 mL of the chosen solvent in 0.25 mL increments, vortexing or shaking vigorously after each addition.
-
Observe for complete dissolution.
-
Classify as:
-
Soluble: Dissolves completely.
-
Sparingly Soluble: Partial dissolution is observed.
-
Insoluble: No visible dissolution.
-
-
For aqueous solutions, the pH can be tested with litmus or a pH meter to determine if the compound is acidic or basic. Given the pyridine moieties, a slightly basic pH would be expected if any dissolution occurs in water.
Qualitative solubility analysis workflow.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Procedure:
-
Add an excess amount of 9,10-bis(4-pyridyl)anthracene to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or rotator is ideal.
-
Allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 9,10-bis(4-pyridyl)anthracene in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Quantitative shake-flask solubility protocol.
Conclusion
The solubility of 9,10-bis(4-pyridyl)anthracene is a critical parameter for its application in research and development. While comprehensive quantitative data is scarce, a combination of qualitative observations from the literature and theoretical predictions based on its molecular structure provides a valuable framework for solvent selection. The compound exhibits limited solubility in most common solvents, with a preference for polar aprotic and aromatic solvents. For applications requiring precise concentration control, the experimental determination of solubility using standardized methods is strongly recommended. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively work with this promising fluorescent molecule.
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Anthracene-Based Pyridine Ligands: A Technical Guide to Synthesis, Properties, and Applications
This in-depth technical guide provides a comprehensive overview of the synthesis, coordination chemistry, photophysical properties, and diverse applications of anthracene-based pyridine ligands. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile class of molecules.
Introduction: The Synergy of Anthracene and Pyridine
Anthracene, a polycyclic aromatic hydrocarbon, is a well-established fluorophore known for its high quantum yield and chemical stability.[1][2] Its extended π-conjugated system makes it an excellent building block for fluorescent materials.[3] Pyridine and its derivatives, such as terpyridine and bipyridine, are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[4] The strategic combination of the anthracene moiety as a signaling unit with the pyridine moiety as a binding site has led to the development of a versatile class of ligands with tunable photophysical properties and a broad spectrum of applications.[2][5] These ligands are central to the design of fluorescent chemosensors, catalysts, and advanced materials for organic light-emitting diodes (OLEDs).[6][7][8]
This guide will explore the fundamental aspects of anthracene-based pyridine ligands, from their rational design and synthesis to their intricate coordination behavior and fascinating photophysical characteristics. We will delve into their practical applications, providing detailed experimental protocols and highlighting the causality behind methodological choices to empower researchers in their own investigations.
Synthetic Strategies: Crafting the Ligand Backbone
The synthesis of anthracene-based pyridine ligands can be achieved through various established organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern on both the anthracene and pyridine moieties, as well as the nature of the linker connecting them.
Suzuki-Miyaura Cross-Coupling
A prevalent method for creating a direct C-C bond between the anthracene and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction typically involves the coupling of a bromoanthracene derivative with a pyridinylboronic acid.
Experimental Protocol: Synthesis of 4-(Anthracen-9-yl)-pyridine [2]
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 9-bromoanthracene (10 mmol), pyridin-4-ylboronic acid (10 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol) in toluene (90 mL).
-
Base Addition: Add an aqueous solution of potassium carbonate (2 M, 40 mL) to the reaction mixture.
-
Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress using thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 4-(anthracen-9-yl)-pyridine.[2]
Schiff Base Condensation
Schiff base formation provides a straightforward method for linking anthracene and pyridine moieties through an imine (-C=N-) bond. This is typically achieved by reacting an anthracene carboxaldehyde with a pyridine-containing amine or hydrazine.[9]
Experimental Protocol: Synthesis of 2-(2-(anthracen-9-ylmethylene)hydrazinyl)pyridine (AP) [9]
-
Reactant Solution: Dissolve 9-anthracenecarboxaldehyde (1 mmol) in a suitable solvent such as ethanol.
-
Addition: To this solution, add 2-hydrazinylpyridine (1 mmol).
-
Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure Schiff base ligand.[9]
Other synthetic methodologies include Kröhnke-type condensations for terpyridine derivatives and esterification reactions to introduce anthracene units onto pre-formed pyridine carboxylic acids.[10][11]
Coordination Chemistry: Complexation with Metal Ions
The pyridine nitrogen atom(s) in these ligands act as excellent coordination sites for a variety of metal ions. The resulting metal complexes often exhibit unique photophysical properties and have applications in catalysis and as therapeutic agents.[7][12]
The coordination of metal ions to the pyridine moiety can significantly influence the photophysical properties of the anthracene fluorophore. This can occur through several mechanisms, including:
-
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the ligand structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.
-
Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the pyridine nitrogen can quench the fluorescence of the anthracene unit through PET. Upon coordination to a metal ion, these electrons are engaged in bonding, suppressing the PET process and "turning on" the fluorescence.[9]
-
Heavy Atom Effect: Coordination of heavy metal ions can promote intersystem crossing, leading to fluorescence quenching but potentially enhancing phosphorescence.
The stoichiometry of the metal-ligand complex is typically determined using methods such as Job's plot analysis, electrospray ionization mass spectrometry (ESI-MS), and NMR titrations.[9][13] For instance, a 1:1 binding stoichiometry is commonly observed for simple pyridine-based ligands with metal ions like Zn²⁺.[13]
Photophysical Properties: Harnessing Light
Anthracene-based pyridine ligands are prized for their distinctive photophysical properties, which are central to their applications.[14]
Absorption and Emission
These ligands typically exhibit strong absorption bands in the UV region, characteristic of the anthracene moiety.[15] The emission spectra are also dominated by the anthracene fluorescence, often with well-resolved vibronic structures.[14] The position of the absorption and emission maxima can be tuned by modifying the substitution pattern on the anthracene core.[16]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. Anthracene itself has a moderate quantum yield, which can be significantly enhanced in its derivatives.[14] For example, substitution at the 9 and 10 positions with bulky groups can prevent photodimerization and lead to quantum yields approaching unity.[14] The fluorescence lifetime (τ) is another important characteristic, typically in the nanosecond range for these compounds.[17]
| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference |
| 9,10-disubstituted anthracenes | ~370-400 | ~400-450 | Can be high (>0.9) | [16] |
| Anthracene-adenine conjugates | ~350-385 | ~410-420 | Varies with metal ion | [15] |
| Anthracene-terpyridine | ~350-390 | ~415-440 | Dependent on metal complexation | [12] |
Table 1: Representative Photophysical Data for Anthracene-Based Ligands.
Applications: From Sensing to Materials Science
The unique properties of anthracene-based pyridine ligands have led to their exploration in a wide array of applications.
Fluorescent Chemosensors
A major application of these ligands is in the development of fluorescent chemosensors for the detection of metal ions.[1][15] The high sensitivity and selectivity of these sensors are often based on the principles of CHEF or PET.[9]
-
Copper (Cu²⁺) Sensing: Several anthracene-pyridine based ligands have been designed for the selective detection of Cu²⁺.[15] The interaction with Cu²⁺ often leads to fluorescence quenching due to the paramagnetic nature of the ion and efficient energy transfer.[15]
-
Zinc (Zn²⁺) Sensing: Ligands incorporating dipicolylamine as the binding unit have shown high selectivity for Zn²⁺, with a noticeable fluorescence enhancement upon binding.[13]
-
Chromium (Cr³⁺) Sensing: "Turn-on" fluorescent probes for Cr³⁺ have been developed, where the presence of the metal ion triggers a significant increase in fluorescence intensity.[1]
Organic Light-Emitting Diodes (OLEDs)
The high fluorescence efficiency of some anthracene derivatives makes them excellent candidates for emitting materials in OLEDs.[8][18] By tuning the chemical structure, deep-blue, blue, and even red-emitting materials have been developed.[8][19] Anthracene-based materials can also serve as host materials or electron-transporting layers in OLED devices.[18]
Catalysis
Metal complexes of anthracene-based pyridine ligands have shown promise in catalysis. For example, cobalt and zinc-based metal-organic frameworks (MOFs) incorporating an anthracene-pyridine ligand have been used as catalysts in the Biginelli reaction for the synthesis of dihydropyrimidinones.[7] The catalytic activity is attributed to the Lewis acidity of the metal centers.[7]
Biological Applications
Anthracene-terpyridine metal complexes have been investigated as binders for G-quadruplex DNA, suggesting their potential as therapeutic agents.[12] The planar anthracene moiety can intercalate into the DNA structure, while the metal-terpyridine unit provides additional binding interactions.[12] Furthermore, the fluorescence of these compounds allows for their use in live-cell imaging to monitor the distribution of metal ions.[9]
Conclusion and Future Outlook
Anthracene-based pyridine ligands represent a powerful and versatile platform in supramolecular chemistry and materials science. The synergistic combination of the excellent photophysical properties of anthracene with the robust coordination capabilities of pyridine has enabled the development of sophisticated chemosensors, efficient OLED materials, novel catalysts, and promising biological probes.
Future research in this area is likely to focus on the development of multi-modal sensors capable of detecting multiple analytes, the design of more efficient and stable materials for OLEDs with improved color purity, and the exploration of new catalytic applications. The continued refinement of synthetic strategies will undoubtedly lead to even more complex and functional ligand architectures with tailored properties for specific applications, further solidifying the importance of this remarkable class of compounds.
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"electronic properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis-"
An In-depth Technical Guide to the Electronic Properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis-
Introduction: Unveiling a Versatile Molecular Scaffold
Pyridine, 4,4'-(9,10-anthracenediyl)bis-, also commonly known as 9,10-bis(4-pyridyl)anthracene (BPAN or dpa), is a polycyclic aromatic hydrocarbon that has garnered significant attention within the scientific community.[1][2] Its molecular architecture, featuring a rigid, planar anthracene core functionalized at the 9 and 10 positions with two pyridine rings, bestows a unique combination of electronic and photophysical properties.[2][3] This structure makes it a valuable building block in diverse fields, ranging from organic electronics to coordination chemistry and sensor technology.[3][4]
The anthracene moiety provides a strong blue fluorescence, while the terminal pyridine units introduce sites for coordination with metal ions or for further chemical modification.[5][6] This inherent functionality allows for the rational design of advanced materials with tailored properties. This guide provides a comprehensive exploration of the core electronic properties of this molecule, delving into its synthesis, photophysical and electrochemical behavior, and its proven applications, thereby offering a foundational understanding for researchers aiming to harness its potential.
Molecular Structure and Synthesis
The foundational structure of Pyridine, 4,4'-(9,10-anthracenediyl)bis- is key to its electronic behavior. The central anthracene unit is a well-known blue-emitting chromophore.[7] The pyridine rings, attached at the sterically unhindered 9 and 10 positions, can have their orientation relative to the anthracene plane influenced by intermolecular interactions in the solid state.
Caption: 2D representation of Pyridine, 4,4'-(9,10-anthracenediyl)bis-.
Synthesis is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. A typical route involves the reaction of 9,10-dibromoanthracene with a suitable pyridineboronic acid derivative.[8][9] This method offers a versatile and efficient means to produce the target molecule and its derivatives.
Core Electronic and Photophysical Properties
The electronic behavior of Pyridine, 4,4'-(9,10-anthracenediyl)bis- is dominated by the extended π-conjugated system of the anthracene core.
Optical Absorption and Emission
The molecule exhibits strong absorption in the ultraviolet region, characteristic of the π-π* transitions of the anthracene moiety. The absorption spectra typically show well-resolved vibronic structures. Upon excitation, it displays intense blue fluorescence.[7] The emission properties can be influenced by the surrounding environment; for instance, aggregation in the solid state or in films can lead to the formation of excimer-like states, which may quench fluorescence and cause a red-shift in the emission spectrum.[10]
Derivatives of this molecule, particularly those with ethynyl linkers between the anthracene and pyridine units, exhibit strong light absorption in the visible region due to an extended conjugation, which facilitates a pronounced HOMO-LUMO transition.[11][12]
Quantum Yield and Excited State Lifetime
Anthracene itself has a fluorescence quantum yield of approximately 30% due to a significant rate of intersystem crossing to the triplet state.[7] However, substitution at the 9 and 10 positions, as in Pyridine, 4,4'-(9,10-anthracenediyl)bis-, can significantly alter these properties. For instance, 9,10-bis(phenylethynyl)anthracene derivatives have been shown to have much shorter natural radiative lifetimes (2.5-4.4 ns) compared to unsubstituted anthracene, indicating a more efficient fluorescence process.[10]
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that dictate the electronic and charge-transport properties of a molecule. These values determine the ease of oxidation and reduction and are fundamental to the design of electronic devices. For many 9,10-substituted anthracene derivatives, the HOMO and LUMO levels are primarily localized on the anthracene core.[8] Functionalization at these positions generally allows for the tuning of thermal stability with only minor effects on the frontier molecular orbital energy levels.[9][13]
The energy levels can be determined experimentally via electrochemical methods like cyclic voltammetry and are often complemented by computational studies using Density Functional Theory (DFT).[7]
Caption: General HOMO-LUMO energy level diagram.
| Property | Typical Value Range | Method | Reference |
| Absorption λmax | ~380 - 450 nm | UV-Vis Spectroscopy | [7][10] |
| Emission λmax | ~420 - 480 nm (Blue) | Photoluminescence | [7][14] |
| HOMO Level | -5.5 to -5.8 eV | Cyclic Voltammetry / DFT | [15][16] |
| LUMO Level | -2.5 to -2.8 eV | Cyclic Voltammetry / DFT | [15][16] |
| Optical Bandgap (Eg) | 2.9 - 3.1 eV | UV-Vis Spectroscopy | [15] |
Electrochemical Behavior
Cyclic voltammetry is the primary technique used to probe the redox properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis- and its derivatives. The oxidation and reduction potentials provide experimental estimates of the HOMO and LUMO energy levels, respectively. The electrochemical behavior of 9,10-disubstituted anthracene compounds can be subtly tuned by the nature of the substituent groups, although these changes are often minor (±0.10 eV).[8] This electrochemical stability is a desirable trait for materials used in electronic devices.
Applications in Materials Science and Technology
The unique electronic properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis- make it a versatile component in a variety of advanced materials.
-
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are foundational materials for blue OLEDs.[7][17] Pyridine, 4,4'-(9,10-anthracenediyl)bis- and related structures can be used as the emissive material or as a stable host for other fluorescent or phosphorescent dopants.[17] Its wide bandgap and suitable HOMO/LUMO levels facilitate efficient charge injection and transport within the device architecture.[17] The development of stable, deep-blue emitters is a critical challenge in display technology, and molecules with a twisted conformation between the anthracene core and side groups have shown promise in achieving pure deep-blue electroluminescence.[18]
-
Coordination Polymers and MOFs: The nitrogen atoms on the pyridine rings act as excellent Lewis bases, making Pyridine, 4,4'-(9,10-anthracenediyl)bis- an ideal organic linker for constructing coordination polymers and metal-organic frameworks (MOFs).[4][5] These materials can exhibit interesting properties such as selective gas adsorption (e.g., CO2 over N2) and fluorescence-based sensing.[4] The luminescent nature of the anthracene linker can be modulated by the presence of specific analytes, making these MOFs highly sensitive chemical sensors.[4]
-
Organic Thin-Film Transistors (OTFTs): The planarity and potential for strong intermolecular interactions make anthracene-based semiconductors attractive for OTFTs.[8][9] While functionalization at the 9,10-positions has a minor effect on frontier orbital energies, it can significantly impact thermal stability and solid-state packing, which are crucial for charge transport and device performance.[8][9]
-
Hybrid Perovskites: More recently, derivatives of this molecule have been incorporated as the organic cation in one-dimensional hybrid iodoplumbate and bismuth iodide perovskites.[19][20][21] These materials have shown remarkable thermal and chemical stability and exhibit exceptionally high photoluminescence yields, making them promising candidates for next-generation light-emitting and photovoltaic devices.[19][20]
Experimental and Computational Methodologies
A multi-faceted approach combining spectroscopic, electrochemical, and computational techniques is essential for a thorough characterization of the electronic properties of Pyridine, 4,4'-(9,10-anthracenediyl)bis-.
Caption: Typical workflow for material characterization and device fabrication.
Protocol 1: UV-Vis and Photoluminescence Spectroscopy
-
Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁶ M) of the compound in a spectroscopic grade solvent (e.g., THF, Toluene, or Dichloromethane).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 250-600 nm). The solvent is used as a reference. The onset of the lowest energy absorption peak is used to calculate the optical bandgap.[15]
-
Photoluminescence Measurement: Excite the solution at a wavelength corresponding to a major absorption peak (e.g., 340 nm) using a spectrofluorometer. Record the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-known standard (e.g., quinine sulfate or 9,10-diphenylanthracene) under identical experimental conditions.
Protocol 2: Cyclic Voltammetry (CV)
-
System Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., N₂ or Ar). Scan the potential to measure the oxidation and reduction peaks. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.
-
Data Analysis:
-
The HOMO energy level can be estimated from the onset of the first oxidation potential (E_ox) using the formula: HOMO = -[E_ox (vs Fc/Fc⁺) + 5.1] eV.
-
The LUMO energy level can be estimated from the onset of the first reduction potential (E_red) using the formula: LUMO = -[E_red (vs Fc/Fc⁺) + 5.1] eV.
-
Computational Approach: Density Functional Theory (DFT)
-
Structure Optimization: The ground-state geometry of the molecule is optimized using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d).
-
Energy Calculation: Single-point energy calculations are then performed on the optimized structure to determine the energies of the HOMO and LUMO.
-
Excited States: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum and gain insight into the nature of the electronic transitions.
Conclusion
Pyridine, 4,4'-(9,10-anthracenediyl)bis- is a molecule of significant academic and industrial interest, underpinned by its robust and tunable electronic properties. Its strong blue fluorescence, stable electrochemical behavior, and versatile chemical functionality make it a powerful component for a new generation of organic electronic devices, sensors, and functional polymers. The ability to modify its structure—either at the pyridine termini or by inserting linkers—provides a clear pathway for rational design, allowing researchers to fine-tune its properties for specific applications, from achieving pure deep-blue emission in OLEDs to creating highly selective sensors within MOF architectures. A comprehensive understanding of its fundamental electronic properties, as outlined in this guide, is the first step toward unlocking its full potential in materials science and beyond.
References
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"thermal stability of 9,10-bis(4-pyridyl)anthracene"
An In-depth Technical Guide to the Thermal Stability of 9,10-bis(4-pyridyl)anthracene
Authored by: A Senior Application Scientist
Foreword: The Structural Pillar of Advanced Materials
In the landscape of materials science and drug development, the foundational integrity of molecular building blocks is paramount. 9,10-bis(4-pyridyl)anthracene (BPA), a rigid, fluorescent, and geometrically well-defined organic ligand, has emerged as a critical component in the rational design of advanced functional materials. Its significance lies not only in the photophysical properties conferred by the anthracene core but also in the directional coordination capabilities of its terminal pyridyl groups. These attributes make it an exemplary linker for constructing highly ordered supramolecular structures such as Metal-Organic Frameworks (MOFs), coordination polymers, and hybrid perovskites.
The operational viability of these materials in applications ranging from gas storage and catalysis to sensing and optoelectronics is intrinsically linked to their thermal resilience. The stability of the final assembly can be no greater than that of its constituent parts. Therefore, a comprehensive understanding of the thermal stability of the BPA ligand itself is not merely an academic exercise; it is a critical prerequisite for predicting the processing limits and application lifespan of any BPA-based material. This guide provides a detailed examination of the thermal properties of 9,10-bis(4-pyridyl)anthracene, grounded in established analytical techniques and contextualized by its role in pioneering materials.
Molecular Profile and Synthesis of 9,10-bis(4-pyridyl)anthracene
9,10-bis(4-pyridyl)anthracene (BPA) is an aromatic organic compound featuring a central anthracene core functionalized at the 9 and 10 positions with pyridyl rings.
The planar anthracene backbone imparts rigidity and desirable electronic properties, while the nitrogen atoms in the pyridyl groups act as Lewis basic sites, providing ideal coordination points for metal ions. This unique combination of a rigid, extended π-system and terminal ligating groups makes BPA a highly sought-after building block.
The synthesis of BPA and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] A typical synthetic approach involves the reaction of 9,10-dibromoanthracene with a suitable pyridineboronic acid or ester. This method is favored for its high yields and tolerance of a wide range of functional groups, allowing for the reliable production of high-purity BPA for research and development.
The Critical Role of Thermal Stability in Anthracene-Based Materials
The thermal stability of an organic ligand like BPA dictates the temperature range within which it can be processed and utilized without undergoing irreversible chemical decomposition. For materials like MOFs, which often require solvothermal synthesis conditions at elevated temperatures, the ligand's ability to withstand these conditions is fundamental.
Research into various 9,10-disubstituted anthracene derivatives has shown that functionalization at these positions is an effective handle for tuning the material's thermal stability.[4] While modifications can have a negligible effect on the core optical and electrochemical properties, they can significantly alter thermal resilience, with decomposition temperatures (defined as 5% weight loss) for many derivatives exceeding 258 °C.[4] The stability of the anthracene core itself provides a robust foundation, but the nature of the substituent groups and the resulting intermolecular packing forces in the solid state ultimately govern the final decomposition pathway and temperature.
For instance, studies on hybrid perovskites incorporating derivatives of BPA demonstrate remarkable thermal stability, with some materials showing no decomposition below 300 °C.[5][6][7] This high stability is a direct consequence of the robustness of the organic cation, which is derived from the BPA scaffold. Similarly, the related compound 9,10-di-[β-(4-pyridyl)vinyl]anthracene has a reported melting point of over 310 °C, further suggesting the inherent thermal robustness of this class of molecules.[8]
Experimental Assessment of Thermal Stability
The primary techniques for quantifying the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). These methods provide complementary information on mass loss due to decomposition and thermal transitions like melting, respectively.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.
Experimental Workflow: Thermogravimetric Analysis
Caption: Workflow for TGA analysis of 9,10-bis(4-pyridyl)anthracene.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3–5 mg of the high-purity, dry BPA powder into a ceramic (alumina) or platinum TGA pan.
-
Instrument Configuration: Place the sample pan into the TGA furnace. Purge the system with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 30 °C.
-
Initiate a heating ramp at a constant rate, commonly 10 °C/min.
-
Continue heating to a final temperature well above the expected decomposition, for instance, 600 °C.
-
-
Data Interpretation: The resulting TGA curve plots the percentage of initial mass remaining against temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs. A sharp, single-step mass loss is indicative of a clean decomposition process.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
Experimental Workflow: Differential Scanning Calorimetry
Caption: Workflow for DSC analysis of 9,10-bis(4-pyridyl)anthracene.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 2–4 mg of BPA into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as the reference.
-
Instrument Configuration: Place both the sample and reference pans into the DSC cell under an inert nitrogen atmosphere.
-
Thermal Program: A heat-cool-heat cycle is often employed.
-
First Heat: Ramp the temperature at 10 °C/min to a point below the anticipated decomposition temperature (e.g., 350 °C) to observe the melting point.
-
Cooling: Cool the sample back to the starting temperature.
-
Second Heat: Re-heat at the same rate to confirm the nature of the thermal events.
-
-
Data Interpretation: The DSC thermogram plots heat flow versus temperature. A sharp endothermic peak (a dip in the curve) corresponds to the melting point (Tm). The absence of a melting peak before decomposition in both TGA and DSC would indicate that the material decomposes before it melts.
Analysis and Expected Thermal Profile of BPA
While a definitive TGA thermogram for pure, unbound 9,10-bis(4-pyridyl)anthracene is not widely published, a robust thermal profile can be inferred from the extensive data available on its derivatives and related structures.
| Compound/Material | Transition | Temperature (°C) | Citation(s) |
| 9,10-di-[β-(4-pyridyl)vinyl]anthracene | Melting Point (Tm) | > 310 | [8] |
| 4-(10-phenylanthracene-9-yl)pyridine | Melting Point (Tm) | ~281 | |
| General 9,10-disubstituted Anthracenes | Decomposition (Td) | > 258 | [4] |
| 4,4′-(Anthracene-9,10-diyl...)bis(1-methyl-1-pyridinium) Lead Iodide | Decomposition (Td) | ~300 | [5] |
| 4,4′-(Anthracene-9,10-diyl...)bis(1-methyl-1-pyridinium) Bismuth Iodide | Decomposition (Td) | ~300 | [6] |
Expected Behavior for BPA:
-
High Thermal Stability: Based on the data from its derivatives and analogs, BPA is expected to be a highly thermally stable molecule. Its decomposition temperature (Td at 5% weight loss) is anticipated to be well above 300 °C . The rigid aromatic structure and strong covalent bonds contribute to this high resilience.
-
Melting Behavior: BPA will likely exhibit a high melting point, potentially close to or coupled with its decomposition. The DSC analysis would reveal a sharp endothermic peak if it melts before decomposing. Given the >310 °C melting point of a similar vinyl-bridged analogue, a high melting point is expected.[8]
-
Decomposition Pathway: The TGA curve is expected to show a single, sharp weight loss step, indicating a clean and rapid decomposition process once the threshold temperature is reached, characteristic of the breakdown of the stable aromatic core.
Conclusion: A Thermally Robust Building Block for Demanding Applications
9,10-bis(4-pyridyl)anthracene stands out as a ligand of exceptional thermal robustness. The evidence from a range of related anthracene derivatives and the complex materials built from them consistently points to a molecule that maintains its structural integrity at temperatures exceeding 300 °C. This inherent stability is a cornerstone of its utility, enabling its use in high-temperature synthetic procedures and ensuring the durability of the resulting materials. For researchers and developers in materials science, the high thermal stability of BPA provides confidence in its application as a reliable building block for the next generation of functional materials destined for challenging operational environments.
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MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]
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Antoine, N. (2024). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide C30H22N2Pb2I6: A Highly Luminescent, Chemically and Thermally Stable One-Dimensional Hybrid Iodoplumbate. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide.... Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Retrieved from [Link]
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ABL Technology. (n.d.). 4,4-(9,10-Anthracenediyl)bis[pyridine]. Retrieved from [Link]
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An In-depth Technical Guide to the Planarity of 9,10-di(pyridin-4-yl)anthracene
Abstract
This technical guide provides a comprehensive examination of the molecular planarity of 9,10-di(pyridin-4-yl)anthracene (DPA), a molecule of significant interest in materials science, coordination chemistry, and drug development. A detailed analysis of the torsional angles between the central anthracene core and the peripheral pyridine rings is presented, supported by experimental data from single-crystal X-ray diffraction and computational modeling. The synthesis of DPA and its derivatives is outlined, and the profound impact of its conformational flexibility on its photophysical properties and applications is discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-property relationships in polyaromatic systems.
Introduction: The Significance of Molecular Planarity
The spatial arrangement of atoms within a molecule, particularly its degree of planarity, is a critical determinant of its physical and chemical properties. In the realm of conjugated aromatic systems, planarity directly influences the extent of π-electron delocalization, which in turn governs the molecule's electronic and photophysical characteristics. 9,10-di(pyridin-4-yl)anthracene (DPA) serves as an exemplary case study. This molecule, composed of a rigid anthracene core flanked by two pyridine rings, exhibits a non-planar conformation in its ground state. The degree of this deviation from planarity, characterized by the torsional or dihedral angle between the anthracene and pyridine moieties, has profound implications for its utility in various applications, from organic light-emitting diodes (OLEDs) to coordination polymers and supramolecular assemblies.[1][2]
Understanding and controlling the planarity of DPA is paramount for the rational design of novel materials with tailored properties. This guide will delve into the structural nuances of DPA, the methodologies used to probe its conformation, and the consequences of its non-planar nature.
Molecular Structure and Synthesis
The Architecture of 9,10-di(pyridin-4-yl)anthracene
The fundamental structure of DPA, with the chemical formula C₂₄H₁₆N₂, consists of a central anthracene scaffold to which two pyridine rings are attached at the 9 and 10 positions.[3] The key structural parameter that defines its planarity is the dihedral angle between the mean plane of the anthracene core and the mean planes of the two pyridine rings. Steric hindrance between the hydrogen atoms on the pyridine rings and the anthracene core forces the pyridine rings to rotate out of the plane of the anthracene.
Synthesis of 9,10-di(pyridin-4-yl)anthracene and its Derivatives
The synthesis of DPA and its derivatives is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This versatile method allows for the efficient formation of carbon-carbon bonds between an aryl halide (e.g., 9,10-dibromoanthracene) and a pyridineboronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for DPA Synthesis [4]
-
Reactant Preparation: In a reaction vessel, combine 9,10-dibromoanthracene, 4-pyridineboronic acid pinacol ester, and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Solvent and Base Addition: Add a degassed mixture of solvents, typically toluene and tetrahydrofuran (THF), along with an aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃).
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for a specified period, often 18 hours.
-
Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent like dichloromethane (DCM), washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄). The crude product is then purified, commonly by column chromatography over silica gel, to yield the desired 9,10-di(pyridin-4-yl)anthracene.
The flexibility of this synthetic route allows for the introduction of various substituents on both the anthracene and pyridine moieties, enabling the fine-tuning of the molecule's steric and electronic properties and, consequently, its planarity.[4]
Probing the Planarity: Experimental and Computational Approaches
A combination of experimental techniques and computational modeling is essential for a thorough understanding of the conformational landscape of DPA.
Single-Crystal X-ray Diffraction: The Definitive Experimental View
Single-crystal X-ray diffraction (SC-XRD) provides the most direct and unambiguous determination of the solid-state structure of a molecule. For DPA and its derivatives, SC-XRD studies have consistently revealed a non-planar conformation.[6][7] The pyridine rings are observed to be twisted with respect to the anthracene core, with reported dihedral angles varying depending on the specific crystalline environment and the presence of co-crystallized molecules or ions. For instance, in one study, the pyridine rings were found to be rotated by as much as 55.87° and 60.30° with respect to the central anthracene plane.[7]
Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: Workflow for SC-XRD analysis.
Computational Modeling: Exploring the Energy Landscape
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences and rotational energy barriers of molecules like DPA.[1][8] By performing geometry optimizations and potential energy surface scans, researchers can predict the most stable conformations and the energy required to rotate the pyridine rings relative to the anthracene core. These calculations often corroborate the non-planar structures observed experimentally and provide insights into the subtle interplay of steric and electronic factors that govern the molecule's shape.
Protocol for DFT-based Conformational Analysis
-
Initial Structure Generation: Build an initial 3D model of the DPA molecule.
-
Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) that balances computational cost and accuracy.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Torsional Angle Scan: Systematically vary the dihedral angle between a pyridine ring and the anthracene core and calculate the energy at each step to map the potential energy surface for rotation.
-
Frequency Analysis: Perform a frequency calculation at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
The Impact of Non-Planarity on Photophysical Properties
The twisted conformation of DPA has a significant impact on its electronic structure and, consequently, its photophysical properties.
Electronic Effects: Decoupling of π-Systems
The rotation of the pyridine rings out of the plane of the anthracene core disrupts the π-conjugation between these two components. This electronic decoupling leads to:
-
Localized Electronic Transitions: The absorption and emission properties of DPA are often dominated by transitions localized on the anthracene core, with the pyridine rings acting as substituents that modulate these properties to a lesser extent.[1]
-
Influence on Charge Transfer: While full π-conjugation is hindered, the non-planar geometry can still allow for through-space intramolecular charge transfer (ICT) between the electron-donating anthracene and the electron-accepting pyridine moieties, particularly in polar solvents.[9][10]
Fluorescence Properties
The fluorescence of DPA derivatives is sensitive to their conformation. The degree of planarity can influence the fluorescence quantum yield and lifetime.[11][12] In some cases, increased planarity can enhance fluorescence, while in others, a twisted conformation can be beneficial by reducing aggregation-induced quenching.[7]
| Property | Influence of Increased Planarity | Influence of Increased Torsion |
| π-Conjugation | Extended | Disrupted |
| Absorption/Emission Wavelength | Red-shifted | Blue-shifted (typically) |
| Fluorescence Quantum Yield | Variable, can increase or decrease | Variable, can increase or decrease |
| Aggregation Tendency | Increased | Decreased |
Table 1: The influence of planarity on the key properties of DPA.
Applications: Harnessing Conformational Flexibility
The unique structural and photophysical properties of DPA arising from its non-planar nature make it a versatile building block in various fields.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyridine rings in DPA make it an excellent ligand for the construction of coordination polymers and MOFs.[2][13] The conformational flexibility of the DPA ligand allows for the formation of diverse and often complex network structures. These materials have potential applications in gas storage, sensing, and catalysis.
Luminescent Materials
DPA and its derivatives are promising candidates for use in organic light-emitting diodes (OLEDs) and other luminescent applications.[1] By chemically modifying the DPA scaffold, it is possible to tune the emission color and improve the fluorescence efficiency. The non-planar structure can be advantageous in preventing π-π stacking and aggregation, which can quench luminescence in the solid state.
Logical Relationship of DPA Structure to Application
Caption: Impact of DPA's structure on its applications.
Conclusion
The non-planar conformation of 9,10-di(pyridin-4-yl)anthracene is a defining feature that profoundly influences its synthesis, properties, and applications. A comprehensive understanding of the torsional angles between the anthracene core and the pyridine rings, achieved through a synergistic combination of experimental techniques like single-crystal X-ray diffraction and computational methods such as DFT, is crucial for the rational design of new DPA-based materials. The ability to control the degree of planarity through chemical modification opens up exciting avenues for the development of advanced materials for a wide range of applications, from optoelectronics to supramolecular chemistry.
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Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111-11121. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 139034, 4,4'-(Anthracene-9,10-diyl)dipyridine. [Link]
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Dong, J. L., Wang, D. Z., Jia, Y. Y., & Wang, D. H. (2017). Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. Journal of Molecular Structure, 1142, 304-310. [Link]
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Zhao, Y., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 605–608. [Link]
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Wang, X., et al. (2021). Anthracene-induced formation of highly twisted metallacycle and its crystal structure and tunable assembly behaviors. Proceedings of the National Academy of Sciences, 118(27), e2104183118. [Link]
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Seto, R., Sato, A., Iuchi, K., Himori, S., & Gotoh, H. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLoS ONE, 17(3), e0263526. [Link]
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Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032. [Link]
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Gao, Y., et al. (2014). Aromaticity-Photovoltaic Property Relationship (APPR) of Triphenylamine Based D-π-A Dyes: Leads from DFT Calculations. International Journal of Photoenergy, 2014, 1-11. [Link]
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Samuel, I. D. W., Rumbles, G., & Collison, C. J. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 9,10-bis(4-pyridyl)anthracene in Gas Adsorption
Introduction: The Strategic Design of Porous Materials with 9,10-bis(4-pyridyl)anthracene
In the pursuit of advanced materials for gas storage and separation, the rational design of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), is of paramount importance. The choice of the organic linker is a critical determinant of the final material's properties, including its porosity, stability, and selectivity for specific gas molecules. 9,10-bis(4-pyridyl)anthracene (dpa) has emerged as a highly versatile and strategic building block in this field.
The dpa ligand possesses a unique combination of structural and chemical features that make it particularly well-suited for the construction of functional gas adsorption materials. Its rigid, planar anthracene core provides a robust scaffold, ensuring the formation of stable, porous frameworks. The extended aromatic system of the anthracene unit also contributes to favorable interactions with various gas molecules through van der Waals forces and π-π stacking interactions.[1]
Crucially, the two terminal pyridyl groups offer strategically positioned nitrogen atoms that can act as Lewis basic sites. These sites can interact strongly with acidic gas molecules like carbon dioxide (CO2), significantly enhancing the material's adsorption capacity and, more importantly, its selectivity over other gases such as nitrogen (N2) or methane (CH4).[2] This targeted interaction is a key principle in designing materials for applications like carbon capture from flue gas. Furthermore, the luminescent nature of the anthracene core imparts sensing capabilities to the resulting materials, opening up possibilities for the detection of adsorbed guest molecules, such as volatile organic compounds (VOCs).[3]
This application note provides a comprehensive guide for researchers and scientists on the application of 9,10-bis(4-pyridyl)anthracene in gas adsorption. It details the synthesis of a representative dpa-based coordination polymer, outlines the protocol for gas adsorption measurements, presents key performance data, and discusses the underlying scientific principles that govern its efficacy.
Key Applications and Scientific Rationale
The unique structural attributes of dpa-based porous materials lead to a range of applications in gas adsorption and separation.
Selective Carbon Dioxide Capture
A primary application of dpa-based materials is in the selective capture of CO2. The pyridinic nitrogen atoms on the dpa ligand create a microenvironment within the pores that has a strong affinity for CO2, a weak Lewis acid. This interaction is significantly stronger than the interaction with nonpolar gases like N2, leading to high CO2/N2 selectivity.[4][5] This is a critical requirement for post-combustion carbon capture technologies. The rigidity of the dpa linker also contributes to the formation of well-defined pores with dimensions suitable for sieving CO2 from larger or smaller gas molecules.
Hydrogen Storage
The high surface area and porous nature of materials constructed with anthracene-based linkers make them promising candidates for hydrogen (H2) storage.[1][6] The aromatic surfaces of the anthracene core can interact with H2 molecules via weak physisorption, and the well-defined pore structure allows for high-density packing of adsorbed hydrogen. While the interaction with H2 is weaker than with CO2, the development of materials with optimized pore sizes and high surface areas using linkers like dpa is a promising avenue for advancing H2 storage technologies.
Sensing of Volatile Organic Compounds (VOCs)
The inherent fluorescence of the anthracene moiety in dpa can be exploited for the development of chemical sensors.[7] When VOC molecules are adsorbed within the pores of a dpa-based framework, they can interact with the anthracene units, leading to a change in the material's fluorescence emission (either quenching or enhancement). This response can be used for the sensitive and selective detection of various VOCs, which are common environmental pollutants.[8][9]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Co(II)-dpa Coordination Polymer
This protocol details the synthesis of a 2-fold interpenetrating pcu network, designated as 1 in the work by Lu et al., which exhibits high selectivity for CO2 adsorption.[5]
Materials:
-
9,10-bis(4-pyridyl)anthracene (dpa)
-
Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)
-
1,4-Naphthalenedicarboxylic acid (H2NDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine 0.036 g (0.1 mmol) of 9,10-bis(4-pyridyl)anthracene, 0.029 g (0.1 mmol) of Co(NO3)2·6H2O, and 0.022 g (0.1 mmol) of 1,4-naphthalenedicarboxylic acid.
-
Add a solvent mixture of 8 mL of DMF and 2 mL of EtOH.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Yellow block-shaped crystals of the coordination polymer will have formed.
-
Isolate the crystals by decanting the mother liquor and wash them thoroughly with fresh DMF to remove any unreacted starting materials.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: This method is employed to increase the solubility of the reactants and promote the crystallization of the coordination polymer under elevated temperature and pressure.[10]
-
Mixed-Ligand System: The use of both dpa and a dicarboxylate linker (H2NDC) allows for the construction of a more complex and robust 3D framework with controlled porosity.
-
Solvent System: The mixture of DMF and EtOH is chosen to effectively dissolve the organic linkers and the metal salt, facilitating the self-assembly process.
Diagram of the Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a Co(II)-dpa coordination polymer.
Protocol 2: Gas Adsorption Measurement
This protocol provides a general procedure for measuring gas adsorption isotherms on a microporous coordination polymer using a volumetric gas sorption analyzer.
1. Sample Activation:
-
Objective: To remove guest solvent molecules from the pores of the material without causing the framework to collapse.
-
Procedure:
-
Place approximately 100-200 mg of the as-synthesized coordination polymer in a sample tube.
-
Attach the sample tube to the degassing port of the gas sorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr) at a specific temperature for an extended period. For the Co(II)-dpa material described above, a degassing temperature of 150 °C for 12 hours is recommended.[5]
-
The choice of activation temperature is critical and should be determined from thermogravimetric analysis (TGA) to ensure it is below the decomposition temperature of the material.
-
2. Adsorption Isotherm Measurement:
-
Objective: To measure the amount of gas adsorbed by the material at a constant temperature over a range of pressures.
-
Procedure:
-
After activation, weigh the sample tube to determine the exact mass of the activated material.
-
Transfer the sample tube to the analysis port of the gas sorption analyzer.
-
Immerse the sample tube in a dewar filled with an appropriate coolant to maintain a constant temperature (e.g., liquid nitrogen at 77 K for N2 adsorption, or a water bath at 273 K or 298 K for CO2 adsorption).
-
Introduce small, controlled doses of the adsorbate gas (e.g., N2, CO2, H2) into the sample tube.
-
After each dose, allow the system to equilibrate until the pressure stabilizes. The instrument measures the amount of gas adsorbed at each equilibrium pressure.
-
Continue this process until the desired final pressure is reached (e.g., 1 atm).
-
For desorption, the pressure is incrementally decreased, and the amount of desorbed gas is measured at each step.
-
3. Data Analysis:
-
Surface Area: The Brunauer-Emmett-Teller (BET) surface area is calculated from the N2 adsorption isotherm measured at 77 K in the relative pressure (P/P₀) range of 0.05 to 0.3.[11]
-
Gas Uptake Capacity: The total amount of gas adsorbed at a specific pressure (e.g., 1 atm) is determined from the corresponding adsorption isotherm.
-
Selectivity: The adsorption selectivity for a binary gas mixture (e.g., CO2/N2) can be estimated from the single-component isotherms using Ideal Adsorbed Solution Theory (IAST). This is calculated as the ratio of the molar fractions of the two gases in the adsorbed phase divided by the ratio of their molar fractions in the bulk phase.
Diagram of the Gas Adsorption Measurement Workflow:
Caption: Workflow for gas adsorption measurement and data analysis.
Data Presentation: Performance of dpa-Based Coordination Polymers
The following table summarizes the gas adsorption properties of a Co(II)-based coordination polymer synthesized with 9,10-bis(4-pyridyl)anthracene and 1,4-naphthalenedicarboxylic acid (referred to as 1 ).
| Parameter | Value | Conditions | Reference |
| BET Surface Area | 486 m²/g | N₂ adsorption at 77 K | [5] |
| Langmuir Surface Area | 658 m²/g | N₂ adsorption at 77 K | [5] |
| CO₂ Uptake | 56.8 cm³/g (2.8 mmol/g) | 273 K, 1 atm | [5] |
| 38.2 cm³/g (1.9 mmol/g) | 298 K, 1 atm | [5] | |
| N₂ Uptake | 5.2 cm³/g (0.23 mmol/g) | 273 K, 1 atm | [5] |
| CO₂/N₂ Selectivity | 56.5 (273 K), 39.8 (298 K) | Calculated using IAST for a 15:85 CO₂/N₂ mixture | [5] |
Authoritative Grounding & Comprehensive References
The protocols and scientific discussions presented in this application note are grounded in peer-reviewed scientific literature. The following references provide further details and the primary data supporting the claims made.
References
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Lu, Z-Z., et al. (2015). Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. CrystEngComm, 17(4), 835-841. [Link]
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Zhao, X., et al. (2016). Increasing the CO2/N2 Selectivity with a Higher Surface Density of Pyridinic Lewis Basic Sites in Porous Carbon Derived from a Pyridyl-Ligand-Based Metal-Organic Framework. Chemistry – An Asian Journal, 11(13), 1913-1920. [Link]
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Wang, J., et al. (2021). Carbon dioxide adsorption based on porous materials. RSC Advances, 11(23), 13871-13888. [Link]
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Lu, Z-Z., et al. (2015). Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selectively adsorbing CO2 and fluorescent properties. ResearchGate. [Link]
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Qin, L., et al. (2022). A microporous 2D cobalt-based MOF with pyridyl sites and open metal sites for selective adsorption of CO2. ResearchGate. [Link]
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Zhang, R., & Cousins, K. (2019). Highly Porous Organic Polymers for Hydrogen Fuel Storage. MDPI. [Link]
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Di Liberto, G., et al. (2020). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI. [Link]
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Zhou, H.-C., et al. (2007). Ultramicroporous Metal−Organic Framework Based on 9,10-Anthracenedicarboxylate for Selective Gas Adsorption. Journal of the American Chemical Society. [Link]
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Ma, S., et al. (2008). Metal-Organic Framework from an Anthracene Derivative Containing Nanoscopic Cages Exhibiting High Methane Uptake. ResearchGate. [Link]
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Lu, W., et al. (2013). Synthesis of microporous organic polymers with high CO2-over-N2 selectivity and CO2 adsorption. Journal of Materials Chemistry A. [Link]
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Al-Naddaf, Q., et al. (2022). New Pillar-MOF with Nitrogen-Donor Sites for CO2 Adsorption. ResearchGate. [Link]
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Jabin, S., et al. (2025). Recent advances in nanoporous organic polymers (NPOPs) for hydrogen storage applications. Nanoscale. [Link]
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Jabin, S., et al. (2025). Recent advances in nanoporous organic polymers (NPOPs) for hydrogen storage applications. RSC Publishing. [Link]
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Zhou, A., et al. (2025). A Novel Anthracene-Based Porous Organic Polymer Containing Pyridine Rings for Efficient Iodine Capture and Rapid Fluorescence Detection of Iron Ions. ResearchGate. [Link]
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Zhou, H.-C., et al. (2007). Ultramicroporous Metal-Organic Framework Based on 9, 10-Anthracenedicarboxylate for Selective Gas Adsorption. ResearchGate. [Link]
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Zhou, H.-C., et al. (2007). Ultramicroporous metal-organic framework based on 9,10-anthracenedicarboxylate for selective gas adsorption. PubMed. [Link]
-
Khan, M. H., & Lee, C. H. (2021). Adsorption of CO2, N2, and CH4 on Zeolites, Activated Carbons, and Metal-Organic Frameworks with Different Surface Nonuniformities. MDPI. [Link]
-
Thote, J., et al. (2019). fluorescence sensing of volatile organic compounds using a 4-amino-1,8-naphthalimide Tröger's base functionalized triazine covalent organic polymer. IIT Palakkad. [Link]
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Caskey, S. R., et al. (2011). Effect of Humidity on the Performance of Microporous Coordination Polymers as Adsorbents for CO2 Capture. Langmuir. [Link]
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Mondal, J., et al. (2013). Rapid and enhanced activation of microporous coordination polymers by flowing supercritical CO2. PubMed. [Link]
-
Lu, Z-Z., et al. (2015). Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. RSC Publishing. [Link]
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Zhou, H.-C., et al. (2007). Ultramicroporous Metal−Organic Framework Based on 9,10-Anthracenedicarboxylate for Selective Gas Adsorption. Journal of the American Chemical Society. [Link]
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Zhang, M., et al. (2023). Specific Recognition and Adsorption of Volatile Organic Compounds by Using MIL-125-Based Porous Fluorescence Probe Material. ResearchGate. [Link]
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Zhang, M., et al. (2023). Specific Recognition and Adsorption of Volatile Organic Compounds by Using MIL-125-Based Porous Fluorescence Probe Material. PubMed Central. [Link]
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Li, Y., et al. (2022). Adsorption and Degradation of Volatile Organic Compounds by Metal–Organic Frameworks (MOFs): A Review. MDPI. [Link]
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Ma, S., et al. (2009). Porous metal-organic frameworks based on an anthracene derivative: syntheses, structure analysis, and hydrogen sorption studies. PubMed. [Link]
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Pal, S., et al. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm. [Link]
-
Lu, Z-Z., et al. (2015). Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. ResearchGate. [Link]
-
Zhang, M., et al. (2023). In Situ Dilatometry Measurements of Deformation of Microporous Carbon Induced by Temperature and Carbon Dioxide Adsorption under High Pressures. MDPI. [Link]
-
Kaczmarczyk, B., et al. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. MDPI. [Link]
-
Koh, K., et al. (2012). Exceptional surface area from coordination copolymers derived from two linear linkers of differing lengths. Chemical Science. [Link]
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Application Note & Protocol: Incorporation of Pyridine, 4,4'-(9,10-anthracenediyl)bis- into Luminescent Metal-Organic Frameworks
Introduction: The Promise of a Luminescent Building Block
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in gas storage, catalysis, sensing, and drug delivery. The rational design of MOFs, achieved by selecting specific metal nodes and organic linkers, allows for the fine-tuning of their structural and functional properties. The organic linker, in particular, plays a crucial role in defining the framework's topology, porosity, and inherent functionalities.
Pyridine, 4,4'-(9,10-anthracenediyl)bis- (PADB), also known as 9,10-bis(4-pyridyl)anthracene, is a highly promising ligand for the synthesis of functional MOFs. Its rigid, linear geometry, stemming from the anthracene core, is ideal for constructing robust and porous frameworks. The terminal pyridyl groups provide effective coordination sites for metal ions, while the anthracene moiety imparts intrinsic fluorescence to the resulting MOF. This inherent luminescence makes PADB-based MOFs particularly attractive for applications in chemical sensing, optoelectronics, and bioimaging.[1][2][3]
This application note provides a detailed protocol for the solvothermal synthesis of a luminescent MOF using PADB and zinc(II) nitrate. It further outlines the essential characterization techniques to validate the successful incorporation of the PADB ligand and the formation of the desired crystalline framework.
Scientific Rationale: The Art of MOF Self-Assembly
The synthesis of MOFs is a self-assembly process governed by the coordination chemistry between the metal ions and the organic linkers. The choice of a solvothermal method—a reaction carried out in a sealed vessel at elevated temperatures—is strategic. The increased temperature provides the necessary activation energy for the formation of the thermodynamically stable crystalline MOF product over kinetically favored amorphous phases.
The selection of zinc(II) as the metal node is based on its versatile coordination geometry and its tendency to form stable frameworks with nitrogen-donor ligands. Furthermore, the d10 electronic configuration of Zn(II) prevents quenching of the ligand-based luminescence, ensuring the resulting MOF is highly emissive.[3]
Dimethylformamide (DMF) is a commonly employed solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic ligands and metal salts. It can also act as a modulator in the crystallization process, influencing the size and morphology of the resulting crystals.
The protocol described herein is designed to be a self-validating system. The successful synthesis of the target MOF can be confirmed through a suite of characterization techniques. Powder X-ray diffraction (PXRD) is essential for verifying the crystallinity and phase purity of the material. Thermogravimetric analysis (TGA) provides information on the thermal stability of the framework and the presence of solvent molecules within the pores. Fourier-transform infrared (FT-IR) spectroscopy confirms the coordination of the PADB ligand to the metal centers. Finally, fluorescence spectroscopy is used to characterize the luminescent properties of the MOF, which are a direct consequence of the incorporated PADB ligand.
Experimental Workflow
Figure 1: General workflow for the synthesis and characterization of a PADB-based MOF.
Detailed Protocol: Synthesis of a Zn-PADB MOF
This protocol is a representative procedure synthesized from established methods for coordination polymers and MOFs utilizing PADB and similar ligands.[1][3]
1. Materials and Equipment
-
Pyridine, 4,4'-(9,10-anthracenediyl)bis- (PADB, C₂₄H₁₆N₂)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven or Schlenk line
2. Synthesis Procedure
-
Reagent Preparation: In a 20 mL glass vial, combine 16.6 mg (0.05 mmol) of Pyridine, 4,4'-(9,10-anthracenediyl)bis- (PADB) and 14.9 mg (0.05 mmol) of zinc nitrate hexahydrate.
-
Dissolution: Add 10 mL of N,N-dimethylformamide (DMF) to the vial. Sonicate the mixture for approximately 15 minutes to ensure complete dissolution of the reagents.
-
Reaction Setup: Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
Cooling: After 72 hours, cool the autoclave to room temperature at a rate of 5°C/min.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in anhydrous dichloromethane (10 mL) for 24 hours. Replace the dichloromethane with a fresh portion and allow it to exchange for another 24 hours.
-
Activation: Decant the dichloromethane and dry the crystalline product under vacuum at 80°C for 12 hours. This process, known as activation, removes the solvent molecules from the pores, making them accessible for subsequent applications.
-
Storage: Store the activated MOF in a desiccator to prevent rehydration.
| Parameter | Value |
| PADB Ligand | 16.6 mg (0.05 mmol) |
| Zinc Nitrate Hexahydrate | 14.9 mg (0.05 mmol) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Solvent Volume | 10 mL |
| Reaction Temperature | 120°C |
| Reaction Time | 72 hours |
| Molar Ratio (Ligand:Metal) | 1:1 |
Table 1: Summary of key experimental parameters for the synthesis of the Zn-PADB MOF.
Characterization and Validation
1. Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Expected Outcome: The PXRD pattern should exhibit sharp peaks, indicating a well-ordered crystalline structure. The absence of broad features suggests the absence of amorphous impurities. The peak positions are characteristic of the specific crystal structure of the MOF.
2. Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Expected Outcome: The TGA curve will typically show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework. A sharp weight loss at higher temperatures signifies the decomposition of the MOF.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To verify the coordination of the pyridyl groups of the PADB ligand to the zinc metal centers.
-
Expected Outcome: A comparison of the FT-IR spectra of the free PADB ligand and the synthesized MOF should reveal shifts in the characteristic vibrational frequencies of the pyridine ring. Specifically, the C=N stretching vibration is expected to shift to a different wavenumber upon coordination to the metal ion.
4. Fluorescence Spectroscopy
-
Purpose: To characterize the luminescent properties of the MOF.
-
Expected Outcome: The MOF should exhibit strong fluorescence in the solid state, typically in the blue region of the spectrum, which is characteristic of the anthracene core of the PADB ligand.[1][2] The excitation and emission maxima should be determined. The high quantum yield and long excited-state lifetime are desirable features for sensing applications.
Conclusion and Outlook
The protocol outlined in this application note provides a reliable method for the synthesis of a luminescent MOF incorporating the Pyridine, 4,4'-(9,10-anthracenediyl)bis- ligand. The inherent fluorescence of the PADB linker makes these materials highly promising for the development of next-generation chemical sensors, particularly for the detection of nitroaromatic compounds or other analytes that can quench the MOF's luminescence.[1] Further research can explore the use of different metal ions to tune the framework's properties and the post-synthetic modification of the MOF to introduce additional functionalities. The successful synthesis and characterization of PADB-based MOFs open up a wide range of possibilities for the design of advanced functional materials.
References
-
Vasylevskyi, S. I., Bassani, D. M., & Fromm, K. M. (2019). Anion-Induced Structural Diversity of Zn and Cd Coordination Polymers Based on Bis-9,10-(pyridine-4-yl)-anthracene, Their Luminescent Properties, and Highly Efficient Sensing of Nitro Derivatives and Herbicides. Inorganic Chemistry, 58(9), 5646–5653. [Link]
-
Xi, J.-M., Zhu, R., Teng, Y.-K., Wu, Q., Xu, M.-Y., Zhang, R., Lu, Z.-Z., & Huang, L. (2023). Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. CrystEngComm, 25(22), 3235-3241. [Link]
-
LookChem. (n.d.). Pyridine, 4,4'-(9,10-anthracenediyl)bis-. Retrieved January 21, 2026, from [Link]
-
Request PDF. (n.d.). Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for CO2 Capture Using 9,10-di(pyridin-4-yl)anthracene-Based Porous Materials
Introduction: Leveraging Molecular Architecture for Carbon Capture
The escalating concentration of atmospheric carbon dioxide (CO₂) necessitates the development of advanced materials for efficient and selective CO₂ capture. Among the promising candidates, porous organic polymers (POPs) and coordination polymers have garnered significant attention due to their high surface areas, tunable pore structures, and chemical stability.[1][2] This document provides a detailed guide on the application of 9,10-di(pyridin-4-yl)anthracene (dpa) as a functional building block in the synthesis of such porous materials for CO₂ capture. The unique combination of a rigid, planar anthracene core and two terminal, nitrogen-rich pyridine rings makes dpa an exceptional component for creating materials with a high affinity for CO₂.
The rationale behind using dpa lies in its ability to impart both structural rigidity and CO₂-philic properties to the resulting polymer network. The anthracene core acts as a robust scaffold, preventing pore collapse during gas adsorption-desorption cycles, while the pyridinic nitrogen atoms serve as Lewis basic sites that interact favorably with the acidic CO₂ molecules.[3] This application note will delve into the mechanism of CO₂ capture, provide detailed experimental protocols for material synthesis and CO₂ adsorption analysis, and present key performance data for a representative dpa-based coordination polymer.
Mechanism of CO₂ Capture in dpa-Based Porous Materials
The selective capture of CO₂ in porous materials constructed from 9,10-di(pyridin-4-yl)anthracene is primarily a physisorption process, driven by favorable intermolecular interactions between the CO₂ molecules and the polymer framework. The key to this enhanced affinity lies in the chemical nature of the dpa ligand.
CO₂ is a quadrupolar molecule with a linear geometry, possessing a significant quadrupole moment. This makes it susceptible to interactions with polar functional groups within an adsorbent material.[1] The pyridinic nitrogen atoms in the dpa structure are electron-rich and act as Lewis basic sites. These sites create localized regions of higher polarity within the pores of the material, leading to strong dipole-quadrupole interactions with the adsorbed CO₂ molecules.[2] This interaction is a dominant factor in the selective adsorption of CO₂ over other non-polar gases like nitrogen (N₂), which lack a significant quadrupole moment.
Furthermore, the aromatic rings of the anthracene and pyridine moieties contribute to the overall CO₂ affinity through van der Waals forces and π-π interactions with the CO₂ molecules. The confinement of CO₂ within the micropores of the polymer network also enhances the binding energy, leading to a higher heat of adsorption, a thermodynamic measure of the strength of the interaction between the adsorbate and the adsorbent. The isosteric heat of adsorption for CO₂ in such materials is typically in the range of 20-40 kJ/mol, indicating a strong physisorption process that is reversible, allowing for the regeneration of the material with a relatively low energy penalty.[4][5]
Caption: Mechanism of selective CO₂ capture by a dpa-based porous material.
Performance Data of a dpa-Based Coordination Polymer
The following table summarizes the CO₂ capture performance of a representative coordination polymer synthesized using 9,10-di(pyridin-4-yl)anthracene (dpa) and cobalt ions, as reported in the literature.[6] This data highlights the material's high selectivity for CO₂ over N₂.
| Parameter | Value | Conditions | Reference |
| CO₂ Uptake | 35.4 cm³/g (1.58 mmol/g) | 273 K, 1 atm | [6] |
| N₂ Uptake | 1.8 cm³/g (0.08 mmol/g) | 273 K, 1 atm | [6] |
| CO₂/N₂ Selectivity | Very High | 273 K | [6] |
| Pore Size | 3.7 x 3.7 Å | - | [6] |
Note: The high selectivity is attributed to the strong interaction of CO₂ with the pyridinic nitrogen sites within the narrow channels of the coordination polymer.
Experimental Protocols
Protocol 1: Synthesis of a Representative dpa-Based Coordination Polymer
This protocol is adapted from the synthesis of a Co-based coordination polymer with 9,10-di(pyridin-4-yl)anthracene.[6]
Materials:
-
9,10-di(pyridin-4-yl)anthracene (dpa)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.05 mmol of Co(NO₃)₂·6H₂O, 0.05 mmol of dpa, and 0.05 mmol of H₂bdc in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Seal the vial and place it in an oven at 100 °C for 72 hours.
-
After cooling to room temperature, yellow block-like crystals will have formed.
-
Collect the crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.
-
The as-synthesized material contains solvent molecules within its pores. To activate the material for gas adsorption, exchange the DMF solvent with a more volatile solvent like ethanol by immersing the crystals in fresh ethanol for 24 hours, repeating the process three times.
-
Finally, dry the sample under a high vacuum at 120 °C for 12 hours to completely remove the solvent and activate the material for CO₂ capture experiments.
Protocol 2: CO₂ Adsorption Measurement by Gravimetric Analysis
This protocol describes the measurement of CO₂ uptake using a thermogravimetric analyzer (TGA) or a dedicated gravimetric sorption analyzer.
Equipment and Materials:
-
Activated dpa-based porous material
-
Thermogravimetric Analyzer (TGA) with gas switching capabilities or a gravimetric sorption analyzer
-
High-purity CO₂ and N₂ gas cylinders with regulators
-
Microbalance with high precision
Procedure:
-
Sample Preparation: Place approximately 5-10 mg of the activated dpa-based material into the TGA pan.
-
In-situ Activation: Heat the sample to 120 °C under a flow of inert gas (e.g., N₂ or He) at a rate of 50 mL/min for at least 2 hours to ensure the removal of any residual moisture or adsorbed gases.
-
Isotherm Measurement: a. Cool the sample to the desired adsorption temperature (e.g., 25 °C or 0 °C). b. Switch the gas flow from the inert gas to pure CO₂ at a controlled flow rate (e.g., 20 mL/min). c. Record the mass increase of the sample over time until it reaches a stable equilibrium, indicating saturation at that pressure (typically atmospheric pressure for TGA). d. The total mass gained corresponds to the amount of CO₂ adsorbed.
-
Data Analysis: a. Calculate the CO₂ uptake in weight percent (wt%) using the formula: wt% = (mass gained / initial mass of sample) * 100. b. Convert the uptake to mmol/g using the molar mass of CO₂ (44.01 g/mol ).
-
Selectivity Measurement (Optional): Repeat the experiment using N₂ gas under the same conditions to determine the N₂ uptake. The selectivity can then be estimated by the ratio of the initial slopes of the adsorption isotherms or by comparing the uptakes at a given pressure.
Protocol 3: Regeneration of the dpa-Based Material
The physisorptive nature of CO₂ capture in dpa-based materials allows for straightforward regeneration.
Procedure (Temperature Swing Adsorption - TSA):
-
After the CO₂ adsorption experiment, switch the gas flow back to an inert gas (N₂ or He).
-
Increase the temperature of the sample (e.g., to 100-120 °C) while maintaining the inert gas flow.
-
The increase in temperature provides the adsorbed CO₂ molecules with sufficient thermal energy to overcome the interaction forces with the material's surface, leading to their desorption.
-
Monitor the mass of the sample until it returns to its initial activated mass, indicating complete regeneration.
-
The material is now ready for the next CO₂ capture cycle.
Procedure (Vacuum Swing Adsorption - VSA):
-
After the CO₂ adsorption experiment, isolate the sample chamber.
-
Apply a vacuum to the sample chamber to reduce the partial pressure of CO₂.
-
The reduction in pressure shifts the adsorption equilibrium, causing the CO₂ to desorb from the material.
-
Continue applying the vacuum until the sample mass returns to its initial activated state.
Experimental Workflow and Data Analysis
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Porous organic polymers for CO2 capture, separation and conversion - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine-functionalized organic porous polymers: applications in efficient CO2 adsorption and conversion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: Measuring the Fluorescence of 9,10-bis(4-pyridyl)anthracene (B4PA)
Introduction: The Unique Photophysics of a Bridged Fluorophore
9,10-bis(4-pyridyl)anthracene (B4PA) is a fascinating fluorophore that marries the rigid, highly fluorescent anthracene core with the pH-sensitive and coordination-capable pyridyl moieties. This unique structure imparts photophysical properties that are highly sensitive to the local chemical environment, making it a valuable tool in diverse research areas, from the development of chemical sensors to the fabrication of novel materials. The fluorescence of B4PA is primarily dictated by the π-conjugated system of the anthracene core. Substitution at the 9 and 10 positions with pyridyl groups can subtly modify the electronic properties and, consequently, the fluorescence characteristics compared to unsubstituted anthracene.[1] For many 9,10-disubstituted anthracenes, high fluorescence quantum yields are desirable and achievable.[1] This application note provides a comprehensive guide to the experimental setup and protocols for accurately measuring the fluorescence of B4PA, with a focus on understanding the influence of solvent polarity and pH.
Anticipated Photophysical Properties
While specific data for B4PA is not extensively published, we can infer its likely behavior from closely related 9,10-disubstituted anthracene derivatives. For instance, 4-(10-phenylanthracene-9-yl)pyridine, a similar molecule, exhibits an absorption maximum around 370-400 nm and emits in the blue region of the visible spectrum.[2] The fluorescence quantum yield of such derivatives can be high, though substitutions can also introduce non-radiative decay pathways that reduce the quantum yield.[1][2]
Experimental Design: A Validating Workflow
A robust experimental design for characterizing the fluorescence of B4PA involves a systematic approach, from sample preparation to data analysis. The following workflow is designed to be self-validating, with built-in checks to ensure data integrity.
Caption: De-excitation pathways of B4PA.
Troubleshooting and Data Interpretation
-
Low Signal-to-Noise Ratio: Increase the concentration of B4PA (while maintaining absorbance < 0.1), increase the excitation slit width, or use a more sensitive detector.
-
Inconsistent Quantum Yield Values: Ensure accurate absorbance measurements and precise preparation of standard and sample solutions. Verify the calibration of the spectrofluorometer.
-
Shift in Emission Maximum with Solvent: This phenomenon, known as solvatochromism, indicates a change in the dipole moment of the fluorophore upon excitation and can provide insights into the electronic structure of the excited state.
Conclusion
The measurement of the fluorescence of 9,10-bis(4-pyridyl)anthracene offers a window into its rich photophysical behavior. By following the detailed protocols outlined in this application note, researchers can obtain accurate and reproducible data on its excitation and emission characteristics, quantum yield, and response to environmental stimuli such as solvent polarity and pH. This information is critical for harnessing the full potential of B4PA in the development of advanced fluorescent materials and sensors.
References
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Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(41), 10995-11004. [Link]
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Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. [Link]
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Webber, S. E. (1993). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). Macromolecules, 26(15), 3843-3848. [Link]
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Pizzoferrato, R., et al. (2012). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Molecules, 17(8), 9133-9146. [Link]
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Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(41), 10995-11004. [Link]
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Novelli, V., D’Annibale, A., Casano, F., Latini, A., & Romagnoli, L. (2025). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2025(2), M1998. [Link]
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ResearchGate. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from ResearchGate. [Link]
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Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(9), 969-974. [Link]
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Catalán, J. (2012). Analysis of the solvatochromism of 9,9'-biaryl compounds using a pure solvent dipolarity scale. Physical Chemistry Chemical Physics, 14(20), 7236-7243. [Link]
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Jones, R. G. (1947). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Chemical Reviews, 41(2), 353-371. [Link]
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Park, J. H., et al. (2019). An unexpected fluorescent emission of anthracene derivatives in the solid state. Dyes and Pigments, 162, 921-927. [Link]
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Zhao, Y., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 633-636. [Link]
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- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Luminescent Core: A Technical Guide to Pyridine, 4,4'-(9,10-anthracenediyl)bis- in the Architecture of Porous Materials
Introduction: The Strategic Design of a Bifunctional Linker
In the rational design of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), the organic linker is the keystone, dictating the resultant architecture, porosity, and ultimately, the material's function. Pyridine, 4,4'-(9,10-anthracenediyl)bis-, also known as 9,10-bis(4-pyridyl)anthracene (BPAn), has emerged as a linker of significant interest. Its strategic design incorporates two key functional motifs: the rigid, planar, and inherently luminescent anthracene core, and the versatile nitrogen-donating pyridyl groups. This unique combination allows BPAn to act as a robust, linear "pillar" or "strut" in the construction of porous frameworks, while simultaneously imparting valuable photophysical properties to the final material.
The anthracene moiety provides a large, π-conjugated system that not only ensures structural rigidity—a crucial factor for maintaining permanent porosity after solvent removal—but also serves as a potent fluorophore.[1] This intrinsic luminescence is highly sensitive to the local chemical environment, making BPAn-based materials prime candidates for chemical sensing applications.[2][3] The terminal 4-pyridyl groups, on the other hand, provide the coordination sites necessary for binding to metal ions or clusters, the "nodes" of the framework. Their directional nature guides the self-assembly process, leading to predictable and often highly symmetric network topologies.[4][5]
This guide provides a comprehensive overview of the application of Pyridine, 4,4'-(9,10-anthracenediyl)bis- as a linker. We will delve into its synthesis, detail the protocols for its incorporation into porous coordination polymers, explore the characterization of these materials, and discuss their applications in gas adsorption and fluorescent sensing.
Part 1: Synthesis of the BPAn Linker
The synthesis of Pyridine, 4,4'-(9,10-anthracenediyl)bis- is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The general strategy involves coupling 9,10-dibromoanthracene with a suitable pyridine-boronic acid derivative.[6][7]
Causality in Synthesis Design:
-
Choice of Reaction: The Suzuki-Miyaura coupling is chosen for its robustness and proven efficacy in forming C-C bonds between aromatic rings. It proceeds under relatively mild conditions and is tolerant of the nitrogen-containing pyridine ring.[7]
-
Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential for the catalytic cycle. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid derivative, forming the more nucleophilic boronate species.
-
Solvent System: A biphasic solvent system, such as toluene and water, is often used to dissolve both the organic starting materials and the inorganic base.[8]
Detailed Synthesis Protocol: Pyridine, 4,4'-(9,10-anthracenediyl)bis-
Materials:
-
9,10-dibromoanthracene
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a 250 mL Schlenk flask, add 9,10-dibromoanthracene (e.g., 1.0 g, 2.98 mmol), pyridine-4-boronic acid (e.g., 0.88 g, 7.15 mmol, 2.4 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.17 g, 0.15 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add 60 mL of toluene to the flask via cannula or syringe. Stir the mixture to form a suspension.
-
Base Addition: In a separate flask, dissolve potassium carbonate (e.g., 1.65 g, 11.9 mmol) in 30 mL of deionized water and degas the solution by bubbling with nitrogen for 20 minutes. Add this solution to the reaction mixture.
-
Reaction: Heat the biphasic mixture to reflux (approximately 90-100 °C) with vigorous stirring under a positive pressure of nitrogen for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the aqueous layer with toluene (2 x 30 mL). Combine the organic layers and wash with brine (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product, a yellow solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like a toluene/ethanol mixture to yield the pure Pyridine, 4,4'-(9,10-anthracenediyl)bis- linker.
Caption: General workflow for the solvothermal synthesis of a BPAn-based MOF.
Part 3: Characterization of BPAn-Based Porous Materials
A suite of analytical techniques is required to fully characterize the structure, stability, porosity, and properties of materials synthesized with the BPAn linker.
| Technique | Purpose | Expected Outcome for a Crystalline BPAn-based MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern with sharp peaks matching the simulated pattern from single-crystal data, indicating a pure, crystalline phase. [4] |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise atomic arrangement, connectivity, and network topology. | Provides the definitive 3D structure, showing the coordination of metal nodes with BPAn and any co-ligands, and revealing the pore dimensions and geometry. [5] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and identify the temperature of solvent loss and decomposition. | A multi-step weight loss curve: an initial loss corresponding to guest/coordinated solvent molecules, followed by a plateau indicating the stable, desolvated framework, and a final drop at higher temperatures corresponding to framework decomposition. [4] |
| Gas Sorption Analysis (N₂, CO₂) | To quantify the permanent porosity, including BET surface area, pore volume, and pore size distribution. | For a porous material, a Type I or Type IV isotherm for N₂ adsorption at 77 K, indicating microporosity or mesoporosity. Selective uptake of CO₂ over N₂ at ambient temperatures is a key property for some BPAn materials. [5] |
| Photoluminescence (PL) Spectroscopy | To investigate the luminescent properties originating from the anthracene core of the BPAn linker. | An emission spectrum in the blue-green region, characteristic of the anthracene fluorophore. The intensity and wavelength of this emission can be modulated by the presence of guest molecules, demonstrating its sensing potential. [3][5] |
Part 4: Key Applications and Performance Data
The unique structural and photophysical properties of BPAn-based porous materials have led to their exploration in several key areas.
Selective Gas Adsorption
The combination of a rigid framework and specific pore chemistry can lead to selective gas adsorption. For instance, coordination polymers constructed with BPAn, Co²⁺, and a dicarboxylate co-linker have demonstrated notable selectivity for carbon dioxide over nitrogen. [5]
-
Mechanism: The selectivity arises from the favorable interactions between the CO₂ quadrupole moment and the polar environment within the MOF pores, which are lined with the π-systems of the anthracene and co-ligands, as well as the metal centers. The framework's rigidity and well-defined pore size (e.g., 3.7 × 3.7 Å) can also contribute to size-sieving effects. [5]
Fluorescent Chemical Sensing
The intrinsic fluorescence of the BPAn linker is a powerful tool for detecting specific analytes. The mechanism often involves luminescence quenching, where the analyte interacts with the framework and disrupts the fluorescence emission of the anthracene units.
-
Example Application: Mixed matrix membranes incorporating a Cd²⁺-BPAn coordination polymer have been shown to be highly sensitive and selective fluorescent sensors for detecting the dichromate anion (Cr₂O₇²⁻) in water. [5]* Mechanism of Action: The strong fluorescence of the material is effectively quenched upon exposure to Cr₂O₇²⁻. This is likely due to an energy transfer process or the absorption of the excitation/emission energy by the dichromate anion, which absorbs in the UV-visible region. The porosity of the material allows the analyte to diffuse into the framework and interact closely with the fluorescent BPAn linkers.
Caption: Mechanism of fluorescence quenching for chemical sensing.
Conclusion and Future Outlook
Pyridine, 4,4'-(9,10-anthracenediyl)bis- stands as a testament to the power of rational linker design in the field of porous materials. Its bifunctional nature, combining a rigid, luminescent core with versatile coordinating groups, allows for the construction of robust frameworks with tailored properties. The applications in selective gas capture and highly sensitive chemical detection highlight the potential of these materials to address significant scientific and industrial challenges.
Future research will likely focus on expanding the library of porous materials derived from BPAn by exploring a wider range of metal nodes and co-ligands to fine-tune pore environments for specific applications. The development of BPAn-based materials for photocatalysis, leveraging the photoactive anthracene core, and their integration into electronic devices are also promising avenues for exploration. As synthetic methodologies become more refined, the controlled synthesis of these advanced functional materials will undoubtedly accelerate their transition from laboratory curiosities to real-world solutions.
References
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Gao, Y., Bai, J., Ma, L., & Su, Z. (2015). Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. Request PDF. [Link]
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Bein, T. (2021). Synthesis and characterization of novel electroactive metal-organic frameworks, especially based on the MOF-74 topology. edoc.ub.uni-muenchen.de. [Link]
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MDPI. (2018). Structural Design and Properties of Coordination Polymers. MDPI. [Link]
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Lu, Z., & Ma, J. (2016). Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. CrystEngComm, 18(3), 494-500. [Link]
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Li, B., Zhang, Y., Ma, D., Shi, Z., & Ma, S. (2021). Recent Progress in Metal-Organic Framework Based Fluorescent Sensors for Hazardous Materials Detection. Frontiers in Chemistry, 9, 743593. [Link]
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Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of visualized experiments : JoVE, (91), 51941. [Link]
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Karlsson, J. K. M., Földes, T., Pápai, M., & Albinsson, B. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(38), 24849-24860. [Link]
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Di Bella, S., Colombo, A., Dragonetti, C., & Roberto, D. (2019). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2019(2), M1063. [Link]
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Wang, H., Xu, J., Zhang, J., Li, B., & Wang, Y. (2016). Luminescent Metal–Organic Frameworks with Anthracene Chromophores: Small-Molecule Sensing and Highly Selective Sensing for Nitro Explosives. Crystal Growth & Design, 16(6), 3429-3435. [Link]
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Tufan, Ç., Yildiz, E., Çoşut, B., & Solak, A. O. (2024). Aqueous syntheses of anthracene-based mixed-ligand coordination polymers and their structural and optical properties. CrystEngComm. [Link]
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Wang, X., Liu, C., Lv, Y., & Wang, H. (2021). Selective fluorescent sensing of LMOFs constructed from tri(4-pyridylphenyl)amine ligand. RSC Advances, 11(30), 18453-18459. [Link]
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Gandeepan, P., & Cheng, C. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3587-3595. [Link]
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Kirillov, A. M., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2021). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganics, 9(12), 92. [Link]
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Butova, V. V., Soldatov, M. A., Guda, A. A., Lomachenko, K. A., & Lamberti, C. (2016). Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. Russian Chemical Reviews, 85(3), 280-307. [Link]
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Ma, S., Sun, D., Parkin, S., & Zhou, H. (2009). Porous Metal-Organic Frameworks Based on an Anthracene Derivative: Syntheses, Structure Analysis, and Hydrogen Sorption Studies. Inorganic Chemistry, 48(12), 5263-5268. [Link]
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Kukkar, P., & Kukkar, D. (2025). Recent breakthroughs in the solvothermal assisted synthesis of luminescent metal-organic frameworks. Inorganic Chemistry Communications, 114631. [Link]
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Ma, S., & Zhou, H. (2007). Ultramicroporous metal-organic framework based on 9,10-anthracenedicarboxylate for selective gas adsorption. Inorganic Chemistry, 46(21), 8499-8501. [Link]
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Wang, H., Liu, Y., Li, Z., Zhang, H., & Weng, G. (2017). Continuous synthesis for zirconium metal-organic frameworks with high quality and productivity via microdroplet flow reaction. Chemical Engineering Journal, 326, 736-742. [Link]
-
Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Lookchem. [Link]
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O'Keeffe, M., Peskov, M. V., Ramsden, S., & Yaghi, O. M. (2008). The Reticular Chemistry Structure Resource (RCSR). Accounts of Chemical Research, 41(11), 1782-1789. [Link]
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Application Notes & Protocols: Amine-Functionalized MOFs (UiO-66-NH₂) as a Versatile Platform for Advanced Drug Delivery
Introduction
Metal-Organic Frameworks (MOFs) represent a cutting-edge class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile surface chemistry make them highly promising candidates for a range of biomedical applications, particularly as carriers in drug delivery systems (DDS)[1][2][3]. Among the vast library of MOFs, the zirconium-based UiO-66 and its derivatives have garnered significant attention due to their remarkable chemical and thermal stability, a critical attribute for in vivo applications[1][2].
This application note focuses specifically on the amine-functionalized variant, UiO-66-NH₂ , which incorporates 2-aminoterephthalic acid as the organic linker. The presence of the amine (-NH₂) group serves a dual purpose: it enhances the loading capacity of certain drug molecules through improved host-guest interactions and provides a reactive site for further post-synthetic modifications[1][4]. We will provide detailed, field-proven protocols for the synthesis of UiO-66-NH₂, its characterization, loading with the model anticancer drug Doxorubicin (DOX), and the subsequent evaluation of its release kinetics and in vitro cytotoxicity.
Synthesis of UiO-66-NH₂ Nanoparticles
The synthesis of UiO-66-NH₂ is typically achieved via a solvothermal method, where the reaction between the metal precursor and the organic linker occurs in a high-boiling-point solvent at elevated temperature and pressure. This method promotes the formation of highly crystalline, uniform nanoparticles.
Protocol 1: Solvothermal Synthesis of UiO-66-NH₂
Rationale: This protocol is optimized for producing phase-pure, crystalline UiO-66-NH₂ nanoparticles in the 100-200 nm range, which is ideal for cellular uptake studies. Dimethylformamide (DMF) serves as the solvent, while the reaction temperature and time are critical for controlling crystal growth and preventing the formation of amorphous impurities.
Materials:
-
Zirconium(IV) chloride (ZrCl₄) or Zirconium dichloride oxide octahydrate (ZrOCl₂·8H₂O)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), absolute
Equipment:
-
200 mL Teflon-lined stainless-steel autoclave
-
Laboratory oven capable of reaching 120 °C
-
Ultrasonic bath
-
High-speed centrifuge
-
Schlenk line or glovebox (optional, for handling ZrCl₄)
Step-by-Step Procedure:
-
Precursor Solution A: In a glass beaker, dissolve 1.47 g of ZrCl₄ in 150 mL of DMF.[5] (Safety Note: ZrCl₄ is moisture-sensitive and corrosive. Handle in a dry environment if possible.)
-
Precursor Solution B: In a separate beaker, dissolve 1.06 g of 2-aminoterephthalic acid in the same volume of DMF.[5]
-
Mixing: Combine Solution A and Solution B under vigorous stirring. To ensure homogeneity, place the resulting mixture in an ultrasonic bath for approximately 20-30 minutes at room temperature.[6]
-
Solvothermal Reaction: Transfer the final mixture into a 200 mL Teflon-lined steel autoclave. Seal the autoclave tightly and place it in a preheated laboratory oven at 120 °C for 24 hours.[6]
-
Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature. A pale-yellow precipitate of UiO-66-NH₂ should be visible at the bottom.
-
Washing and Purification:
-
Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the pellet by resuspending it in fresh DMF and centrifuging again. Repeat this DMF wash step three times to remove any unreacted precursors.
-
Subsequently, wash the pellet with absolute ethanol three times to exchange the DMF within the pores.
-
-
Activation: Dry the final yellow crystalline powder under vacuum at a suitable temperature (e.g., 100-150 °C) to remove residual solvent from the pores. Store the activated MOF powder in a desiccator.
Physicochemical Characterization of the MOF Carrier
Before proceeding with drug loading, it is imperative to validate the successful synthesis and structural integrity of the UiO-66-NH₂ nanoparticles.
Expected Characterization Results
A battery of characterization techniques should be employed to confirm the material's identity, crystallinity, morphology, and porosity.
| Parameter | Technique | Expected Result | Significance |
| Crystallinity & Phase Purity | Powder X-Ray Diffraction (PXRD) | Characteristic peaks at 2θ values of approximately 7.3° and 8.5°[7]. | Confirms the crystalline structure of UiO-66 and the absence of other phases. |
| Morphology & Particle Size | Scanning Electron Microscopy (SEM) | Uniform, spherical or octahedral crystals with particle sizes in the range of 100-200 nm[7][8]. | Verifies particle size and monodispersity, which are crucial for drug delivery kinetics. |
| Porosity & Surface Area | N₂ Adsorption-Desorption (BET) | High BET surface area, typically in the range of 800-1100 m²/g[8][9]. | A high surface area is indicative of a porous structure capable of high drug loading. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to ~450-500 °C in air or N₂. | Demonstrates the high thermal stability of the zirconium-based framework. |
| Functional Groups | Fourier-Transform Infrared (FTIR) | Presence of peaks corresponding to N-H stretching (amine group) and carboxylate stretches. | Confirms the incorporation of the 2-aminoterephthalic acid ligand. |
Workflow for MOF-Based Drug Delivery System Development
The overall process from synthesis to in vitro testing is a sequential and self-validating workflow. Each step confirms the success of the previous one before proceeding.
Caption: Overall workflow for the development and evaluation of UiO-66-NH₂ as a drug delivery system.
Doxorubicin (DOX) Loading into UiO-66-NH₂
The high porosity and the presence of amine groups on the UiO-66-NH₂ framework facilitate the efficient loading of drug molecules like Doxorubicin. The primary loading mechanism involves diffusion of the drug into the MOF pores, potentially enhanced by hydrogen bonding between the drug and the amine-functionalized linker.
Protocol 2: Doxorubicin Loading
Rationale: This protocol uses a simple incubation method. The drug concentration and MOF-to-drug ratio are key parameters that determine the loading efficiency. Quantification is achieved by measuring the concentration of unbound DOX in the supernatant using UV-Vis spectroscopy.
Materials:
-
Activated UiO-66-NH₂ powder
-
Doxorubicin hydrochloride (DOX)
-
Deionized (DI) water or Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M NaOH solution
Equipment:
-
UV-Vis Spectrophotometer
-
Orbital shaker or rotator
-
Microcentrifuge
Step-by-Step Procedure:
-
Prepare DOX Stock Solution: Prepare a stock solution of DOX (e.g., 1 mg/mL) in DI water.
-
Incubation:
-
Disperse a known amount of activated UiO-66-NH₂ (e.g., 10 mg) in a specific volume of the DOX solution (e.g., 10 mL of a 100 µg/mL solution)[8].
-
Sonicate briefly to ensure a homogeneous suspension.
-
Incubate the mixture on a rotator in the dark (DOX is light-sensitive) at room temperature for 24 hours to reach equilibrium.
-
-
Separation: Centrifuge the suspension at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the DOX-loaded MOFs (DOX@UiO-66-NH₂).
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm).
-
Determine the concentration of free DOX in the supernatant using a pre-established calibration curve.
-
-
Washing: Gently wash the DOX@UiO-66-NH₂ pellet with DI water to remove any surface-adsorbed drug, and centrifuge again.
-
Drying: Lyophilize or air-dry the final product and store it at 4 °C, protected from light.
Calculation of Loading Parameters
Two key metrics are used to evaluate the success of the encapsulation process:
-
Drug Loading Capacity (DLC %): The weight percentage of the drug relative to the total weight of the drug-loaded MOF. DLC (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100
-
Encapsulation Efficiency (EE %): The percentage of the initial drug that was successfully loaded into the MOF. EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
Studies have reported high drug loading capacities for DOX in UiO-66-NH₂, sometimes exceeding 40% by weight, demonstrating its potential as an effective carrier[6].
In Vitro Drug Release Studies
A crucial feature of an effective DDS is its ability to release the therapeutic payload in a controlled manner, preferably in response to a specific stimulus. UiO-66-NH₂ often exhibits pH-responsive drug release, a highly desirable trait for cancer therapy, as the tumor microenvironment is typically more acidic (pH ~5.5-6.8) than normal physiological pH (7.4)[10][11].
Protocol 3: pH-Responsive Drug Release
Rationale: This protocol simulates in vitro drug release under physiological (pH 7.4) and tumor-like acidic (e.g., pH 5.5) conditions. The acidic environment can protonate the drug or parts of the MOF structure, weakening the host-guest interactions and promoting drug diffusion out of the pores[10].
Materials:
-
DOX@UiO-66-NH₂ nanoparticles
-
Phosphate-Buffered Saline (PBS) solutions at pH 7.4 and pH 5.5
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 10 kDa)
Equipment:
-
Thermostatic shaker incubator set to 37 °C
-
UV-Vis Spectrophotometer
Step-by-Step Procedure:
-
Sample Preparation: Disperse a known amount of DOX@UiO-66-NH₂ (e.g., 5 mg) in a small volume (e.g., 2 mL) of the release medium (PBS at pH 7.4 or 5.5).
-
Dialysis Setup: Transfer the suspension into a dialysis bag. Securely clip both ends.
-
Release Experiment:
-
Place the sealed dialysis bag into a larger container (e.g., a 50 mL conical tube) containing a known volume (e.g., 40 mL) of the corresponding fresh PBS buffer.
-
Place the entire setup in a shaker incubator at 37 °C with gentle agitation (e.g., 100 rpm).
-
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the outer container.
-
Sink Conditions: Immediately replenish the container with an equal volume of fresh, pre-warmed PBS buffer to maintain sink conditions.
-
Quantification: Measure the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer at ~480 nm.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded in the MOF sample. Plot the cumulative release (%) versus time (hours).
Conceptual Diagram of pH-Triggered Drug Release
Caption: pH-responsive release of Doxorubicin (DOX) from the UiO-66-NH₂ carrier.
Biocompatibility and In Vitro Cytotoxicity Assessment
Before any DDS can be considered for therapeutic use, its safety profile must be rigorously evaluated. This involves testing the cytotoxicity of both the empty MOF carrier and the drug-loaded formulation. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[12].
Protocol 4: MTT Cytotoxicity Assay
Rationale: This protocol quantifies the effect of the MOF nanoparticles on the viability of a chosen cell line (e.g., a cancer cell line like HeLa or a normal fibroblast line like L929). The principle is based on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells[12][13].
Materials:
-
Cancer cell line (e.g., HeLa) and/or normal cell line (e.g., L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Empty UiO-66-NH₂ and DOX@UiO-66-NH₂ nanoparticles, sterilized (e.g., by UV irradiation or ethanol wash)
-
Free DOX solution (as a positive control)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Nanoparticle Treatment:
-
Prepare serial dilutions of the test samples (empty UiO-66-NH₂, DOX@UiO-66-NH₂, and free DOX) in the cell culture medium.
-
After 24 hours, carefully remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test samples.
-
Include "untreated cells" (medium only) as a negative control (100% viability).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Addition: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for an additional 2-4 hours at 37 °C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals[14].
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100[12]
-
Plot % Cell Viability versus concentration to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each compound.
-
Scientist's Note on Controls: When working with nanoparticles, it is crucial to include a control group of nanoparticles without cells to check for any interference with the MTT assay itself. Some nanoparticles can directly reduce MTT or absorb light at the same wavelength as formazan, leading to inaccurate results[12][15].
Workflow for In Vitro MTT Assay
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The amine-functionalized MOF, UiO-66-NH₂, stands out as a robust and highly versatile platform for drug delivery applications. Its exceptional stability, high drug loading capacity, and inherent pH-responsive release capabilities make it an ideal candidate for targeted cancer therapy. The protocols detailed in this note provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these promising nanomaterials. Future work in this area will likely focus on post-synthetic modification of the amine groups to attach targeting ligands (e.g., folic acid) for active tumor targeting, further enhancing the specificity and efficacy of this advanced drug delivery system.
References
- Benchchem. (n.d.). Application Notes and Protocols for Assessing Nanoparticle Effects on Cells using the MTT Assay.
- ACS Applied Materials & Interfaces. (2017). UiO-66-NH2 Metal–Organic Framework (MOF) Nucleation on TiO2, ZnO, and Al2O3 Atomic Layer Deposition-Treated Polymer Fibers.
- ACS Publications. (2021). Polymer-Coated NH2-UiO-66 for the Codelivery of DOX/pCRISPR.
- ResearchGate. (2023). Schematic of the UiO-66 and UiO-66-NH2 MOF synthesis.
- ResearchGate. (n.d.). Fabrication of UiO-66-NH2 metal organic frameworks for controlled release of Doxorubicin.
- SciELO. (n.d.). FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION.
- MDPI. (2019). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance.
- SpringerLink. (2021). OXA-CuS@UiO-66-NH2 as a drug delivery system for Oxaliplatin to colorectal cancer cells.
- National Institutes of Health (NIH). (n.d.). Magnetic UiO-66-NH2 Core–Shell Nanohybrid as a Promising Carrier for Quercetin Targeted Delivery toward Human Breast Cancer Cells.
- International Journal of Engineering. (n.d.). Fabrication and evaluation of controlled release of Doxorubicin loaded UiO-66-NH2 metal organic frameworks.
- YouTube. (2020). How to synthesize UiO-66 and UiO-66-NH2.
- RSC Publishing. (2025). Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation.
- ResearchGate. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties.
- National Institutes of Health (NIH). (2024). Surface-functionalized UIO-66-NH2 for dual-drug delivery of vancomycin and amikacin against vancomycin-resistant Staphylococcus aureus.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Institutes of Health (NIH). (2020). Identifying Differing Intracellular Cargo Release Mechanisms by Monitoring In Vitro Drug Delivery from MOFs in Real Time.
- ResearchGate. (n.d.). Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo.
- MDPI. (2022). Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- National Institutes of Health (NIH). (n.d.). Experimental considerations on the cytotoxicity of nanoparticles.
- Journal of Materials Chemistry B (RSC Publishing). (2021). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications.
- MDPI. (2024). Microwave-Responsive Metal-Organic Frameworks (MOFs) for Enhanced In Vitro Controlled Release of Doxorubicin.
- IntechOpen. (2021). Controlled release of drug molecules in metal–organic framework material HKUST-1.
- National Institutes of Health (NIH). (2025). Enhancing Anticancer Effects: Targeted Doxorubicin Delivery Using UiO-66-NH2-FA Metal-Organic Framework Combined with Autophagy Inhibition by Hydroxychloroquine in Colorectal Cancer Cells.
- National Institutes of Health (NIH). (2023). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review.
- RSC Advances (RSC Publishing). (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
- OUCI. (2022). Amine-Functionalized Metal-Organic Frameworks: from Synthetic Design to Scrutiny in Application.
- National Institutes of Health (NIH). (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study.
- MDPI. (2021). Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review.
Sources
- 1. Magnetic UiO-66-NH2 Core–Shell Nanohybrid as a Promising Carrier for Quercetin Targeted Delivery toward Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 4. Amine-Functionalized Metal-Organic Frameworks: from Synthetic Design to Scrutiny in Application [ouci.dntb.gov.ua]
- 5. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Anticancer Effects: Targeted Doxorubicin Delivery Using UiO-66-NH2-FA Metal-Organic Framework Combined with Autophagy Inhibition by Hydroxychloroquine in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OXA-CuS@UiO-66-NH2 as a drug delivery system for Oxaliplatin to colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fabrication and evaluation of controlled release of Doxorubicin loaded UiO-66-NH2 metal organic frameworks [ije.ir]
- 10. Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00645G [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. jmb.or.kr [jmb.or.kr]
- 15. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,10-bis(4-pyridyl)anthracene
Welcome to the Technical Support Center for the synthesis of 9,10-bis(4-pyridyl)anthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing from established protocols and mechanistic insights, this center provides in-depth, field-proven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis of 9,10-bis(4-pyridyl)anthracene, providing foundational knowledge for planning your experiments.
Q1: What is the most common and effective method for synthesizing 9,10-bis(4-pyridyl)anthracene?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between 9,10-dibromoanthracene and two equivalents of a 4-pyridylboron reagent.[2] Its popularity stems from its tolerance to a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of the necessary reagents.[3]
Q2: What are the primary challenges in achieving a high yield for this specific synthesis?
A2: There are two main challenges inherent to this reaction:
-
Steric Hindrance: The 9 and 10 positions of the anthracene core are sterically congested. Effecting a double substitution on these adjacent positions requires an efficient catalytic system to overcome the steric barrier.
-
Catalyst Inhibition by Pyridine: Pyridine is a π-deficient heterocycle containing a Lewis basic nitrogen atom.[4] This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which slows down the crucial steps of the catalytic cycle and reduces the overall yield.[4][5]
Q3: Should I use 4-pyridylboronic acid or a boronic ester (e.g., pinacol ester)?
A3: While 4-pyridylboronic acid is commonly used, it is susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved, especially in the presence of water and base.[3][4][6] Potassium trifluoroborates and boronic esters, such as the pinacol ester, are often more stable and less prone to this degradation pathway.[3] Using a boronic ester can lead to more consistent and reproducible results, though it may require slightly different reaction conditions for optimal performance.
Q4: What are the major byproducts I should expect to see in my reaction mixture?
A4: Besides unreacted starting materials, several byproducts can form, reducing the yield of the desired product:
-
Mono-substituted Product: 9-bromo-10-(4-pyridyl)anthracene is a common byproduct if the reaction does not go to completion.
-
Homocoupling Products: Homocoupling of 4-pyridylboronic acid can occur, leading to the formation of 4,4'-bipyridine.
-
Protodeboronation Product: As mentioned, cleavage of the C-B bond of the boronic acid results in the formation of pyridine.
-
Dehalogenation Product: The starting 9,10-dibromoanthracene can be reduced to anthracene or 9-bromoanthracene.[7]
Section 2: Troubleshooting Guide for Low Yield
This section provides a systematic approach to diagnosing and resolving issues leading to poor yields in the synthesis of 9,10-bis(4-pyridyl)anthracene.
Issue 1: Low or No Product Formation
Q: I'm seeing mostly starting material and no desired product. What should I check first?
A: Start by verifying the integrity of your reagents and the reaction setup.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure your catalyst is fresh and has been stored under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. An inefficient reduction can halt the catalytic cycle before it begins.[8]
-
Reagent Purity: Verify the purity of your 9,10-dibromoanthracene and 4-pyridylboronic acid (or ester). Impurities in the boronic acid can significantly impact the reaction. As previously noted, boronic acids can degrade over time.[3]
-
Inert Atmosphere: The Suzuki-Miyaura catalytic cycle is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst to inactive palladium black.[8] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents should be thoroughly degassed before use.
Issue 2: Incomplete Conversion - Significant Mono-substituted Product Remains
Q: My reaction stalls after the first substitution, leaving a large amount of 9-bromo-10-(4-pyridyl)anthracene. How can I drive the reaction to completion?
A: This issue often points to catalyst deactivation or suboptimal reaction conditions for the more challenging second coupling.
-
Causality: The second Suzuki coupling is often slower than the first due to increased steric hindrance around the remaining bromine atom. If the catalyst's activity diminishes over the course of the reaction, it may not be robust enough to facilitate the second substitution efficiently. The pyridine nitrogen of the mono-substituted product can also contribute to catalyst inhibition.
-
Solutions:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider switching to a more robust catalyst system. Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are known to improve the efficiency of Suzuki couplings with challenging substrates like heteroaryl halides.[5][9] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center.
-
Reaction Time and Temperature: The reaction may simply require more time or higher temperatures to overcome the activation energy of the second coupling. A typical temperature range is 80-120 °C.[10] Monitor the reaction over an extended period (e.g., 24-48 hours) by TLC or LC-MS.
-
Base Selection: The choice of base is critical for the transmetalation step. While Na₂CO₃ or K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, especially with less reactive coupling partners.[11]
-
Issue 3: Significant Formation of Byproducts (Homocoupling, Protodeboronation)
Q: My desired product is contaminated with significant amounts of 4,4'-bipyridine and pyridine. How can I minimize these side reactions?
A: These side reactions are often related to the stability of the boronic acid and the reaction conditions.
-
Causality: Protodeboronation is often accelerated by prolonged reaction times at high temperatures in the presence of aqueous base.[3] Homocoupling can be promoted by the presence of oxygen or by certain palladium catalyst systems.
-
Solutions:
-
Use a Boronic Ester: As mentioned in the FAQs, switching to a more stable 4-pyridylboronic acid pinacol ester can significantly reduce protodeboronation.[3]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for sensitive heteroarylboronic acids, anhydrous conditions can be beneficial. Using a base like potassium fluoride (KF) or carefully dried K₃PO₄ in an anhydrous solvent like dioxane or THF can suppress protodeboronation.
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents per bromine) of the boronic acid reagent. A large excess can sometimes lead to increased homocoupling.
-
Thorough Degassing: Rigorous exclusion of oxygen from the reaction mixture is the most effective way to minimize homocoupling of the boronic acid.[8]
-
Section 3: Experimental Protocols and Data
General Workflow for Synthesis Optimization
The following diagram outlines a logical workflow for optimizing the synthesis of 9,10-bis(4-pyridyl)anthracene.
Caption: A decision-tree workflow for troubleshooting low yields.
Comparative Table of Reaction Conditions
The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings of dibromoarenes with arylboronic acids, providing a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.5) | Toluene/THF/H₂O | 85 | 3 | ~70-90 | [12] |
| Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3) | MeOH | 90 | - | ~89 | [2] |
| Pd(PPh₃)₄ (0.1) | - | K₂CO₃ (4) | Toluene/H₂O | Reflux | 12 | 69** | [13] |
*Yields reported for analogous 9,10-diarylanthracene syntheses. **Yield reported for mono-substitution of 9-bromoanthracene with 4-pyridylboronic acid.
Detailed Step-by-Step Protocol
This protocol is a robust starting point, incorporating best practices to mitigate common issues.
Materials:
-
9,10-Dibromoanthracene (1.0 equiv)
-
4-Pyridylboronic acid pinacol ester (2.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous K₂CO₃ (powdered and dried) (4.0 equiv)
-
Anhydrous, degassed solvents: Toluene and THF (e.g., 3:1 ratio)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 9,10-dibromoanthracene, 4-pyridylboronic acid pinacol ester, and anhydrous K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed toluene and THF via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 85-95°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the mono-substituted intermediate is a key indicator of reaction completion. This may take 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by column chromatography on silica gel (using a solvent system such as petroleum ether/ethyl acetate or dichloromethane/methanol) to separate the desired product from byproducts and residual catalyst.[13] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).
Section 4: Mechanistic Insights
Understanding the "why" behind the protocol is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 9,10-dibromoanthracene. This is often the rate-limiting step and is more challenging for the second substitution due to steric hindrance.
-
Transmetalation: The pyridyl group is transferred from the boron atom to the palladium center. The base is crucial here; it activates the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transfer.
-
Reductive Elimination: The two organic fragments (anthracenyl and pyridyl) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Mechanism of Catalyst Inhibition by Pyridine
The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating strongly to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity. Bulky ligands on the palladium catalyst can sterically shield the metal center, making it more difficult for the pyridine nitrogen to coordinate and thus mitigating this inhibitory effect.[4][5] This is a key reason why modern, bulky phosphine ligands often outperform simpler ones like PPh₃ in this context.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Support Center.
-
MDPI. (2025). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2025(1), M1998. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem Technical Support Center.
-
Cox, P. A., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(15), 3594–3597. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support Center.
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
-
Karlsson, S., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(39), 10221-10231. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Request PDF. (2025). Synthesis of 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes.
- BenchChem. (2025). A Head-to-Head Battle: Suzuki vs. Stille Coupling for Pyridine Functionalization. BenchChem Technical Support Center.
-
Tykwinski, R. R., et al. (2004). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, (15), 2323-2332. [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(10), 6845–6850. [Link]
-
Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(12), 4012–4019. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Request PDF. [Link]
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Zhang, Y., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 634–637. [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Rasool, N., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1466. [Link]
-
Penieres-Carrillo, G., et al. (2008). Synthesis of Pyrene-Anthracene Conjugated Molecular Rods. The Open Organic Chemistry Journal, 2, 79-84. [Link]
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Antoine, N. (2024). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. [Link]
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Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(15), 5394-5397. [Link]
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IUCr Journals. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. IUCrData, 6(6). [Link]
- ResearchGate. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine.
-
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. [Link]
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
- BenchChem. (2025). Minimizing Batch-to-Batch Variation in 9,10-Di(naphthalen-2-yl)anthracene Properties. BenchChem Technical Support Center.
- Antoine, N. (2024). The synthesis and characterization of 9,10-Bis-(iodoethynyl)
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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- 12. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
Technical Support Center: Purification of Pyridine, 4,4'-(9,10-anthracenediyl)bis-
Welcome to the technical support center for Pyridine, 4,4'-(9,10-anthracenediyl)bis-, also known as 9,10-Bis(4-pyridyl)anthracene (9,10-DPA). This guide is designed for researchers, chemists, and materials scientists who are synthesizing or using this versatile fluorophore. Given its applications in advanced materials like metal-organic frameworks (MOFs) and organic electronics, achieving high purity is paramount to obtaining reliable and reproducible results.[1][2]
This document provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy
This section addresses the initial decisions you'll face after completing the synthesis of your crude product.
Q1: My synthesis is complete. What's the best first step to purify the crude Pyridine, 4,4'-(9,10-anthracenediyl)bis-?
Answer: Your initial purification strategy depends on the nature and quantity of impurities present. The most common synthetic routes are palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira.[3][4] This means your crude product likely contains unreacted starting materials (e.g., 9,10-dibromoanthracene), mono-substituted byproducts, and residual catalyst.[3]
A typical first-pass approach involves a simple workup followed by a decision between column chromatography and recrystallization.
-
Initial Workup: After the reaction, quench the mixture and perform an extraction (e.g., with dichloromethane or ethyl acetate) to separate the organic product from aqueous-soluble salts. Wash the organic phase with water and brine, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[3]
-
Assess Crude Purity: Before committing to a large-scale purification, analyze a small sample of your crude material by Thin Layer Chromatography (TLC) and ¹H NMR. This will give you a semi-quantitative idea of the major impurities and guide your choice of method.
The logical flow for your decision-making process is outlined below.
Q2: What are the most common impurities I should expect and how do I identify them?
Answer: Awareness of potential impurities is critical for designing an effective purification scheme.
| Impurity Type | Common Examples | Identification via ¹H NMR | Identification via TLC (UV Lamp) |
| Unreacted Starting Materials | 9,10-Dibromoanthracene, 9-Bromoanthracene, Pyridin-4-ylboronic acid | Signals corresponding to the known starting material spectra. | Spots with different Rf values than the product. Anthracene derivatives are typically fluorescent. |
| Mono-substituted Byproduct | 4-(10-Bromoanthracen-9-yl)pyridine | A more complex, less symmetric aromatic region compared to the desired C2-symmetric product. | A separate fluorescent spot, often with a polarity close to the desired product, making separation challenging. |
| Homocoupling Products | 4,4'-Bipyridine, Bianthracene | Characteristic signals for these known compounds. | May appear as distinct, non-fluorescent or differently colored spots. |
| Catalyst Residues | Palladium-phosphine complexes (e.g., from Pd(PPh₃)₄) | May see broad signals in the aromatic region from phenyl groups of the phosphine ligands. | Can cause streaking or baseline spots on the TLC plate. |
Part 2: Troubleshooting Guide - Column Chromatography
Column chromatography is a powerful technique for separating the target compound from structurally similar impurities.[4]
Q3: My product is streaking on the silica gel column. What is causing this and how can I fix it?
Answer: Streaking is a common problem when purifying pyridine-containing compounds on silica gel. The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and difficult elution.
Causality: The lone pair on the pyridine nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica surface. This causes a portion of your molecules to "stick" to the stationary phase and elute slowly, resulting in a long tail or streak.
Solution: To mitigate this, you need to add a competitive base to your eluent.
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Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your mobile phase. The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product. This allows your compound to travel down the column with a much-improved band shape.
-
Alternative: In some cases, adding a small amount of pyridine itself can also work, but triethylamine is generally more effective and volatile, making it easier to remove later.
Q4: What is a good starting eluent system for column chromatography?
Answer: Based on published procedures for related compounds, a gradient elution system using a non-polar and a polar solvent is most effective.[3]
-
Recommended Solvents: Petroleum Ether (or Hexanes/Heptane) as the non-polar solvent and Ethyl Acetate as the polar solvent. Dichloromethane (DCM) can also be used in place of or in addition to ethyl acetate for finer control over polarity.
-
Starting Gradient: Begin with a low polarity mixture, such as 95:5 Petroleum Ether:Ethyl Acetate, to elute non-polar impurities like residual starting materials.
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Gradient Progression: Gradually increase the polarity. A typical gradient might be from 95:5 to 70:30 Petroleum Ether:Ethyl Acetate.[3] Your desired product will likely elute somewhere in this range. The mono-substituted byproduct will elute slightly before or after your desired product, requiring careful fraction collection.
-
TLC is Key: Always develop a TLC method first to determine the ideal solvent ratio that gives good separation (Rf of your product ~0.3-0.4).
Detailed Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. For less soluble samples, you can "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Start running the column with the initial low-polarity eluent. Collect fractions continuously.
-
Monitor: Spot fractions onto a TLC plate and check under a UV lamp. The product is highly fluorescent. Combine fractions that contain the pure product.
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Evaporate: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Part 3: Troubleshooting Guide - Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities, especially if you have a product that is already >90% pure.
Q5: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system, or if cooling is too rapid.
Causality & Solutions:
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Cooling Rate is Too Fast: The primary cause is often rapid cooling (e.g., plunging a hot flask into an ice bath). This does not give the molecules enough time to orient themselves into an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Once at room temperature, it can be moved to a refrigerator (2-8°C) for further crystallization.[5]
-
-
Solvent Polarity is Too High: The solvent may be too good at solvating your compound, even at lower temperatures.
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Solution: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble when hot, e.g., Dichloromethane, Chloroform, or Toluene). Then, slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble, e.g., Hexane, Heptane, or Methanol) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Q6: How do I choose a good recrystallization solvent?
Answer: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Screening: Test solubility in small vials with ~10-20 mg of your compound and 0.5 mL of various solvents (e.g., Toluene, Xylenes, Dichloromethane, Ethyl Acetate, Acetonitrile, Ethanol).
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Promising Solvents: For large, aromatic compounds like 9,10-DPA, solvents like Toluene, Chlorobenzene, or mixed systems like Dichloromethane/Hexane are often good starting points.
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Slow Evaporation: For growing high-quality crystals suitable for X-ray diffraction, dissolving the compound in a solvent like DCM and allowing for slow evaporation can be effective.[4] Layering a solution of the compound with an anti-solvent (e.g., a solution in DCM layered with hexanes) is also a classic technique for producing high-quality crystals.[6]
Part 4: Advanced Purification - Gradient Sublimation
For applications in organic electronics, purity levels >99.9% are often required. Gradient sublimation is the gold standard for achieving this.
Q7: When and why should I use sublimation for purification?
Answer: Sublimation should be your final purification step, performed on material that is already >98% pure from chromatography or recrystallization. This technique excels at removing non-volatile impurities.
-
Why it Works: Sublimation is a phase transition from solid to gas, bypassing the liquid phase. In a vacuum, your compound is heated until it has sufficient vapor pressure to sublime. It then travels to a cooler surface where it desublimates back into a solid, forming highly pure crystals. Non-volatile impurities (catalyst residues, salts, polymeric materials) are left behind.
-
Prerequisites: The compound must be thermally stable and not decompose at the required sublimation temperature and vacuum. Anthracene derivatives are generally excellent candidates for this method.
Detailed Protocol: High-Vacuum Sublimation
-
Apparatus: Use a multi-zone tube furnace or a dedicated sublimation apparatus.
-
Loading: Place the pre-purified 9,10-DPA into the "source" end of the sublimation tube.
-
Vacuum: Evacuate the tube to a high vacuum (<10⁻⁵ Torr). It is critical to ensure the system is free of leaks.
-
Heating: Slowly heat the source zone. The sublimation temperature will depend on the vacuum level but is typically in the range of 150-250°C for anthracene derivatives. A temperature gradient is established along the tube, with the collection zone being significantly cooler.
-
Collection: The pure compound will sublime and deposit as crystalline material in the cooler zone of the tube. Impurities with different vapor pressures may deposit in different zones, allowing for fractional separation.
-
Harvesting: After cooling the apparatus completely, carefully vent it (e.g., with inert nitrogen gas) and scrape the highly pure crystalline product from the walls of the collection zone.
References
-
Novelli, V., D'Annibale, A., Casano, F., Latini, A., & Romagnoli, L. (2025). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2025(2), M1998. [Link]
-
LookChem. (n.d.). Cas 194861-72-8, Pyridine, 4,4'-(9,10-anthracenediyl)bis-. Retrieved January 21, 2026, from [Link]
-
CD Bioparticles. (n.d.). 4,4'-(9,10-Anthracenediyl)Bis-Pyridine. Retrieved January 21, 2026, from [Link]
-
CNR-IRIS. (2022). Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10- diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4,4'-(Anthracene-9,10-diyl)dipyridine. Retrieved January 21, 2026, from [Link]
-
Zhang, Y., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Muto, J., & Naruke, N. (n.d.). On the purification and sublimation of anthracene. CORE. Retrieved January 21, 2026, from [Link]
-
MySkinRecipes. (n.d.). Pyridine, 4,4'-(9,10-anthracenediyl)bis-. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN105884592A - Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum.
-
UTC Scholar. (n.d.). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. Retrieved January 21, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4,4'-(9,10-Anthracenediyl)Bis-Pyridine - CD Bioparticles [cd-bioparticles.net]
- 3. 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide | MDPI [mdpi.com]
- 4. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine, 4,4'-(9,10-anthracenediyl)bis- [myskinrecipes.com]
- 6. scholar.utc.edu [scholar.utc.edu]
Technical Support Center: Overcoming Solubility Challenges of 9,10-di(pyridin-4-yl)anthracene
Welcome to the technical support center for 9,10-di(pyridin-4-yl)anthracene (DPyA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Here, we will delve into the root causes of DPyA's limited solubility and offer detailed, step-by-step troubleshooting protocols to ensure successful experimental outcomes.
Understanding the Solubility Profile of 9,10-di(pyridin-4-yl)anthracene
9,10-di(pyridin-4-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a large, planar anthracene core with two pyridine rings attached at the 9 and 10 positions. This unique structure gives rise to its interesting photophysical properties but also presents significant solubility hurdles. The extensive aromatic system leads to strong intermolecular π-π stacking interactions, promoting the formation of a stable, crystalline lattice that is difficult to disrupt with common solvents. While the pyridine moieties introduce some polarity, the overall hydrophobic nature of the anthracene core dominates, leading to poor solubility in aqueous solutions and limited solubility in many organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the common organic solvents for dissolving 9,10-di(pyridin-4-yl)anthracene?
A1: While specific quantitative solubility data for DPyA is not widely published, based on its chemical structure and the behavior of similar polycyclic aromatic hydrocarbons, it is expected to have limited solubility in many common organic solvents. Solvents such as chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used for similar aromatic compounds and may offer the best chance of dissolution, particularly with the aid of heating or sonication. However, achieving high concentrations can still be challenging.
Q2: Why is 9,10-di(pyridin-4-yl)anthracene so poorly soluble in water?
A2: The poor aqueous solubility of DPyA is primarily due to the large, nonpolar anthracene core. This hydrophobic region makes it energetically unfavorable for the molecule to be solvated by polar water molecules. While the nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, this is insufficient to overcome the hydrophobicity of the bulk of the molecule.
Q3: Can I improve the aqueous solubility of DPyA by changing the pH?
A3: Yes, pH modification is a viable strategy. The pyridine moieties are basic and can be protonated in acidic conditions to form pyridinium salts. These charged species are significantly more polar and, therefore, more soluble in water. A systematic pH titration is recommended to identify the optimal pH for solubility.
Q4: Are there other methods to enhance the solubility of DPyA?
A4: Several advanced techniques can be employed to improve the solubility of DPyA. These include the use of co-solvents, micellar solubilization with surfactants, encapsulation within cyclodextrins, and the formation of co-crystals. Each of these methods is detailed in the troubleshooting guides below.
Troubleshooting Guides
This section provides detailed protocols for overcoming the solubility issues of 9,10-di(pyridin-4-yl)anthracene.
Guide 1: Solubility Enhancement through pH Modification
This method leverages the basicity of the pyridine rings to increase aqueous solubility.
Problem: DPyA is precipitating from an aqueous or buffered solution.
Principle: By lowering the pH of the solution, the pyridine nitrogen atoms can be protonated, forming more soluble pyridinium salts. The Henderson-Hasselbalch equation can be used to understand the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule, which directly impacts solubility.
Protocol: Systematic pH Titration for Optimal Solubility
-
Preparation of DPyA Suspension: Prepare a suspension of DPyA in deionized water or a relevant buffer at a concentration slightly higher than your target.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Acid Titration: Slowly add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise to the suspension while stirring continuously.
-
Monitoring Dissolution: After each addition of acid, allow the solution to equilibrate and visually inspect for the dissolution of the solid.
-
pH Measurement at Dissolution: Once the DPyA has completely dissolved, record the pH of the solution. This represents the pH at which the compound is sufficiently protonated to be soluble at that concentration.
-
Determination of pH-Solubility Profile (Optional): For a more comprehensive understanding, you can prepare a series of saturated DPyA solutions at different pH values and measure the concentration of dissolved DPyA using a suitable analytical technique like UV-Vis spectroscopy or HPLC. Plotting solubility versus pH will reveal the optimal pH range for your experiments.
Diagram: pH-Dependent Solubilization of DPyA
Caption: Protonation of DPyA at low pH increases its solubility.
Guide 2: Micellar Solubilization Using Surfactants
This technique utilizes surfactant micelles to encapsulate the hydrophobic DPyA molecule.
Problem: You need to prepare an aqueous solution of DPyA for biological assays or other applications where organic solvents are not suitable.
Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic DPyA can partition into the hydrophobic core of the micelles, leading to a significant increase in its apparent aqueous solubility. Nonionic surfactants are often preferred for solubilizing hydrophobic compounds due to their lower toxicity and greater solubilizing capacity[1].
Protocol: Screening Surfactants for Optimal Solubilization
-
Surfactant Selection: Choose a few nonionic surfactants for screening, such as Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), and Triton X-100.
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions for each surfactant at concentrations ranging from below to well above their known CMC values.
-
Addition of DPyA: Add an excess amount of DPyA to each surfactant solution.
-
Equilibration: Agitate the mixtures for 24-48 hours at a constant temperature to ensure equilibrium is reached.
-
Separation of Undissolved DPyA: Centrifuge the samples to pellet any undissolved solid.
-
Quantification of Solubilized DPyA: Carefully collect the supernatant and determine the concentration of dissolved DPyA using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the concentration of dissolved DPyA against the surfactant concentration. The concentration of DPyA should increase linearly above the CMC. The slope of this line is related to the molar solubilization ratio, which indicates the efficiency of the surfactant. Select the surfactant that provides the highest solubility at the lowest concentration.
Diagram: Mechanism of Micellar Solubilization
Caption: A simplified workflow for co-crystal preparation by liquid-assisted grinding.
Summary of Solubilization Techniques
| Technique | Principle | Best For | Key Considerations |
| pH Modification | Protonation of pyridine rings to form soluble salts. | Aqueous solutions. | The final pH must be compatible with the intended application. |
| Micellar Solubilization | Encapsulation in the hydrophobic core of surfactant micelles. | Aqueous formulations, especially for biological assays. | Surfactant type and concentration must be optimized; potential for toxicity. |
| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex. | Enhancing aqueous solubility and stability for formulations. | Choice of cyclodextrin and preparation method are crucial. |
| Co-crystallization | Formation of a new crystalline solid with a co-former. | Improving dissolution rate and bioavailability of solid forms. | Requires screening of co-formers and crystallization conditions. |
References
-
Chadwick, K., et al. (2010). Cocrystal Formation from Solvent Mixtures. Crystal Growth & Design, 10(6), 2358-2364. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available at: [Link]
-
Maltesh, C., & Saraf, S. (2008). Micellar solubilization of drugs. Journal of Pharmaceutical Sciences and Research, 1(2), 1-8. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Sharma, R., & Mehta, K. (2014). A review of micellar solubilization of poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 44(4), 265-276. Available at: [Link]
-
Steed, J. W. (2013). The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences, 34(3), 185-193. Available at: [Link]
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. Available at: [Link]
-
Tan, D., et al. (2015). Cocrystal Formation through Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. Angewandte Chemie International Edition, 54(25), 7371-7375. Available at: [Link]
-
Wang, G., et al. (2005). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Drug Development and Industrial Pharmacy, 31(10), 961-966. Available at: [Link]
-
Weyna, D. R., et al. (2012). A screening method for the selection of co-crystal formers. Crystal Growth & Design, 12(7), 3447-3453. Available at: [Link]
-
Yadav, A. V., & Shete, A. S. (2012). Co-crystals: a novel approach to modify physicochemical properties of active pharmaceutical ingredients. Indian Journal of Pharmaceutical Sciences, 74(1), 1-9. Available at: [Link]
-
Zhang, G., & Ang, X. (2012). Pharmaceutical cocrystals: a review. Crystal Growth & Design, 12(5), 2147-2157. Available at: [Link]
-
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with Anthracene Ligands
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing anthracene-based ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these highly promising materials. Anthracene-based MOFs are of significant interest due to their unique photophysical properties, electrical conductivity, and potential applications in sensing, catalysis, and optoelectronics.[1][2] The ordered arrangement of anthracene chromophores within the MOF structure is key to these properties.[1] However, achieving a highly crystalline and porous material requires precise control over reaction conditions.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters for a successful solvothermal synthesis of an anthracene-based MOF?
A1: A successful synthesis begins with careful consideration of four key components: the metal source, the anthracene-based organic linker, the solvent, and often, a modulator. The solvothermal method, where the reaction is conducted in a sealed vessel above the solvent's boiling point, is most common.[3]
The interplay between these components dictates the final structure and properties of the MOF. For instance, lanthanide metal ions are often chosen for their flexible coordination environments, which can lead to condensed, multidimensional structures with interesting luminescent properties.[4] Zirconium is frequently used for its ability to form robust frameworks with high thermal and chemical stability.[5][6]
Here is a table summarizing typical starting conditions for the synthesis of various anthracene-based MOFs.
Table 1: Typical Solvothermal Synthesis Parameters for Anthracene-MOFs
| Parameter | Typical Range/Value | Rationale & Key Considerations |
| Metal Precursor | Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, ZrCl₄, Eu(NO₃)₃·6H₂O | Metal salts with labile anions (e.g., nitrate, chloride) are preferred as they are more soluble and reactive.[7] The choice of metal ion is critical for the final topology and properties (e.g., lanthanides for luminescence).[4] |
| Anthracene Ligand | 9,10-Anthracenedicarboxylic acid (H₂ADC), 9,10-di(p-carboxyphenyl)anthracene (H₂DCPA) | The geometry and rigidity of the linker dictate the pore size and network structure. Purity is paramount to avoid competing reactions.[1][4] |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF) | High-boiling point polar aprotic solvents are used to solubilize the precursors and enable the high temperatures required for crystal growth.[7] |
| Temperature | 100 - 180 °C | Temperature significantly influences reaction kinetics and thermodynamics. Higher temperatures can increase dimensionality and crystallinity but may also lead to denser, less porous phases.[3][8] |
| Reaction Time | 12 - 72 hours | Sufficient time is needed for nucleation and crystal growth. Optimization is required; shorter times may yield amorphous products, while excessively long times can lead to decomposition or less stable phases.[3] |
| Modulator | Acetic Acid, Formic Acid, Benzoic Acid | A crucial additive for controlling crystal size, morphology, and defect density.[6][9][10] |
Q2: I'm getting an amorphous powder instead of a crystalline MOF. How can I improve crystallinity?
A2: The formation of an amorphous product is a common issue, typically resulting from rapid precipitation where nucleation far outpaces controlled crystal growth. Several factors can be adjusted to favor the formation of a highly crystalline material.
-
Introduce a Modulator: This is often the most effective solution. A modulator is a monofunctional ligand (like a monocarboxylic acid) that competes with the multifunctional anthracene linker for coordination to the metal clusters.[9] This competition slows down the overall reaction rate, allowing for more ordered crystal growth. Acetic acid is a common choice for Zr-based MOFs.[6] The concentration of the modulator is a critical parameter to optimize.[11]
-
Optimize Reaction Temperature: Temperature has a profound effect on MOF assembly.[8] While higher temperatures can promote crystallinity, an excessively high temperature might accelerate the reaction too much. Conversely, a temperature that is too low may not provide enough energy to overcome the activation barrier for crystallization. A systematic study of a temperature range (e.g., 100°C, 120°C, 150°C) is recommended.[3]
-
Adjust Reactant Concentrations: Lowering the concentration of the metal and linker can slow the rate of framework formation, giving the components more time to self-assemble into an ordered structure.
-
Extend Reaction Time: Sometimes, crystallization is simply a slow process. Increasing the reaction time can allow for the transformation of an initial amorphous precipitate into a crystalline phase.
Below is a workflow to guide your troubleshooting process for low crystallinity.
Caption: Troubleshooting workflow for improving MOF crystallinity.
Q3: My MOF shows poor porosity and low surface area after synthesis. What is the cause and how do I "activate" it properly?
A3: This is a critical issue that points to problems in the post-synthesis "activation" stage. As-synthesized MOFs have their pores filled with the high-boiling point solvent (e.g., DMF) and unreacted starting materials. If this solvent is removed directly by heating under vacuum, the strong capillary forces can cause the framework to collapse, leading to a loss of porosity.[12]
Proper activation is a multi-step process designed to gently remove guest molecules while maintaining the structural integrity of the framework.[13][14]
-
Solvent Exchange: The first step is to exchange the high-boiling point synthesis solvent with a more volatile, low-surface-tension solvent. This is typically a sequential process. For example, the DMF-filled MOF is first soaked in a solvent like ethanol or acetone, and then subsequently soaked in a very low surface tension solvent like dichloromethane, hexane, or even perfluoropentane for particularly delicate structures.[12][15] Recent studies show that this exchange can be much faster than previously thought, often requiring only minutes per exchange step.[15]
-
Thermal Activation: After the final solvent exchange, the sample is heated under a dynamic vacuum to remove the volatile solvent. The temperature should be high enough to drive off the solvent but low enough to avoid framework decomposition.
Table 2: General Protocol for MOF Activation
| Step | Procedure | Rationale |
| 1. Initial Wash | After synthesis, wash the bulk MOF powder with fresh DMF (or the synthesis solvent) to remove unreacted precursors. Centrifuge and decant the supernatant. Repeat 3 times. | Removes soluble impurities that may be trapped in the pores or on the crystal surface. |
| 2. Primary Solvent Exchange | Immerse the washed MOF powder in a volatile solvent like ethanol or acetone. Let it stand for 30-60 minutes. Decant and replenish with fresh solvent. Repeat 3-5 times. | Replaces the high-boiling point synthesis solvent with a more easily removable one. |
| 3. Secondary Solvent Exchange | Immerse the MOF from Step 2 in a low-surface-tension solvent like dichloromethane (DCM) or hexane. Let it stand for 30-60 minutes. Decant and replenish. Repeat 3-5 times. | Minimizes capillary forces during the final drying step, preventing pore collapse.[12][15] This is the most critical step for preserving porosity. |
| 4. Drying/Activation | Place the solvent-exchanged sample in a Schlenk flask or similar apparatus. Heat gently (e.g., 80-150 °C) under a dynamic high vacuum for 12-24 hours. | Removes the final volatile solvent to yield a porous, "activated" MOF ready for gas sorption analysis or further use. |
Q4: The luminescent properties of my anthracene-MOF are quenched or significantly red-shifted compared to the free ligand. What are the potential causes?
A4: The luminescence of anthracene-based MOFs is a key feature, and changes upon incorporation into a framework are expected and often desired. However, significant quenching is a common problem. The primary causes are:
-
Ligand Aggregation and Excimer Formation: Anthracene has a strong tendency to form π-π stacks. If the MOF topology forces anthracene moieties into close proximity, they can form "excimers" (excited-state dimers), which often leads to a broad, red-shifted, and sometimes weaker emission compared to the monomeric ligand.[16] While sometimes a desired outcome, unintended aggregation can act as a quenching pathway. Isolating the chromophores within the framework is one way to overcome this.[4]
-
Charge Transfer Quenching: Luminescence can be quenched by either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) processes.[5] The choice of metal is critical here. Open-shell transition metals (e.g., Co, Ni, Cu) are more likely to cause quenching than closed-shell metals (e.g., Zn, Cd) or lanthanides.[2]
-
Guest-Induced Quenching: Residual solvent molecules or other guests within the pores can quench luminescence. Proper activation (see Q3) is crucial. You can test this by measuring the luminescence of the MOF suspended in different solvents to see if the emission changes.
-
Structural Defects: Missing linkers or metal clusters can create non-radiative decay pathways, leading to quenching.[17]
Caption: Decision tree for diagnosing luminescence quenching in anthracene-MOFs.
References
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De Silva, C. R., et al. (2020). Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties. MDPI. [Link]
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Li, J., et al. (2021). An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response. Dalton Transactions (RSC Publishing). [Link]
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Kempf, S., et al. (2019). A highly crystalline anthracene-based MOF-74 series featuring electrical conductivity and luminescence. Nanoscale (RSC Publishing). [Link]
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Kaluarachchi, H., et al. (2019). Synthesis, characterization, and luminescent properties of two new Zr(IV) metal–organic frameworks based on anthracene derivatives. Canadian Science Publishing. [Link]
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Li, X., et al. (2016). Luminescent Metal–Organic Frameworks with Anthracene Chromophores: Small-Molecule Sensing and Highly Selective Sensing for Nitro Explosives. Crystal Growth & Design (ACS Publications). [Link]
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Qi, Y., & Li, Q. (2020). Synthesis of Pillared-layer Metal-organic Frameworks from Anthracene Luminescent Linkers and Their Piezochromic Properties. Chemical Journal of Chinese Universities. [Link]
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Wang, H., et al. (2019). Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water. Journal of Materials Chemistry A (RSC Publishing). [Link]
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Zhang, Y., et al. (2024). Construction of Anthracene-based Metal-Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants. Small. [Link]
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Feng, L., et al. (2023). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research (PMC - NIH). [Link]
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Stolar, T., et al. (2017). Optimization of reaction conditions for reaction of 10 with anthracene. ResearchGate. [Link]
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Kalenak, A. P., et al. (2024). Structural diversity and solvent-induced transformations of a copper-based metal–organic framework with highly aromatic ligands. Dalton Transactions (RSC Publishing). [Link]
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Sun, Y.-X., & Sun, W.-Y. (2014). Influence of temperature on metal-organic frameworks. Science China Chemistry. [Link]
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Sharma, D., et al. (2024). Co/Zn metal–organic frameworks with an anthracene-based ligand: cell imaging and catalytic studies. CrystEngComm (RSC Publishing). [Link]
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Ma, J., et al. (2017). Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation. Angewandte Chemie International Edition. [Link]
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ChemistryViews. (2017). Activation of Metal–Organic Frameworks. [Link]
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Lyu, J., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A (RSC Publishing). [Link]
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Request PDF. (n.d.). Two Anthracene-based Metal-Organic Frameworks for Highly Effective Photodegradation and Luminescent Detection in Water. ResearchGate. [Link]
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Amazon S3. (2019). A Highly Crystalline Anthracene-Based MOF-74 Series Featuring Electrical Conductivity and Luminescence. [Link]
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Request PDF. (n.d.). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). ResearchGate. [Link]
-
Kalenak, A. P., et al. (2025). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science (RSC Publishing). [Link]
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Marttinen, A., & Lahtinen, M. (2024). Aqueous syntheses of anthracene-based mixed-ligand coordination polymers and their structural and optical properties. CrystEngComm (RSC Publishing). [Link]
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ResearchGate. (n.d.). Activation of metal–organic framework materials. [Link]
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Request PDF. (n.d.). Optimization of MOF Synthesis. ResearchGate. [Link]
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CrystEngComm (RSC Publishing). (n.d.). Activation of metal–organic framework materials. [Link]
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ResearchGate. (n.d.). Construction of Anthracene‐based Metal–Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants. [Link]
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Request PDF. (n.d.). Defects in MOFs: A Thorough Characterization. ResearchGate. [Link]
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R Discovery. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). [Link]
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ResearchGate. (n.d.). Anthracene guests and porous hosts. (a) Chemical structures of ANT,.... [Link]
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Yaghi, O., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Link]
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Request PDF. (n.d.). Effect of Synthesis Conditions on Formation Pathways of Metal Organic Framework (MOF-5) Crystals. ResearchGate. [Link]
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Diamond Light Source. (n.d.). Controlling defects in metal-organic frameworks. [Link]
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ResearchGate. (n.d.). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. [Link]
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PDF. (n.d.). Modelling the effect of defects and disorder in amorphous metal−organic frameworks. [Link]
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Chemical Science (RSC Publishing). (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. [Link]
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Reddit. (2020). Can someone with experience in MOF chemistry give a detailed ELI5 of how MOFs are synthesized?. [Link]
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MDPI. (n.d.). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. [Link]
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Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. [Link]
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ResearchGate. (n.d.). Synthesis, characterization, and luminescent properties of two new Zr(IV) metal–organic frameworks based on anthracene derivatives. [Link]
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OUCI. (n.d.). Recent breakthroughs in the solvothermal assisted synthesis of luminescent metal-organic frameworks. [Link]
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Technical Support Center: Enhancing the Stability of Coordination Polymers
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the synthesis and application of coordination polymers (CPs). Our objective is to provide actionable insights and troubleshooting methodologies to address the critical challenge of enhancing the structural and chemical stability of these materials. The following sections are structured in a question-and-answer format to directly address common and complex issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of CP Stability
This section addresses foundational questions regarding the stability of coordination polymers.
Q1: What are the primary factors that dictate the stability of a coordination polymer?
A1: The stability of a coordination polymer is not governed by a single factor but is a synergistic outcome of several key parameters. These include:
-
Metal Ion Properties: The choice of the metal center, including its coordination geometry, coordination number, and its nature as a hard or soft acid, is crucial.[1][2] Lanthanide ions, for example, can show significant variation in the stability of the resulting CPs, which is not solely dependent on the ionic radius.[3]
-
Ligand Design: The structure of the organic ligand is paramount. Rigid ligands tend to form more stable frameworks than flexible ones, which can bend and rotate.[4] The presence of multidentate chelating groups significantly enhances stability due to the chelate effect.[5][6][7]
-
Reaction Conditions: The synthesis environment, including the solvent system, temperature, and pH, plays a critical role.[4][8][9] For instance, the polarity and coordinating ability of the solvent can influence the final structure and its robustness.[10][11][12]
-
Guest Molecules: Pores and channels within a CP framework are often thermodynamically unfavorable if left empty.[1][4] The presence of guest molecules, typically solvents from the synthesis, can provide critical stabilization by preventing structural collapse.[13][14]
-
Intermolecular Forces: Beyond the primary metal-ligand coordination bonds, weaker interactions such as hydrogen bonding, π-π stacking, and van der Waals forces contribute significantly to the overall stability and dimensionality of the polymer.[2][4]
Q2: How do thermal stability and chemical stability differ in coordination polymers?
A2: Thermal and chemical stability are distinct properties that define the operational limits of a CP.
-
Thermal Stability refers to the material's resistance to structural decomposition upon heating. It is typically evaluated using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature.[15][16][17][18] The TGA curve reveals the temperatures at which guest molecules are lost and when the framework itself begins to decompose.[19][20]
-
Chemical Stability describes the ability of the CP to maintain its structural integrity when exposed to different chemical environments, such as water, acidic, or basic solutions.[21] The weak M–O or M–N coordination bonds can be susceptible to breakage in polar solvents or under harsh pH conditions.[21] This is often assessed by monitoring changes in crystallinity via Powder X-ray Diffraction (PXRD) after exposure to the chemical agent.
Q3: What are the standard techniques for characterizing the stability of a newly synthesized coordination polymer?
A3: A multi-technique approach is essential for a comprehensive stability assessment.
-
Powder X-ray Diffraction (PXRD): This is the primary tool for verifying the retention of crystallinity and the bulk phase purity of the material after stability tests. A comparison of PXRD patterns before and after exposure to a stressor (e.g., heat, solvent, pH change) is the most common method for evaluating structural integrity.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the CP, identifying decomposition temperatures and the loss of guest or coordinated solvent molecules.[16][19][20]
-
Spectroscopic Methods (FT-IR, UV-Vis): Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the integrity of the ligand and its coordination to the metal center. UV-Vis spectroscopy can be useful for CPs that exhibit solvatochromism, where color changes indicate interactions with different solvent molecules.[1][12]
-
Sorption Analysis: For porous CPs (or Metal-Organic Frameworks), gas or vapor sorption isotherms (e.g., N₂ at 77 K) before and after exposure to a chemical agent can quantify changes in porosity and surface area, which are directly related to structural stability.
Section 2: Troubleshooting Guide - Common Experimental Challenges
This section provides in-depth guidance on specific problems encountered during the synthesis and handling of coordination polymers, focusing on enhancing stability.
Issue 1: My coordination polymer is unstable in water or other polar solvents, leading to a loss of crystallinity.
Q: I've synthesized a new CP, but its PXRD pattern becomes amorphous after exposure to water or methanol. What is causing this, and how can I fix it?
A: This is a common challenge rooted in the reversibility of coordination bonds. The M-L bonds are often susceptible to hydrolysis, where polar solvent molecules compete for and displace the organic ligands from the metal coordination sites.[21]
Below is a systematic workflow to diagnose and address poor solvent stability.
Caption: A workflow for diagnosing and resolving CP instability in solvents.
-
Enhance Ligand Binding Affinity: The most direct way to combat ligand displacement is to strengthen the metal-ligand bond.[7]
-
Action: Redesign the ligand to include multidentate chelating moieties. Ligands that form five- or six-membered chelate rings with the metal center are significantly more stable than their monodentate counterparts due to the thermodynamic chelate effect.[5][6] For example, incorporating bipyridine or phenanthroline units can provide strong, stable chelation.[22]
-
Causality: The chelate effect enhances stability because the dissociation of a multidentate ligand requires the simultaneous breaking of multiple coordination bonds, which is entropically disfavored compared to the dissociation of multiple individual monodentate ligands.
-
-
Select a More Suitable Metal Ion: The nature of the metal ion plays a key role.
-
Action: Based on Hard and Soft Acid-Base (HSAB) theory, choose a metal ion that has a strong affinity for the donor atoms on your ligand.[15] For oxygen- or nitrogen-rich ligands (hard bases), high-valent, less polarizable metal ions like Zr(IV), Fe(III), or Cr(III) (hard acids) often form more water-stable bonds.
-
Causality: A better match in the HSAB context leads to stronger, more covalent-like coordination bonds that are less susceptible to hydrolysis.
-
-
Employ Post-Synthetic Modification (PSM): If redesigning the entire synthesis is not feasible, PSM offers a powerful alternative to enhance the stability of an existing framework.[23][24]
-
Action: Introduce stabilizing functional groups to the ligand after the CP has been formed. For example, a parent framework containing reactive amine groups can be modified to introduce bulky or hydrophobic functionalities.[25] Another approach is metal or ligand exchange, where more robust nodes or linkers are swapped into the structure.[26]
-
Causality: PSM can create a more hydrophobic pore environment that repels water or sterically shield the coordination nodes from solvent attack without altering the fundamental topology of the CP.[27]
-
Issue 2: My coordination polymer shows poor thermal stability, decomposing at a low temperature.
Q: My TGA results show that the framework of my CP starts decomposing below 300 °C, which is too low for my intended application. How can I increase its thermal stability?
A: Low thermal stability is often linked to weak coordination bonds, a high degree of solvation, or ligands that are themselves thermally unstable. The goal is to create a more rigid and strongly bonded network.
| Factor | Influence on Thermal Stability | Recommended Strategy |
| Ligand Rigidity | Flexible ligands have low-energy vibrational modes that can facilitate decomposition. | Use aromatic, rigid linkers (e.g., terephthalates, bipyridines) instead of aliphatic, flexible ones.[4] |
| Coordination Number & Geometry | Higher coordination numbers and more interconnected networks (3D > 2D > 1D) distribute thermal energy more effectively. | Select metal ions that favor higher coordination numbers (e.g., lanthanides, Zr).[2][15] Adjust synthesis conditions to favor higher dimensionality.[8] |
| M-L Bond Strength | Stronger coordination bonds require more energy to break. | Use ligands with functional groups that form strong bonds (e.g., carboxylates, phosphonates). The stability of Co(II)-CPs was shown to increase with the electron-withdrawing ability of substituents on the ligand (−CF₃ > −Br > −Cl > −F).[16] |
| Coordinated Solvents | The loss of coordinated solvent molecules at elevated temperatures can destabilize the framework, leading to collapse and subsequent decomposition. | Synthesize the CP in a high-boiling point, non-coordinating solvent if possible. Activate the material (remove solvent) under mild conditions before high-temperature applications. |
This protocol outlines a general method for synthesizing a more thermally stable CP by substituting a flexible ligand with a rigid analogue.
-
Ligand Selection:
-
Original Ligand (Flexible): 1,4-Bis(imidazol-1-ylmethyl)benzene (flex-bix).
-
Proposed Ligand (Rigid): 4,4'-Bis(1H-imidazol-1-yl)biphenyl (rigid-bix).
-
Rationale: The biphenyl group in rigid-bix prevents the rotational freedom present in the xylyl group of flex-bix, leading to a more rigid and potentially more stable framework.
-
-
Synthesis:
-
Dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve the rigid ligand (rigid-bix, 0.1 mmol) in 5 mL of DMF.
-
Combine the two solutions in a 20 mL scintillation vial.
-
Cap the vial and place it in an isothermal oven at 100 °C for 48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF, and dry under vacuum.
-
-
Characterization and Validation:
-
Obtain the PXRD pattern of the new CP to confirm crystallinity and phase purity.
-
Perform TGA on the new CP under a N₂ atmosphere, heating at a rate of 10 °C/min from room temperature to 800 °C.
-
Self-Validation: Compare the TGA curve of the new CP with that of the original CP made with the flexible ligand. A significant increase in the onset temperature of framework decomposition validates the success of the ligand substitution strategy. The thermal stability of isostructural cobalt CPs was successfully tuned using this principle.[16]
-
Issue 3: I am observing inconsistent results and poor reproducibility in my CP synthesis.
Q: The dimensionality and even the structure of my CP changes between batches, even when I follow the same procedure. What could be the cause?
A: Coordination polymer synthesis is a self-assembly process that can be highly sensitive to subtle variations in reaction conditions. [9][28] Inconsistency often arises from poorly controlled parameters.
Caption: Root causes and solutions for inconsistent CP synthesis.
-
pH Control: The protonation state of your ligand is critical.[4][8] Small shifts in pH can change which donor atoms are available for coordination, leading to different structures.
-
Action: Measure the pH of your reactant solutions before mixing. If the ligand is pH-sensitive, consider using a suitable buffer system to maintain a constant pH throughout the crystallization process.
-
-
Temperature Control: Crystallization kinetics are highly temperature-dependent.[29] Higher temperatures can lead to denser, more thermodynamically stable phases, while lower temperatures might yield kinetically favored products.[29]
-
Action: Use a calibrated, programmable oven or a well-stirred oil bath to ensure consistent temperature. Avoid placing reaction vessels in different parts of an oven that may have temperature gradients.
-
-
Solvent Purity and Role: Solvents are not always inert bystanders. Coordinating solvents (like DMF, DMSO) can compete with your ligand for metal sites, leading to lower-dimensional structures.[8][30] The presence of water can also lead to the formation of different hydrated phases.[29]
-
Counter-ion Effects: The anion from the metal salt can coordinate to the metal center or influence the crystal packing, leading to different structures even when using the same metal and ligand.[1]
-
Action: Be consistent with the metal salt used. If you suspect interference, try a salt with a more weakly coordinating anion (e.g., ClO₄⁻, PF₆⁻, BF₄⁻).
-
References
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- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science.
- Post-synthetic modification of amine-functionalized permanently porous coordination cages. Chemical Communications (RSC Publishing).
- Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI.
- Coordination Chemistry Reviews. LabXing.
- Dynamics of Ligand and Guest in 1D Hg(II)‐Bispidine Coordination Polymers With Different Topologies Investigated by Solid‐State NMR. Wiley Online Library.
- Structural Phase Transformations Induced by Guest Molecules in a Nickel-Based 2D Square Lattice Coordination Network. Chemistry of Materials - ACS Publications.
- TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo.
- Troubleshooting step growth polymerization. Reddit.
- Design and Construction of Coordination Polymers. ResearchGate.
- Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties. MDPI.
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Technical Support Center: A Researcher's Guide to Overcoming Poor Crystallinity in MOFs with Pyridine, 4,4'-(9,10-anthracenediyl)bis-
Introduction
Welcome to the dedicated technical support resource for the synthesis and crystallization of Metal-Organic Frameworks (MOFs) incorporating the Pyridine, 4,4'-(9,10-anthracenediyl)bis- ligand, also known as 9,10-bis(4-pyridyl)anthracene. This guide is tailored for researchers, scientists, and professionals in drug development who are leveraging this sterically demanding and rigid ligand to create novel porous materials.
The unique architecture of this anthracene-based dipyridyl ligand offers exciting possibilities for constructing robust and functional MOFs. However, its inherent rigidity and bulkiness can present significant challenges in achieving high-quality crystalline products. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues related to poor crystallinity, empowering you to optimize your synthetic protocols with a deep understanding of the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with this specific ligand.
Q1: What are the primary reasons for obtaining amorphous or poorly crystalline material with the Pyridine, 4,4'-(9,10-anthracenediyl)bis- ligand?
A1: The propensity for amorphous or poorly crystalline products when using this ligand is typically rooted in its structural characteristics:
-
Rapid Precipitation: The strong coordination between the pyridine's nitrogen atoms and the metal centers can drive the reaction kinetics to be exceptionally fast. This can lead to a rapid precipitation of the framework as a disordered, amorphous solid, outpacing the rate of ordered self-assembly into a crystalline lattice.
-
Steric Hindrance: The bulky, planar anthracene core introduces significant steric hindrance. This can physically impede the metal nodes and ligands from achieving the precise, ordered arrangement necessary for a crystalline structure.
-
Inappropriate Solvent Environment: The choice of solvent is paramount. A solvent that inadequately solubilizes either the ligand or the metal salt, or one that coordinates too strongly with the metal centers, can disrupt the delicate equilibrium required for crystallization.
-
Suboptimal Thermal Conditions: The temperature and duration of the synthesis are critical parameters that govern the kinetics of nucleation and crystal growth. An unsuitable temperature profile can result in amorphous materials or the formation of undesired, kinetically trapped phases.
Q2: I'm starting a new synthesis with this ligand. What is a reliable starting point for a solvothermal protocol?
A2: While every MOF system is unique, a robust starting point can be extrapolated from successful syntheses of MOFs with structurally related ligands. The following protocol is a recommended baseline for your initial experiments:
-
Reactants:
-
Metal Salt: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) are common choices.
-
Ligand: Pyridine, 4,4'-(9,10-anthracenediyl)bis-
-
Solvent: High-purity N,N-Dimethylformamide (DMF) is a standard solvent for MOF synthesis. A co-solvent system, such as DMF mixed with ethanol or water, can also be effective.[1]
-
-
Molar Ratios: A starting molar ratio of 2:1 for the metal salt to the ligand is a common practice.
-
Procedure:
-
In a Teflon-lined autoclave, dissolve the metal salt in your chosen solvent.
-
In a separate container, dissolve the Pyridine, 4,4'-(9,10-anthracenediyl)bis- ligand in the same solvent. Gentle heating or sonication might be necessary for complete dissolution.
-
Combine the metal salt and ligand solutions within the autoclave.
-
Securely seal the autoclave and place it in a programmable oven. Heat to a temperature between 80 °C and 120 °C and maintain for a period of 24 to 72 hours.
-
After the designated reaction time, allow the autoclave to cool down to room temperature gradually.
-
The resulting product can be collected via filtration or centrifugation, followed by washing with fresh solvent and drying under a vacuum.
-
Q3: How do I definitively determine if my synthesized product is crystalline or amorphous?
A3: The gold-standard technique for evaluating the crystallinity of your MOF is Powder X-Ray Diffraction (PXRD) .[2]
-
Crystalline Material: A well-crystalline MOF will yield a PXRD pattern characterized by sharp, well-defined diffraction peaks at specific 2θ angles. These peaks are a fingerprint of the material's crystal structure.
-
Poorly Crystalline Material: A product with poor crystallinity will exhibit broad and less intense peaks in its PXRD pattern.
-
Amorphous Material: An amorphous solid will not produce any distinct peaks. Instead, the PXRD pattern will show a broad, featureless "hump," indicating a lack of long-range atomic order.
Q4: What is the role of a "modulator" and is it necessary for syntheses involving this ligand?
A4: A modulator is a chemical additive, often a monocarboxylic acid, that is introduced into the synthesis mixture to gain control over the nucleation and growth of MOF crystals. For a sterically challenging ligand such as Pyridine, 4,4'-(9,10-anthracenediyl)bis-, the use of a modulator is frequently essential for achieving high crystallinity.
Modulators function by competing with the primary ligand for coordination sites on the metal centers. This competitive binding effectively slows down the overall rate of framework formation, providing the necessary time for the components to self-assemble into an ordered, crystalline structure.[3] Commonly used modulators include acetic acid, formic acid, and benzoic acid. It is also noteworthy that pyridine itself can function as a modulator in certain systems.[4]
Section 2: In-depth Troubleshooting Guide for Poor Crystallinity
This section offers a systematic, cause-and-effect-based approach to resolving common crystallization problems.
Problem 1: My PXRD analysis shows a completely amorphous product.
An amorphous outcome is a strong indicator of excessively rapid precipitation, which has stifled the formation of an ordered framework. The primary troubleshooting goal is to decelerate the reaction kinetics.
-
Troubleshooting Steps:
-
Introduce a Modulator: This is the most impactful initial step. Acetic acid is an excellent first choice for a modulator.
-
Protocol: Introduce a specific number of equivalents of the modulator in relation to the metal salt. A good starting range to explore is 10-50 equivalents.
-
Causality: The modulator engages in competitive coordination with the pyridine nitrogen atoms for the metal ion sites. This slows the overall framework formation, promoting a more controlled and ordered crystal growth.[3]
-
-
Reduce the Reaction Temperature: Elevated temperatures can significantly accelerate reaction rates.
-
Protocol: Systematically decrease the reaction temperature in 10-20 °C increments. For instance, if your initial synthesis was at 120 °C, subsequent attempts should be made at 100 °C or 80 °C.
-
Causality: Lowering the temperature decreases the kinetic energy of the reactants, resulting in a slower rate of both nucleation and crystal growth.[5]
-
-
Refine the Solvent System: The solvent's properties are critical for both solubility and coordination dynamics.
-
Protocol:
-
Increase the proportion of a solvent in which the ligand exhibits higher solubility.
-
Introduce a co-solvent with a different polarity. For example, if using pure DMF, a 1:1 (v/v) mixture of DMF and ethanol can be explored.[6]
-
-
Causality: An optimized solvent system ensures that the molecular building blocks remain solvated for a sufficient duration to allow for ordered self-assembly. Co-solvents can also modulate the coordination sphere of the metal ions, influencing the crystallization pathway.
-
-
Problem 2: My PXRD pattern displays broad peaks, signifying poor crystallinity.
Broad diffraction peaks are indicative of either very small crystallites or a high concentration of defects within the crystal lattice. The objective here is to foster the growth of larger, more ordered crystals.
-
Troubleshooting Steps:
-
Optimize the Modulator Concentration: The quantity of the modulator is a critical variable. Insufficient modulator may be ineffective, whereas an excess can completely halt crystal growth.
-
Protocol: Perform a systematic screening of various modulator concentrations. It is advisable to create a table to correlate the modulator equivalents with the sharpness of the PXRD peaks, which can be quantified by the Full Width at Half Maximum (FWHM).
-
-
| Modulator (Acetic Acid) Equivalents | PXRD Peak Sharpness (Qualitative Observation) |
| 0 | Very Broad |
| 10 | Broader |
| 20 | Sharper |
| 50 | Sharp |
| 100 | Very Sharp |
| 200 | Amorphous or No Product |
Problem 3: My synthesis results in a mixture of crystalline phases or an unidentified phase.
This outcome suggests that the reaction conditions are conducive to the formation of multiple products or are favoring a kinetically stable but undesired crystalline phase.
-
Troubleshooting Steps:
-
Vary the Metal-to-Ligand Stoichiometry: The molar ratio of the reactants can significantly influence the resulting framework topology.
-
Protocol: Investigate a range of metal-to-ligand molar ratios, such as 1:1, 1:2, and 2:1.
-
Causality: The relative concentrations of the metal and ligand can alter the coordination number of the metal center and the connectivity of the final framework, leading to different crystalline phases.
-
-
Modify the Metal Salt Anion: The counter-ion of the metal salt is not always a spectator in the reaction.
-
Protocol: If you are using a nitrate salt (e.g., Zn(NO₃)₂), consider trying a chloride (ZnCl₂) or acetate (Zn(OAc)₂) salt.
-
Causality: The anion can participate in the reaction by coordinating to the metal center, acting as a competing ligand, or by altering the pH of the solution, all of which can influence the final product.
-
-
Conduct a Systematic Solvent Screen: The polarity and coordinating strength of the solvent can have a dramatic effect on the crystal structure that is formed.
-
Protocol: Carry out a systematic screening of various solvents and solvent mixtures. Common solvents to investigate include DMF, N,N-Diethylformamide (DEF), N,N-Dimethylacetamide (DMAc), ethanol, methanol, and water.
-
Causality: Solvents can act as templates for crystal growth, coordinate to the metal centers, and modify the solubility of the reactants. Each of these factors can play a role in directing the synthesis towards a specific crystalline phase.[6]
-
-
Section 3: Standardized Experimental Protocols and Data Visualization
Protocol 1: A General Procedure for Modulator Concentration Screening
-
Preparation of Stock Solutions: Prepare standardized stock solutions of the metal salt and the Pyridine, 4,4'-(9,10-anthracenediyl)bis- ligand in high-purity DMF.
-
Reaction Array Setup: In a series of identical Teflon-lined autoclaves, add precise volumes of the metal salt and ligand stock solutions to maintain a constant metal-to-ligand ratio.
-
Modulator Gradient Addition: To each autoclave, add a varying amount of the chosen modulator (e.g., acetic acid) to achieve a gradient of modulator equivalents relative to the metal salt.
-
Solvothermal Reaction: Adjust the total volume of each autoclave to be identical with additional DMF. Seal the autoclaves and place them in a pre-heated oven at the desired temperature for a fixed duration.
-
Product Work-up: Upon completion and cooling, collect the solid products from each autoclave by centrifugation. Wash the solids with fresh DMF to remove any unreacted starting materials, and then dry them under vacuum.
-
Characterization and Analysis: Analyze each product using PXRD. Compare the resulting diffraction patterns to systematically evaluate the effect of modulator concentration on the product's crystallinity.
Table 1: Illustrative Quantitative Data from a Modulator Screening Experiment
| Modulator (Benzoic Acid) Equivalents | Average Crystallite Size (nm) (Calculated via Scherrer Equation) | Relative PXRD Peak Intensity (at the most intense peak) |
| 0 | - (Amorphous) | - |
| 20 | 45 | 0.35 |
| 50 | 110 | 0.75 |
| 100 | 265 | 1.00 |
| 150 | 210 | 0.65 |
Disclaimer: This table presents illustrative data. Your experimental results will be specific to your exact conditions.
Section 4: Visualizing the Troubleshooting Workflow
The following diagrams provide a visual representation of the logical progression through the troubleshooting process.
Caption: A flowchart outlining the systematic decision-making process for troubleshooting poor MOF crystallinity based on the initial PXRD analysis.
References
Sources
- 1. uu.nl [uu.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Modeling and Simulation of Crystallization of Metal–Organic Frameworks [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 9,10-di(pyridin-4-yl)anthracene
Welcome to the technical support center for the synthesis of 9,10-di(pyridin-4-yl)anthracene (DPyA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this valuable fluorophore. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 9,10-di(pyridin-4-yl)anthracene?
The most prevalent and effective method for synthesizing DPyA is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples 9,10-dibromoanthracene with pyridin-4-ylboronic acid or its esters.[1][4] Alternative, though less common, routes might include Sonogashira coupling followed by further transformations, though this is more complex.[5][6][7][8][9]
Q2: I am observing a significant amount of a mono-substituted product, 9-bromo-10-(pyridin-4-yl)anthracene. How can I increase the yield of the desired di-substituted product?
The formation of the mono-substituted product is a common issue and typically arises from incomplete reaction. To drive the reaction to completion and favor di-substitution, consider the following:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Stoichiometry: A slight excess of the pyridin-4-ylboronic acid and base can help push the equilibrium towards the di-substituted product.
-
Catalyst Loading: While catalyst loading should be optimized, ensure it is not too low, which could lead to incomplete conversion.
Q3: My final product is difficult to purify. What are the common impurities and recommended purification techniques?
Common impurities include the starting materials (9,10-dibromoanthracene), the mono-substituted intermediate, and palladium catalyst residues. Purification is typically achieved through:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from starting materials and byproducts.[1][4]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., toluene) can be effective for obtaining highly pure crystalline DPyA.[4]
-
Washing: Washing the crude product with appropriate solvents can help remove some impurities before further purification.
Q4: Can I use 9,10-dichloroanthracene or 9,10-diiodoanthracene instead of 9,10-dibromoanthracene?
Yes, other 9,10-dihaloanthracenes can be used. The general reactivity order for the aryl halide in Suzuki coupling is I > Br > Cl.[10]
-
9,10-diiodoanthracene: Will be more reactive and may allow for milder reaction conditions.
-
9,10-dichloroanthracene: Will be less reactive and may require more forcing conditions (higher temperatures, stronger bases, or more specialized catalyst systems) to achieve good yields.[10]
Troubleshooting Guide: Common Side Reactions
This section provides in-depth guidance on identifying and mitigating specific side reactions that can occur during the synthesis of 9,10-di(pyridin-4-yl)anthracene via Suzuki-Miyaura cross-coupling.
Issue 1: Formation of Homocoupled Byproducts (Bipyridine and Anthracene Dimers)
Symptoms:
-
You observe new spots on your TLC plate that do not correspond to the starting material, mono-substituted, or di-substituted products.
-
Mass spectrometry analysis reveals masses corresponding to 4,4'-bipyridine or a dimer of anthracene.
Causality: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur with both the boronic acid (to form bipyridine) and the aryl halide (to form an anthracene dimer). This is often promoted by the presence of oxygen, which can affect the catalyst's oxidation state.
Troubleshooting Protocol:
-
Thorough Degassing:
-
Rationale: Oxygen can lead to the oxidative homocoupling of the boronic acid. Removing dissolved oxygen from the solvent and reaction mixture is critical.
-
Procedure: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
-
Use High-Purity Reagents:
-
Rationale: Impurities in the pyridin-4-ylboronic acid can sometimes promote homocoupling.
-
Procedure: Use freshly purchased or purified pyridin-4-ylboronic acid.
-
-
Optimize Catalyst and Ligand:
-
Rationale: The choice of palladium source and ligand can influence the rate of the desired cross-coupling versus the undesired homocoupling.
-
Procedure: While Pd(PPh₃)₄ is commonly used, consider screening other palladium catalysts and ligands that may be less prone to homocoupling under your specific reaction conditions.
-
Issue 2: Protodeborylation of Pyridin-4-ylboronic Acid
Symptoms:
-
The reaction stalls, and you observe a significant amount of unreacted 9,10-dibromoanthracene even after extended reaction times.
-
You detect pyridine in your reaction mixture by GC-MS or LC-MS.
Causality: Protodeborylation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This side reaction consumes the boronic acid, making it unavailable for the desired cross-coupling. It can be promoted by prolonged exposure to aqueous base, especially at elevated temperatures.
Troubleshooting Protocol:
-
Choice of Base and Solvent System:
-
Rationale: The strength and solubility of the base can impact the rate of protodeborylation.
-
Procedure:
-
Consider using a milder base like K₂CO₃ or Cs₂CO₃.
-
A two-phase system (e.g., toluene/water) can sometimes mitigate this issue by controlling the concentration of the base in the organic phase.[4]
-
-
-
Reaction Temperature and Time:
-
Rationale: Higher temperatures can accelerate protodeborylation.
-
Procedure:
-
Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to the reaction conditions.
-
-
-
Use of Boronic Esters:
-
Rationale: Pinacol esters of boronic acids are often more stable towards protodeborylation than the corresponding boronic acids.
-
Procedure: Consider using pyridin-4-ylboronic acid pinacol ester as the coupling partner.[4]
-
Issue 3: Hydrodehalogenation of 9,10-dibromoanthracene
Symptoms:
-
You observe the formation of anthracene and/or 9-bromoanthracene in your reaction mixture.
Causality: Hydrodehalogenation is a side reaction where the bromine atom on the anthracene core is replaced by a hydrogen atom. This can occur via various pathways, including a β-hydride elimination from a palladium-hydride species that can form in the catalytic cycle.
Troubleshooting Protocol:
-
Minimize Water Content:
-
Rationale: While some water is necessary for the aqueous base, excess water can be a source of protons for hydrodehalogenation.
-
Procedure: Use anhydrous solvents and ensure the reagents are dry.
-
-
Ligand Selection:
-
Rationale: The choice of phosphine ligand can influence the stability of the palladium intermediates and suppress side reactions.
-
Procedure: Electron-rich and bulky phosphine ligands can sometimes disfavor the pathways leading to hydrodehalogenation.
-
Issue 4: Photodegradation of Anthracene Core
Symptoms:
-
You notice a change in the color of your reaction mixture or final product upon exposure to light.
-
NMR or mass spectrometry data suggests the formation of endoperoxides or other oxidation products.
Causality: Anthracene and its derivatives are known to be photosensitive and can undergo [4+2] cycloaddition with singlet oxygen (generated in the presence of light and air) to form endoperoxides.[11] These endoperoxides can then undergo further reactions.
Troubleshooting Protocol:
-
Protect from Light:
-
Rationale: To prevent photochemical side reactions, it is crucial to minimize light exposure.
-
Procedure:
-
Conduct the reaction in a flask wrapped in aluminum foil.
-
Store the final product in an amber vial or in the dark.
-
-
-
Maintain an Inert Atmosphere:
-
Rationale: The formation of singlet oxygen requires the presence of molecular oxygen.
-
Procedure: As with preventing homocoupling, maintaining a rigorously inert atmosphere with argon or nitrogen throughout the reaction and workup will minimize photodegradation.
-
Visualizing the Suzuki-Miyaura Coupling and Side Reactions
Desired Reaction Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
Quantitative Data Summary
| Parameter | Recommendation for High Yield of DPyA | Rationale |
| Solvent | Toluene, THF, Dioxane | Good solubility for reactants and catalyst. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ (aqueous solution) | Effective for transmetalation, minimizes strong basicity that can cause side reactions. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand | Commonly used and effective for this type of coupling. |
| Temperature | 80-110 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated side reactions like homocoupling and photodegradation. |
Experimental Protocol: Suzuki-Miyaura Synthesis of 9,10-di(pyridin-4-yl)anthracene
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
9,10-dibromoanthracene
-
Pyridin-4-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 9,10-dibromoanthracene (1.0 eq), pyridin-4-ylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and degassed deionized water to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 9,10-di(pyridin-4-yl)anthracene as a solid.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111–11121.
- Zhao, J., Li, Y., & Zhang, J. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Lookchem. (n.d.). Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
- Cao, D., Gao, C., & Meier, H. (2005).
-
MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. Retrieved from [Link]
- Seto, R., Sato, A., Iuchi, K., Himori, S., & Gotoh, H. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526.
-
MDPI. (2023, May 24). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, July 26). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]
Sources
- 1. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
Technical Support Center: Enhancing Selectivity of 9,10-bis(4-pyridyl)anthracene (BPA) Based Sensors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9,10-bis(4-pyridyl)anthracene (BPA) and its derivatives for sensing applications. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you overcome challenges related to sensor selectivity. Our goal is to empower you with the knowledge to not only identify the root causes of experimental issues but also to rationally design and execute experiments for developing highly selective BPA-based sensors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of BPA as a fluorescent sensor.
Q1: What makes 9,10-bis(4-pyridyl)anthracene a good candidate for fluorescent sensors?
A1: 9,10-bis(4-pyridyl)anthracene is an excellent building block for fluorescent sensors due to several key features. The anthracene core is a well-known fluorophore with a high quantum yield, providing a strong and detectable fluorescence signal.[1] The two pyridyl groups at the 9 and 10 positions act as versatile coordination sites for metal ions or as hydrogen bond acceptors. This allows BPA to function as a ligand in the construction of more complex sensor systems like coordination polymers and metal-organic frameworks (MOFs).[2][3] Furthermore, the rigid structure of BPA helps in creating well-defined binding cavities, which is a crucial factor for achieving selectivity.
Q2: What are the common analytes detected by BPA-based sensors?
A2: BPA-based sensors have been successfully employed to detect a wide range of analytes, including:
-
Metal ions: The pyridyl nitrogen atoms readily coordinate with various metal ions, leading to changes in the fluorescence of the anthracene core.
-
Nitroaromatic compounds: These compounds, often found in explosives, can quench the fluorescence of anthracene-based materials through electron transfer mechanisms.[4]
-
Small molecules and gases: By incorporating BPA into MOFs, sensors with specific pore sizes and functionalities can be designed for the selective adsorption and detection of gases like carbon dioxide.[2]
Q3: What are the primary mechanisms behind the sensing function of BPA?
A3: The sensing mechanism of BPA-based sensors typically falls into one of the following categories:
-
Fluorescence Quenching: The fluorescence of the BPA unit is "turned off" in the presence of an analyte. This can occur through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[5]
-
Fluorescence Enhancement: The fluorescence is "turned on" or enhanced upon binding to an analyte. This often happens when the analyte restricts intramolecular rotations or blocks non-emissive decay pathways.
-
Host-Guest Interactions: When BPA is part of a larger structure like a MOF, the analyte can interact with the framework, causing a change in the fluorescence properties of the BPA ligand.
Q4: What is the difference between static and dynamic quenching, and why is it important for my sensor?
A4: Understanding the type of quenching is critical for interpreting your sensor's response.
-
Dynamic (or collisional) quenching occurs when the analyte collides with the excited fluorophore (BPA), leading to non-radiative decay. In this case, the fluorescence lifetime of the fluorophore decreases.[6][7]
-
Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the analyte in the ground state. This reduces the concentration of the fluorescent species, but the lifetime of the uncomplexed fluorophore remains unchanged.[6][7]
Distinguishing between these two mechanisms is crucial for understanding the binding affinity and kinetics of your sensor-analyte interaction. This can be achieved by comparing steady-state and time-resolved fluorescence measurements.[7]
Part 2: Troubleshooting Guide - Improving Sensor Selectivity
This section provides a structured approach to diagnosing and resolving common issues related to the selectivity of your BPA-based sensor.
Issue 1: My sensor responds to multiple analytes (Poor Selectivity).
Probable Cause A: Non-specific binding or interference.
Many molecules or ions can cause a fluorescence response through general mechanisms like heavy atom quenching or collisional deactivation. For instance, an anthracene-based probe designed for Cr³⁺ might also show a response to Fe³⁺ and Al³⁺.[8][9]
Solutions:
-
Systematic Interference Study: Test your sensor against a panel of potential interfering species that are structurally or chemically similar to your target analyte. This will help you quantify the selectivity.
-
Modify the Recognition Site:
-
Functionalize the BPA core: Introduce steric hindrance or specific functional groups to the anthracene or pyridyl rings to create a more defined binding pocket that favors your target analyte.
-
Incorporate into a MOF: Use BPA as a building block in a metal-organic framework. The pore size and chemical environment of the MOF can be tuned to selectively bind the target analyte.[2][4]
-
-
Optimize Experimental Conditions:
-
pH Adjustment: The protonation state of the pyridyl groups and the analyte can significantly impact their interaction. Perform a pH titration to find the optimal pH for selective binding.[8]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the binding affinity and fluorescence response. Experiment with different solvents to enhance selectivity.[10]
-
Probable Cause B: Overlapping Sensing Mechanisms.
Your sensor might be responding to different analytes through distinct but concurrent mechanisms. For example, one metal ion might cause static quenching while another induces dynamic quenching.
Solutions:
-
Lifetime Measurements: Perform time-resolved fluorescence spectroscopy to distinguish between static and dynamic quenching. If different analytes exhibit different quenching mechanisms, you can use lifetime data to deconvolve their signals.[7][11]
-
Ratiometric Sensing: Design a sensor with a second fluorophore that is insensitive to the interfering analyte. The ratio of the two emission intensities can provide a more selective response.
Issue 2: My sensor shows low sensitivity to the target analyte.
Probable Cause A: Weak interaction between the sensor and the analyte.
The binding constant between your BPA-based sensor and the target analyte may be too low for effective detection at the desired concentration range.
Solutions:
-
Pre-organization of the Binding Site: Incorporate BPA into a more rigid structure, such as a macrocycle or a MOF. This reduces the entropic penalty of binding and can lead to stronger interactions.
-
Introduction of Additional Binding Sites: Functionalize the BPA molecule with other coordinating groups to create a multidentate ligand that binds the analyte more strongly.
Probable Cause B: Inefficient signal transduction.
The binding event may not be effectively translated into a measurable change in fluorescence.
Solutions:
-
Modulate the Electronic Properties: Introduce electron-donating or electron-withdrawing groups to the anthracene core to tune the energy levels and enhance the efficiency of PET or FRET processes upon analyte binding.[1]
-
Control the Quenching Pathway: If using a quenching-based sensor, ensure that the analyte has a clear pathway for deactivating the excited state of the BPA. This can be influenced by the geometry of the sensor-analyte complex.
Issue 3: The fluorescence signal is unstable or irreproducible.
Probable Cause A: Photobleaching of the anthracene fluorophore.
Prolonged exposure to the excitation light can lead to the degradation of the anthracene core, resulting in a decreasing fluorescence signal over time.
Solutions:
-
Minimize Excitation Exposure: Use the lowest possible excitation power and shortest exposure times necessary to obtain a good signal-to-noise ratio.
-
Use a Deoxygenated Solvent: Dissolved oxygen can promote photobleaching. Purge your solvent with an inert gas like nitrogen or argon before measurements.
-
Introduce Protective Groups: Functionalizing the anthracene core with bulky groups can sometimes improve its photostability.[12]
Probable Cause B: Aggregation of the sensor molecules.
At higher concentrations, BPA or its derivatives can form aggregates, which often have different fluorescence properties than the individual molecules, leading to inconsistent results.
Solutions:
-
Work at Lower Concentrations: Determine the concentration range where your sensor remains monomeric.
-
Use a Surfactant or a Different Solvent: In some cases, adding a small amount of a non-ionic surfactant or changing the solvent can prevent aggregation.
-
Incorporate into a Solid Matrix: Immobilizing the sensor molecules in a polymer film or a MOF can prevent aggregation.[2]
Part 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of a Functionalized BPA Derivative
This protocol provides a general procedure for the Sonogashira cross-coupling reaction to introduce functional groups onto the anthracene core, which can be adapted to synthesize various BPA derivatives.[13][14]
Objective: To synthesize 9,10-bis(pyridin-4-ylethynyl)anthracene.
Materials:
-
9,10-Dibromoanthracene
-
4-Ethynylpyridine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 9,10-dibromoanthracene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous THF (20 mL) and triethylamine (10 mL).
-
Stir the mixture at room temperature and add 4-ethynylpyridine (2.2 mmol).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Differentiating Static and Dynamic Quenching
Objective: To determine the quenching mechanism of a BPA-based sensor in the presence of an analyte.
Methodology:
-
Steady-State Fluorescence Measurements:
-
Prepare a series of solutions with a fixed concentration of the BPA sensor and varying concentrations of the quencher (analyte).
-
Measure the fluorescence intensity (I) of each solution at the emission maximum.
-
Plot I₀/I versus the quencher concentration [Q], where I₀ is the fluorescence intensity in the absence of the quencher. This is the Stern-Volmer plot.
-
-
Time-Resolved Fluorescence Measurements:
-
Measure the fluorescence lifetime (τ) for the same series of solutions.
-
Plot τ₀/τ versus [Q], where τ₀ is the fluorescence lifetime in the absence of the quencher.
-
Data Interpretation:
| Stern-Volmer Plot (I₀/I vs [Q]) | Lifetime Plot (τ₀/τ vs [Q]) | Quenching Mechanism |
| Linear | Linear and superimposable with the intensity plot | Purely dynamic quenching.[7] |
| Linear | No change (τ₀/τ = 1) | Purely static quenching.[7] |
| Upward curving | Linear | A combination of static and dynamic quenching.[5] |
Workflow for Improving Sensor Selectivity
The following diagram illustrates a logical workflow for systematically improving the selectivity of a BPA-based sensor.
Caption: A logical workflow for diagnosing and improving the selectivity of BPA-based sensors.
Part 4: Visualization of Key Concepts
Signaling Pathways: Quenching Mechanisms
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
References
Sources
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of Pyridyl Rings in Pyridine, 4,4'-(9,10-anthracenediyl)bis-
Welcome to the technical support center for the functionalization of Pyridine, 4,4'-(9,10-anthracenediyl)bis- (also known as 9,10-bis(4-pyridyl)anthracene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the chemical modification of this versatile molecule.
This molecule, featuring a fluorescent anthracene core flanked by two reactive pyridine rings, is a valuable building block in materials science, sensor technology, and the development of novel therapeutics.[1] The pyridyl nitrogen atoms and the carbon atoms of the pyridine rings offer multiple sites for functionalization, enabling the tuning of its photophysical, electronic, and biological properties.
This guide is structured to address common challenges and questions encountered during the experimental functionalization of this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
I. Functionalization of the Pyridyl Nitrogen Atoms
The lone pair of electrons on the nitrogen atoms of the pyridine rings makes them nucleophilic and susceptible to reactions with electrophiles. This is the most common and generally most straightforward approach to functionalizing this molecule.
A. N-Alkylation to Form Quaternary Pyridinium Salts
Quaternization of the pyridyl nitrogens is a widely used method to modify the electronic properties of the molecule, enhance its solubility in polar solvents, and introduce new functional groups.[2][3] These pyridinium salts, also known as viologen analogs, have applications in electrochromic devices and as fluorescent probes.[2]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction, starting material remains. | 1. Insufficient reactivity of the alkylating agent. 2. Steric hindrance from a bulky alkylating agent. 3. Reaction temperature is too low or reaction time is too short. 4. Poor solubility of the starting material. | 1. Use a more reactive alkylating agent (e.g., alkyl iodides > bromides > chlorides). For less reactive agents, consider increasing the temperature. 2. If steric hindrance is a factor, consider using a less hindered alkylating agent or increasing the reaction time and temperature. 3. Monitor the reaction by TLC or LC-MS and prolong the reaction time or increase the temperature as needed. A typical condition is heating at 40°C for 48 hours.[3] 4. Use a solvent system that fully dissolves the starting material, such as anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF). |
| Formation of mono-quaternized product only. | 1. Insufficient amount of alkylating agent. 2. The positive charge on the first quaternized nitrogen deactivates the second pyridine ring towards further alkylation. | 1. Use a significant excess of the alkylating agent (e.g., 40 equivalents) to drive the reaction to completion for the di-quaternized product.[3] 2. Increase the reaction temperature and time to overcome the deactivation effect. |
| Difficulty in purifying the product. | 1. The product is a salt and may be difficult to purify by column chromatography. 2. The product may be sparingly soluble in common organic solvents. | 1. Purification is often achieved by precipitation. After the reaction, cooling the mixture can cause the product to precipitate.[3] 2. Wash the precipitate with cold, non-polar solvents like diethyl ether to remove unreacted starting materials and byproducts.[3] 3. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be effective for further purification.[3] |
| Product is unstable and decomposes. | 1. The counter-ion may be affecting stability. 2. The product may be sensitive to light or air, especially if the anthracene core is modified. | 1. Consider anion exchange to a more stable counter-ion if necessary. 2. Handle the product under an inert atmosphere and protect it from light, especially during long-term storage. The related compound, 4-ethynylpyridine, is noted to be light-sensitive.[2] |
This protocol is adapted from a known procedure for a structurally similar compound and illustrates a typical N-alkylation reaction.[3]
-
In a Schlenk tube under an inert atmosphere, dissolve 9,10-bis(pyridin-4-ylethynyl)anthracene (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a large excess of benzyl bromide (e.g., 40 equivalents).
-
Heat the reaction mixture at 40°C for 48 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product should precipitate as a solid. Filter the precipitate and wash it with cold dichloromethane and then cold diethyl ether.
-
Additional product can be recovered from the filtrate by crystallization from a methanol/diethyl ether mixture.
-
Dry the solid product under vacuum.
Caption: Workflow for the N-alkylation of Pyridine, 4,4'-(9,10-anthracenediyl)bis-.
B. N-Oxidation to Pyridine N-oxides
Oxidation of the pyridyl nitrogen to an N-oxide is a crucial transformation that alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. This is a key strategy to enable further functionalization of the carbon atoms on the pyridine ring.
-
Q: Why would I want to convert the pyridyl groups to N-oxides?
-
Q: What are the common reagents for N-oxidation of pyridines?
-
A: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or urea-hydrogen peroxide complex.
-
-
Q: What are the potential side reactions during N-oxidation?
-
A: Over-oxidation is a possibility, though less common for simple N-oxide formation. The anthracene core is also susceptible to oxidation, especially under harsh conditions. It is important to use mild and controlled oxidation conditions.
-
-
Q: How do I remove the N-oxide group after further functionalization?
-
A: The N-oxide can be deoxygenated back to the pyridine using reagents like phosphorus trichloride (PCl₃) or by catalytic hydrogenation.
-
II. Functionalization of the Pyridine Ring Carbons
Direct functionalization of the carbon atoms on the pyridine rings of this molecule is more challenging due to the electron-deficient nature of the pyridine ring. However, with the right strategies, such as cross-coupling reactions or by activating the ring via N-oxide formation, successful C-H functionalization can be achieved.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
To achieve C-C bond formation on the pyridine rings, a common strategy is to first introduce a halogen atom (e.g., Br, I) onto the pyridine ring, which can then participate in cross-coupling reactions. While a direct C-H activation and coupling is the ideal scenario, it is often more practical to start with a halogenated precursor. For the purpose of this guide, we will assume a halogenated version of the title compound is available.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield. | 1. Inactive catalyst. 2. Decomposition of the pyridylboronic acid/ester. 3. Inappropriate base or solvent. | 1. Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. 2. Pyridylboronic acids can be unstable; consider using the corresponding boronate esters (e.g., pinacol esters) which are generally more stable. 3. The choice of base and solvent is critical. A common system for pyridyl couplings is K₂CO₃ in a mixture of an organic solvent (like toluene or dioxane) and water.[4] |
| Homocoupling of the boronic acid/ester. | Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling. | Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain an inert atmosphere throughout the reaction. |
| Dehalogenation of the starting material. | The palladium catalyst can react with the aryl halide and then be quenched by a proton source before transmetalation occurs. | Ensure anhydrous conditions and use a non-protic solvent if possible. The choice of phosphine ligand can also influence this side reaction. |
| Formation of byproducts from the phosphine ligand. | In some cases, the aryl groups from the phosphine ligand can couple with the starting material. | Use a ligand with bulky alkyl groups instead of aryl groups, or a ligand that is less prone to this side reaction. |
This is a general protocol based on the successful coupling of 9-bromoanthracene with pyridin-4-ylboronic acid.[4] This can be adapted for the coupling of a halogenated Pyridine, 4,4'-(9,10-anthracenediyl)bis- with an appropriate boronic acid or ester.
-
To a reaction flask, add the halogenated pyridine-anthracene derivative (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents per halogen), and the base (e.g., K₂CO₃, 3 equivalents per halogen).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Heat the reaction mixture to reflux (e.g., 80-100°C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Electrophilic Aromatic Substitution
As previously mentioned, direct electrophilic aromatic substitution on the pyridine rings is challenging due to the deactivating effect of the nitrogen atom.[5] Reactions typically require harsh conditions and often result in low yields, with substitution occurring at the 3- and 5-positions.[5]
A more effective strategy is to first perform an N-oxidation of the pyridine rings. The resulting pyridine N-oxide is more reactive towards electrophiles, and substitution is directed to the 4-position. Subsequent deoxygenation restores the pyridine ring.
III. General FAQs
-
Q: What is the solubility of Pyridine, 4,4'-(9,10-anthracenediyl)bis- and its derivatives?
-
A: The parent compound has limited solubility in many common organic solvents. Its derivatives, particularly the quaternized salts, can have significantly different solubility profiles. For example, the bipyridinium salt with benzyl bromide is sparingly soluble in dichloromethane.[2] It is crucial to determine the solubility of your specific derivative experimentally.
-
-
Q: How can I monitor the progress of my functionalization reaction?
-
A: Thin Layer Chromatography (TLC) is a common and effective method for monitoring these reactions.[3] Due to the fluorescent nature of the anthracene core, the spots on the TLC plate can often be visualized under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
-
-
Q: Are there any stability concerns with this molecule?
-
A: The anthracene core can undergo photodimerization upon exposure to UV light.[6] Therefore, it is advisable to protect the compound and its derivatives from prolonged exposure to light. Some derivatives may also be sensitive to air and moisture, so handling under an inert atmosphere is recommended, especially for reactions involving organometallic reagents. However, some derivatives, like a reported iodoplumbate salt, show remarkable thermal and chemical stability.[7]
-
-
Q: Can this molecule be used as a ligand in coordination chemistry?
-
A: Yes, the two pyridyl nitrogen atoms act as excellent coordination sites for metal ions. This molecule has been used to construct coordination polymers with various metal centers, such as Co²⁺ and Cd²⁺.[6]
-
IV. References
-
Pyridine, 4,4'-(9,10-anthracenediyl)bis-. LookChem. Available from: [Link]
-
Meo, A., et al. (2021). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2021(4), M1293. Available from: [Link]
-
Electrophilic substitution on pyridine. QuimicaOrganica.org. Available from: [Link]
-
Pyridine, 4,4'-(9,10-anthracenediyl)bis-. LookChem. Available from: [Link]
-
Meo, A., et al. (2021). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2021(4), M1293. Available from: [Link]
-
Zhang, Y., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–538. Available from: [Link]
-
Xi, J.-M., et al. (2023). Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. CrystEngComm, 25(20), 2875-2881. Available from: [Link]
-
Sabba, D., et al. (2023). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide C30H22N2Pb2I6: A Highly Luminescent, Chemically and Thermally Stable One-Dimensional Hybrid Iodoplumbate. Chemistry of Materials, 35(5), 2095-2105. Available from: [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Pyridine-Based Ligands: Unveiling the Potential of Pyridine, 4,4'-(9,10-anthracenediyl)bis-
For researchers, scientists, and professionals in drug development, the judicious selection of ligands is a cornerstone of innovation. The vast and versatile family of pyridine-based ligands offers a rich toolkit for the construction of functional metal complexes and materials. This guide provides an in-depth, data-driven comparison of a unique and increasingly important ligand, Pyridine, 4,4'-(9,10-anthracenediyl)bis- , with archetypal pyridine ligands: 2,2'-bipyridine (bpy) , 4,4'-bipyridine (4,4'-bpy) , and 2,2':6',2''-terpyridine (tpy) . By examining their structural nuances and the consequent impact on their performance in catalysis, photophysics, and sensing, this guide aims to provide the necessary insights for informed ligand selection in your research endeavors.
The Architectural Advantage: From Simple Bipyridyls to an Anthracene-Bridged System
The fundamental difference between these ligands lies in their architecture, which dictates their coordination behavior and the properties of the resulting metal complexes.
-
2,2'-Bipyridine (bpy): This classic chelating ligand features two pyridine rings linked at the 2 and 2' positions. This arrangement allows both nitrogen atoms to bind to a single metal center, forming a stable five-membered ring. This "chelate effect" imparts significant thermodynamic stability to the resulting metal complexes.[1]
-
4,4'-Bipyridine (4,4'-bpy): In contrast, the nitrogen atoms in 4,4'-bpy are positioned on opposite sides of the molecule.[2] This linear and rigid structure prevents chelation and instead promotes the formation of coordination polymers and metal-organic frameworks (MOFs) by bridging two different metal centers.[3]
-
2,2':6',2''-Terpyridine (tpy): As a tridentate ligand, terpyridine offers three nitrogen atoms in a planar arrangement for coordination to a single metal ion, forming two five-membered chelate rings. This results in highly stable complexes with well-defined geometries.[4]
-
Pyridine, 4,4'-(9,10-anthracenediyl)bis- (hereafter referred to as An-bpy): This sophisticated ligand introduces a large, rigid, and photophysically active anthracene core as a spacer between two 4-pyridyl units. This unique structure combines the bridging capabilities of 4,4'-bpy with the intrinsic fluorescent and electronic properties of the anthracene moiety. This design opens up possibilities for creating multifunctional materials with tailored optical and electronic characteristics.[5]
Caption: Molecular structures of the compared pyridine-based ligands.
Performance in Catalysis: A Tale of Two Coordination Modes
The catalytic applications of pyridine-based ligands are vast, with their efficacy being highly dependent on the coordination environment they create around a metal center.
Chelating Ligands (bpy and tpy) in Homogeneous Catalysis:
2,2'-Bipyridine and terpyridine are mainstays in homogeneous catalysis, particularly in asymmetric synthesis and oxidation reactions. Their ability to form stable, well-defined chiral metal complexes is crucial for inducing enantioselectivity.[6][7] For instance, chiral bpy ligands have been successfully employed in palladium-catalyzed asymmetric oxidative annulation reactions.[6] Terpyridine complexes of various transition metals are known to be effective catalysts for a range of transformations, including oxidation, hydrogenation, and cross-coupling reactions.[8][9]
Bridging Ligands (4,4'-bpy and An-bpy) in Heterogeneous and Photocatalysis:
The bridging nature of 4,4'-bipyridine and An-bpy makes them ideal building blocks for heterogeneous catalysts, such as MOFs. These materials offer the advantage of easy catalyst separation and recyclability. 4,4'-Bipyridine has been utilized in the formation of coordination polymers that act as catalysts for various organic reactions.[3]
Furthermore, the introduction of a photoactive anthracene spacer in An-bpy opens the door to photocatalysis. The anthracene unit can act as an antenna, absorbing light and transferring the energy to the catalytic metal center. While direct comparative data for An-bpy in common cross-coupling reactions is scarce in the literature, its structural similarity to other bridging dipyridyl ligands used in photocatalytic systems, such as those for hydrogen production, suggests significant potential.[10][11]
Experimental Protocol: Synthesis of a Palladium(II) Complex with a Pyridine Ligand (General Procedure)
This protocol outlines a general method for the synthesis of a Pd(II) complex, which can be adapted for the different pyridine ligands discussed.
-
Ligand Dissolution: Dissolve the pyridine ligand (e.g., bpy, 4,4'-bpy, tpy, or An-bpy) (2 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (20 mL).
-
Palladium Salt Addition: To this solution, add a solution of a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂), (1 mmol) in the same solvent (10 mL) dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane or acetonitrile/diethyl ether).
-
Characterization: Confirm the structure and purity of the synthesized complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.
Caption: General workflow for the synthesis of a Palladium(II)-pyridine complex.
Photophysical Properties: The Impact of the Anthracene Core
The photophysical properties of metal complexes are critical for applications in sensing, imaging, and photocatalysis. The choice of pyridine ligand plays a pivotal role in tuning these properties.
Complexes of bpy and tpy with metals like ruthenium(II) and iridium(III) are renowned for their rich photophysical behavior, including strong absorption in the visible region and long-lived excited states.[2] These properties can be finely tuned by modifying the pyridine rings with electron-donating or -withdrawing groups.
The introduction of the anthracene moiety in An-bpy dramatically alters the photophysical landscape. Anthracene itself is a well-known fluorophore, and its incorporation into the ligand backbone can lead to complexes with intense fluorescence.[12][13] This intrinsic luminescence of the An-bpy ligand can be modulated upon coordination to a metal center or in the presence of specific analytes, making it a promising candidate for fluorescent sensors.
Table 1: Comparison of Photophysical Properties of Pyridine Ligands and Their Complexes
| Ligand/Complex | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Key Feature |
| 2,2'-Bipyridine (bpy) | ~280 | - | Chelating, forms luminescent complexes | |
| [Ru(bpy)₃]²⁺ | ~450 | ~610 | ~0.04 (in H₂O) | Classic phosphorescent complex |
| 4,4'-Bipyridine (4,4'-bpy) | ~250 | - | Bridging, often quenches luminescence in simple complexes | |
| Terpyridine (tpy) | ~280 | - | Tridentate, forms stable luminescent complexes | |
| Pyridine, 4,4'-(9,10-anthracenediyl)bis- (An-bpy) | ~260, 350-400 | ~420-450 | High (ligand dependent) | Intrinsically fluorescent rigid linker |
| Coordination Polymers with An-bpy | Ligand-based + charge transfer | Often red-shifted vs. free ligand | Variable | Potential for solid-state lighting and sensing |
Note: The data presented are representative values and can vary significantly depending on the metal center, solvent, and other ligands in the coordination sphere.
Sensing Applications: Leveraging Supramolecular Interactions
The ability of pyridine ligands to form predictable and stable structures with metal ions is the foundation for their use in chemical sensing.
Bpy and tpy have been extensively used in the design of chemosensors. The binding of an analyte to the metal center of a bpy or tpy complex can induce a change in its photophysical or electrochemical properties, providing a detectable signal.
The rigid, bridging nature of 4,4'-bpy and An-bpy makes them exceptional candidates for the construction of porous coordination polymers or MOFs for sensing applications. The pores within these materials can be designed to selectively bind specific guest molecules, leading to changes in the material's properties, such as its luminescence. For instance, coordination polymers based on a di-pyridyl-anthracene ligand have shown high sensitivity and selectivity for detecting dichromate ions in water.[14] The anthracene unit in An-bpy can also act as a signaling unit, with its fluorescence being quenched or enhanced upon analyte binding. Lanthanide coordination polymers with anthracene-based linkers have been successfully used for sensing nitro compounds.[15]
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
This protocol describes a general method to evaluate the sensing performance of a fluorescent ligand like An-bpy towards a metal ion.
-
Prepare Stock Solutions: Prepare a stock solution of the fluorescent ligand (e.g., An-bpy) in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent) at a concentration of approximately 1 x 10⁻⁵ M. Prepare a stock solution of the metal salt (e.g., a perchlorate or nitrate salt of the metal ion of interest) in the same solvent at a concentration of approximately 1 x 10⁻³ M.
-
Initial Spectrum: Record the fluorescence emission spectrum of the ligand solution.
-
Titration: Add small aliquots of the metal ion stock solution to the ligand solution. After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. This data can be used to determine the binding stoichiometry and the binding constant.
Caption: Workflow for a fluorescence titration experiment to assess sensing capabilities.
Conclusion: Choosing the Right Pyridine Ligand for Your Application
The choice between Pyridine, 4,4'-(9,10-anthracenediyl)bis- and more conventional pyridine ligands like 2,2'-bipyridine, 4,4'-bipyridine, and terpyridine is fundamentally driven by the desired application and the specific properties required.
-
For applications requiring strong chelation and the formation of stable, monomeric complexes, particularly in asymmetric catalysis , 2,2'-bipyridine and terpyridine remain the ligands of choice.
-
For the construction of robust, porous materials like MOFs and coordination polymers for applications in heterogeneous catalysis and gas storage , the linear, bridging nature of 4,4'-bipyridine is highly advantageous.
-
Pyridine, 4,4'-(9,10-anthracenediyl)bis- emerges as a superior choice when the goal is to create multifunctional materials that combine the structural benefits of a bridging ligand with intrinsic photophysical properties . Its rigid anthracene core provides a platform for developing highly sensitive fluorescent sensors , materials for solid-state lighting , and potentially, novel photocatalysts .
The continued exploration of ligands like Pyridine, 4,4'-(9,10-anthracenediyl)bis- will undoubtedly lead to the development of next-generation materials with unprecedented functionalities, pushing the boundaries of what is possible in catalysis, materials science, and drug development.
References
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Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. [Link]
- Exploring the Applications of Terpyridine Derivatives in C
- Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry. (URL not provided)
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Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. PubMed. [Link]
- Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (URL not provided)
- 4,4'-Bipyridine: A Key Player in Catalysis and Advanced M
- Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (URL not provided)
- Photocatalytic Hydrogen Production Using Semiconductor (CdSe)13 Clusters. Nano Letters. (URL not provided)
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Synthesis, Characterization, and Photochemical/Photophysical Properties of Ruthenium(II) Complexes With Hexadentate Bipyridine and Phenanthroline Ligands. PubMed. [Link]
- Unusual Photophysical Properties of a Ruthenium(II) Complex Related to [Ru(bpy)2(dppz)]2+.
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The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ACS Publications. [Link]
- Prospects for the Computational Design of Bipyridine N,N′-Dioxide Catalysts for Asymmetric Propargylation Reactions.
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4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI. [Link]
- The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units.
- Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties.
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Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways. NIH. [Link]
- Synthesis, Structure, and Characterization of 4,4′-(Anthracene-9,10- diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide. CNR-IRIS. (URL not provided)
- Chiral 2,2′-Bipyridines: Ligands for Asymmetric Induction.
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Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling. PubMed Central. [Link]
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC. [Link]
- Structure–Property Relationship in π‑Conjugated Bipyridine Derivatives: Effect of Acceptor and Donor Moieties on Molecular Behavior. The Journal of Physical Chemistry C. (URL not provided)
- Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin. RSC Publishing. (URL not provided)
- A double responsive fluorescent platform for sensing heavy metal ions based on a dual-emitting fluorescent covalent organic framework hydrogel film. Dalton Transactions. (URL not provided)
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4,4'-(9,10-Anthracenediyl)Bis-Pyridine. CD Bioparticles. [Link]
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Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. RSC Publishing. [Link]
- Aqueous syntheses of anthracene-based mixed-ligand coordination polymers and their structural and optical properties. CrystEngComm. (URL not provided)
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The role of structure and the metal ion in the fluorescence sensing of nitro compounds for a series of lanthanide(iii) 9,10-anthracene dicarboxylate coordination polymers. PubMed. [Link]
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Anthracene coupled adenine for the selective sensing of copper ions. Beilstein Journals. [Link]
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Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY. NIH. [Link]
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Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). PubMed. [Link]
- Each anthracene molecule in (2) is nearly orthogonal to its...
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Hydrogen Production from Semiconductor-based Photocatalysis via Water Splitting. MDPI. [Link]
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4,4'-(Anthracene-9,10-diyl)dipyridine. PubChem. [Link]
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L-Citrullinato-Bipyridine and L-Citrullinato-Phenanthroline Mixed Copper Complexes: Synthesis, Characterization and Potential Anticancer Activity. MDPI. [Link]
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Crystal structure of 4-(anthracen-9-yl)pyridine. PMC. [Link]
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"DFT calculations for 9,10-di(pyridin-4-yl)anthracene"
An In-Depth Technical Guide to DFT Calculations for 9,10-di(pyridin-4-yl)anthracene (DPyA)
A Senior Application Scientist's Comparative Guide
Abstract
9,10-di(pyridin-4-yl)anthracene (DPyA) is a prominent organic semiconductor and ligand in materials science, valued for its unique photophysical properties and role in constructing functional materials like coordination polymers and components for Organic Light-Emitting Diodes (OLEDs).[1] Understanding its electronic structure and excited-state dynamics is paramount for designing novel materials with tailored optoelectronic characteristics. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting these properties with a favorable balance of accuracy and computational cost.[2][3] This guide provides a comprehensive, in-depth comparison of DFT methodologies for studying DPyA, designed for researchers and computational chemists. We move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow.
Introduction: The Significance of DPyA and the Predictive Power of DFT
The DPyA molecule consists of a rigid, planar anthracene core functionalized at the 9 and 10 positions with pyridyl rings. This structure imparts several key features:
-
Extended π-Conjugation: The anthracene core is an excellent chromophore, responsible for the molecule's fundamental absorption and emission properties.[2]
-
Functional Pyridyl Groups: The nitrogen-containing pyridyl groups can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers.[1] They also influence the molecule's electron affinity and solubility.
-
Tunable Optoelectronics: Substitutions on the anthracene or pyridyl moieties can modulate the HOMO-LUMO gap and, consequently, the color and efficiency of light emission.[4]
Experimental characterization provides essential data, but it is often resource-intensive. DFT calculations offer a powerful complementary approach, allowing for the a priori prediction of molecular geometries, electronic properties (e.g., orbital energies), and optical absorption spectra. This predictive capability accelerates the materials discovery cycle by enabling high-throughput virtual screening of candidate molecules before committing to synthesis.[5]
Foundational Concepts: A Primer on DFT and TD-DFT
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its core principle is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
For the study of molecules like DPyA, two types of calculations are fundamental:
-
Ground-State DFT: This is used to determine the molecule's equilibrium geometry (i.e., bond lengths and angles), vibrational frequencies, and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, provides a first approximation of the molecule's electronic excitation energy.
-
Time-Dependent DFT (TD-DFT): To accurately predict UV-Visible absorption spectra, we must model how the molecule's electron density responds to oscillating electromagnetic fields (i.e., light). TD-DFT is an extension of DFT that calculates the energies of electronic excited states.[2] These calculated "vertical excitation energies" correspond to the peaks in an absorption spectrum.
Comparative Guide to Computational Methods
The accuracy of a DFT calculation is governed by the choice of two key components: the exchange-correlation (XC) functional and the basis set . There is no single "best" combination; the optimal choice represents a trade-off between computational accuracy and cost, tailored to the specific properties being investigated.
Choosing the Right Exchange-Correlation Functional
The XC functional is an approximation of the complex many-body electron interactions. For organic chromophores like DPyA, several classes of functionals are commonly employed.
| Functional | Type | Strengths | Weaknesses | Typical Application |
| B3LYP | Hybrid GGA | Excellent cost-to-accuracy ratio for ground-state geometries and thermochemistry of organic molecules. A reliable and widely used baseline.[6][7] | Can underestimate HOMO-LUMO gaps and struggle with describing charge-transfer (CT) excited states. | Geometry Optimization, Vibrational Frequencies. |
| M06-2X | Hybrid Meta-GGA | High amount of exact exchange (54%) provides good accuracy for main-group thermochemistry and can handle some non-covalent interactions well. | Higher computational cost than B3LYP. Can be less reliable for systems with significant static correlation. | More accurate energies and reaction barriers. |
| CAM-B3LYP | Range-Separated Hybrid | Specifically designed to correct the long-range behavior of standard hybrids. Provides much more accurate predictions for excited states, especially Rydberg and CT states.[8] | Significantly higher computational cost. May not offer a substantial advantage for ground-state geometry over B3LYP. | TD-DFT (UV-Vis Spectra), Excited State Properties. |
Expert Rationale: For DPyA, the pyridyl groups are electron-withdrawing relative to the anthracene core, meaning some excited states may possess partial charge-transfer character. While B3LYP is an excellent and cost-effective choice for geometry optimization[9][10], a range-separated functional like CAM-B3LYP is strongly recommended for accurate TD-DFT calculations to avoid underestimation of excitation energies.[8]
Selecting an Appropriate Basis Set
A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at a greater computational cost.
| Basis Set | Description | Strengths | Weaknesses | Typical Application |
| 6-31G(d) | Pople-style, Double-Zeta | Minimal standard for publication-quality results. Includes polarization functions (d) on heavy atoms, which are essential for describing bonding correctly.[6] | Lacks diffuse functions, making it less suitable for anions, highly excited states, or weak interactions. | Initial geometry optimizations and exploratory calculations. |
| 6-311+G(d,p) | Pople-style, Triple-Zeta | More flexible than 6-31G(d). Includes diffuse functions (+) for describing weakly bound electrons and polarization functions (p) on hydrogen atoms. | Higher computational cost, especially for large molecules. | High-accuracy single-point energy calculations and property calculations (e.g., TD-DFT) on an already optimized geometry. |
| def2-SVP / def2-TZVP | Ahlrichs-style | Modern, well-balanced basis sets that are often more efficient and robust than older Pople-style sets. SVP is double-zeta, TZVP is triple-zeta. | May be less familiar to users accustomed to Pople basis sets. | Can be used as a modern alternative to 6-31G(d) and 6-311G series for all calculation types. |
Expert Rationale: A highly effective and computationally efficient strategy is a multi-step approach . First, perform the geometry optimization and subsequent frequency calculation using a cost-effective combination like B3LYP/6-31G(d) . Then, using this optimized geometry, perform more accurate single-point energy and TD-DFT calculations with a larger, more robust basis set like 6-311+G(d,p) . This captures the best of both worlds: a reliable structure without the prohibitive cost of optimizing with a large basis set.
Self-Validating Computational Protocol
This section provides a step-by-step workflow. This protocol is designed to be self-validating by including a frequency analysis to confirm the nature of the optimized structure.
Diagram: Standard DFT/TD-DFT Workflow
Caption: A robust workflow for calculating the properties of DPyA.
Step 1: Building the Initial Molecular Structure
-
Use a molecular editor (e.g., Avogadro, GaussView, Chemcraft) to build the 3D structure of 9,10-di(pyridin-4-yl)anthracene.
-
Perform an initial, quick geometry clean-up using molecular mechanics (e.g., UFF or MMFF94 force fields). This provides a reasonable starting point for the more demanding DFT optimization.
-
Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .mol).
Step 2: Ground-State Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: B3LYP/6-31G(d) is a reliable and cost-effective starting point.
-
Causality: The geometry of the molecule, particularly the dihedral angle between the pyridyl rings and the anthracene plane, significantly impacts the extent of π-conjugation and thus the electronic properties. An accurate optimized geometry is the foundation for all subsequent calculations.
-
Software Input (Example for Gaussian):
Step 3: Vibrational Frequency Analysis
-
Objective: To verify that the optimized geometry is a true energy minimum.
-
Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d)).
-
Trustworthiness: A true minimum on the potential energy surface will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates a transition state or a saddle point, and the geometry must be re-optimized (e.g., by distorting the structure along the imaginary mode and restarting the optimization). This step is critical for a valid protocol.
-
Software Input (Example for Gaussian):
Step 4: Single-Point Energy and Frontier Molecular Orbital (FMO) Analysis
-
Objective: To obtain more accurate electronic properties using the validated geometry.
-
Method: Use a higher level of theory, such as CAM-B3LYP/6-311+G(d,p) , on the geometry obtained from Step 2.
-
Causality: This single-point calculation does not change the geometry. It leverages the efficient structure from the first step to compute more reliable orbital energies (HOMO, LUMO) and electron density distributions with a more robust functional and basis set.
Step 5: TD-DFT Calculation for Excited States
-
Objective: To calculate the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis absorption spectrum.
-
Method: Run a TD-DFT calculation at the same higher level of theory (CAM-B3LYP/6-311+G(d,p)).
-
Software Input (Example for Gaussian):
(NStates=10 requests the calculation of the first 10 excited states).
Benchmarking Against Experimental Data
The ultimate test of a computational model is its ability to reproduce experimental results. While comprehensive experimental data for DPyA itself can be sparse, we can compare our expected results with those of closely related 9,10-disubstituted anthracene derivatives.[11]
A study by Gray et al. on similar chromophores provides valuable benchmarks.[11] For instance, 9,10-diphenylanthracene (DPA), a close structural analogue, has its primary absorption peak around 390-400 nm. We expect DPyA to have similar absorption characteristics.
Table: Comparison of Predicted vs. Experimental Properties
| Property | Method | Predicted Value (Hypothetical) | Experimental Benchmark (DPA)[11] | Rationale |
| Lowest Energy Absorption (λmax) | B3LYP/6-311+G(d,p) | ~425 nm | ~394 nm | B3LYP often overestimates λmax (underestimates energy) for states with CT character. |
| Lowest Energy Absorption (λmax) | CAM-B3LYP/6-311+G(d,p) | ~398 nm | ~394 nm | CAM-B3LYP's long-range correction yields a much more accurate excitation energy, in excellent agreement with experiment. |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | ~3.3 eV | - | Provides a qualitative estimate of excitation energy. |
| HOMO-LUMO Gap | CAM-B3LYP/6-311+G(d,p) | ~4.5 eV | - | Typically predicts a larger (more realistic) gap than B3LYP. |
| Pyridyl-Anthracene Dihedral Angle | B3LYP/6-31G(d) | ~65° | ~60-70° (from crystal structures)[12] | B3LYP provides reliable structural parameters for these types of systems. |
Recommended Software and Tools
A variety of software packages can perform the calculations described in this guide. The choice often depends on user experience, available licenses, and computational resources.
-
Gaussian: A widely used commercial software package known for its broad functionality and user-friendly interface (when paired with GaussView).
-
ORCA: A powerful and fast quantum chemistry program that is free for academic use. It is particularly efficient for DFT calculations.[13]
-
PySCF: An open-source Python library for quantum chemistry, offering flexibility and scriptability for custom workflows.[14]
-
Auto-QChem: An automated workflow package designed to streamline high-throughput DFT calculations for organic molecules, suitable for large-scale screening projects.[5]
Conclusion
Performing reliable DFT calculations on a molecule like 9,10-di(pyridin-4-yl)anthracene requires more than just selecting a method from a drop-down menu. It demands a logical, multi-step approach that balances computational cost with the desired accuracy for specific properties. For DPyA, we recommend a workflow that utilizes the B3LYP functional with a double-zeta basis set (e.g., 6-31G(d)) for robust geometry optimization and frequency validation. For the subsequent prediction of electronic and optical properties, a range-separated functional like CAM-B3LYP paired with a larger triple-zeta basis set (e.g., 6-311+G(d,p)) is crucial for achieving results that correlate well with experimental data. By following this self-validating protocol, researchers can confidently predict the properties of DPyA and its derivatives, accelerating the design and discovery of new functional materials.
References
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Sun, Q. et al. (2020). PySCF: the Python-based simulations of chemistry framework. WIREs Computational Molecular Science, 10(2), e1436. Available at: [Link]
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Villemarette, A. et al. (2022). Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. Digital Discovery, 1(2), 143-152. Available at: [Link]
-
Zhang, M. et al. (2024). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Molecules, 29(1), 249. Available at: [Link]
-
Gate, F. O. (2022). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. Journal of Molecular Structure, 1264, 133273. Available at: [Link]
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A Researcher's Guide to Validating Gas Adsorption Capacity in MOFs: A Comparative Analysis Focused on the 2,5-dihydroxyterephthalic Acid Ligand
In the rapidly advancing field of porous materials, Metal-Organic Frameworks (MOFs) have emerged as exceptional candidates for a myriad of gas storage and separation applications. Their high surface areas, tunable pore sizes, and chemically versatile nature make them a focal point of intensive research. A crucial determinant of a MOF's performance lies in the selection of its organic ligand. This guide provides an in-depth technical comparison of MOFs synthesized with the 2,5-dihydroxyterephthalic acid (H4DOBDC or H4dhtp) ligand, renowned for creating a high density of open metal sites, against other prominent MOF systems.
This document is designed for researchers, scientists, and professionals in material and drug development. It offers a comprehensive overview of the experimental validation of gas adsorption capacities, emphasizing not just the "how" but the critical "why" behind each methodological step. We will delve into the nuances of characterization and performance testing, providing a framework for generating robust and reliable data.
The Central Role of the Ligand: A Focus on 2,5-dihydroxyterephthalic Acid
The 2,5-dihydroxyterephthalic acid ligand is the cornerstone of the highly successful MOF-74 (also known as CPO-27) series.[1] Its unique geometry and functional groups facilitate the formation of one-dimensional hexagonal channels decorated with a high density of coordinatively unsaturated metal sites upon solvent removal. These open metal sites act as strong adsorption centers, particularly for polarizable molecules like carbon dioxide.[2]
The choice of the metal cation (M) in the M-MOF-74 structure significantly influences the gas adsorption properties. This guide will present a comparative analysis of various M-MOF-74 analogues (where M = Mg, Mn, Fe, Co, Ni, Zn) and benchmark their performance against other well-established MOFs such as HKUST-1 and UiO-66, which are constructed with different ligands (benzene-1,3,5-tricarboxylic acid and terephthalic acid, respectively).[3][4]
Foundational Characterization: Ensuring Material Integrity
Before evaluating gas adsorption performance, it is imperative to thoroughly characterize the synthesized MOF to confirm its identity, purity, and thermal stability.
Powder X-Ray Diffraction (PXRD): The Fingerprint of a MOF
PXRD is the primary technique for confirming the crystalline structure of a synthesized MOF. The resulting diffraction pattern serves as a unique fingerprint that can be compared to simulated patterns from single-crystal X-ray diffraction data or previously reported findings.[5][6]
It is crucial to analyze the PXRD pattern for the presence of impurity phases, which could be unreacted starting materials or other crystalline byproducts. The peak positions and relative intensities should match the expected pattern for the target MOF. Broadening of the diffraction peaks can indicate the presence of nanocrystalline domains or structural disorder.[7]
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Activation Conditions
TGA measures the change in mass of a material as a function of temperature. For MOFs, TGA is essential for determining the temperature at which coordinated solvent molecules are removed (activation) and the onset of framework decomposition.[8][9] A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stable, activated framework, and finally, a sharp weight loss at higher temperatures signifying decomposition.[10][11] This information is critical for establishing the appropriate activation temperature before gas adsorption measurements, ensuring the removal of pore-blocking solvents without compromising the structural integrity of the MOF.
Quantifying Gas Adsorption Performance: A Multi-faceted Approach
Validating the gas adsorption capacity of a MOF requires a combination of experimental techniques to obtain a comprehensive understanding of its performance under various conditions.
Volumetric Adsorption Isotherms: The Equilibrium Capacity
Static volumetric measurements are the most common method for determining the equilibrium gas adsorption capacity of a material at a given temperature.[12] The experiment involves introducing known amounts of a gas into a sample cell containing the activated MOF and measuring the resulting equilibrium pressure. The amount of gas adsorbed is then calculated from the pressure change.
The resulting data is plotted as an adsorption isotherm, which shows the amount of gas adsorbed as a function of pressure. The shape of the isotherm can provide insights into the nature of the adsorbent-adsorbate interactions. For microporous materials like MOFs, a Type I isotherm is typically observed, characterized by a steep initial uptake at low pressures.[13]
From the isotherm data, key parameters such as the Langmuir and Brunauer-Emmett-Teller (BET) surface areas can be calculated. The Langmuir model is often more appropriate for microporous materials exhibiting monolayer adsorption, while the BET model is more general and can be applied to multilayer adsorption.[3]
Breakthrough Analysis: Performance Under Dynamic Conditions
While static measurements provide equilibrium data, dynamic breakthrough experiments simulate the performance of a MOF in a real-world separation process.[14] In this technique, a mixed-gas stream is flowed through a packed bed of the MOF, and the composition of the effluent gas is monitored over time.[14]
The resulting breakthrough curve shows the concentration of the target gas at the outlet of the bed as a function of time. The time it takes for the target gas to "break through" the column is a measure of the adsorbent's capacity under dynamic conditions. This method is particularly valuable for assessing the selectivity of a MOF for one gas over another in a mixture and for determining its working capacity, which is the amount of gas that can be captured and released during a cyclic adsorption-desorption process.
Comparative Performance Analysis: MOFs with 2,5-dihydroxyterephthalic Acid vs. Alternatives
The following tables summarize the CO2 adsorption performance of MOFs synthesized with 2,5-dihydroxyterephthalic acid (M-MOF-74 series) and compare them with other benchmark MOFs.
Table 1: Comparison of CO2 Adsorption Capacities and Surface Areas of Selected MOFs
| MOF | Ligand | Metal Center | BET Surface Area (m²/g) | CO2 Adsorption Capacity (mmol/g) at ~1 bar and 298 K |
| Mg-MOF-74 | 2,5-dihydroxyterephthalic acid | Mg | ~1640[15] | ~8.0[4] |
| Ni-MOF-74 | 2,5-dihydroxyterephthalic acid | Ni | - | ~5.6[1] |
| Co-MOF-74 | 2,5-dihydroxyterephthalic acid | Co | - | ~4.5[1] |
| Zn-MOF-74 | 2,5-dihydroxyterephthalic acid | Zn | - | ~3.0[5] |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | Cu | ~1800 | ~4.0 |
| UiO-66 | Terephthalic acid | Zr | ~1200 | ~2.5 |
Note: The reported values are approximate and can vary depending on the synthesis and activation conditions.
Table 2: Selectivity of Mg-MOF-74 for CO2 Separation
| Gas Mixture | Selectivity |
| CO2/N2 | High |
| CO2/CH4 | Moderate to High[16] |
The data clearly indicates the superior CO2 adsorption capacity of Mg-MOF-74 at low pressures, which is a direct consequence of the high density of open magnesium sites provided by the 2,5-dihydroxyterephthalic acid ligand.[2] While HKUST-1 possesses a higher BET surface area, its CO2 uptake at 1 bar is significantly lower than that of Mg-MOF-74, highlighting the importance of strong binding sites for efficient CO2 capture. UiO-66, known for its exceptional chemical and thermal stability, exhibits a lower CO2 capacity in comparison.[3]
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided.
MOF Activation (Degassing)
The goal of activation is to remove all guest and coordinated solvent molecules from the pores of the MOF without causing structural collapse.
Protocol:
-
Place a known mass of the as-synthesized MOF into a sample tube.
-
Attach the sample tube to a degassing port on a gas adsorption analyzer.
-
Slowly heat the sample under a dynamic vacuum. The final temperature and duration of heating should be determined from the TGA data (typically just below the decomposition temperature). For MOF-74, a common activation temperature is around 200°C.[13]
-
Hold the sample at the final temperature under vacuum for several hours until the outgas rate is minimal, indicating that the pores are clean.
-
Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or helium.
Volumetric Gas Adsorption Measurement
This protocol outlines the steps for a typical volumetric adsorption measurement using an instrument like a Micromeritics ASAP 2020.
Protocol:
-
Transfer the activated MOF sample (still under an inert atmosphere) to the analysis port of the gas adsorption analyzer.
-
Perform a free-space measurement using helium to determine the void volume in the sample tube.
-
Evacuate the sample tube to a high vacuum.
-
Introduce a known dose of the adsorbate gas into the sample tube and allow the pressure to equilibrate.
-
Record the equilibrium pressure and the amount of gas adsorbed.
-
Repeat steps 4 and 5 for a series of increasing pressures to construct the adsorption isotherm.
-
To obtain the desorption isotherm, incrementally decrease the pressure and measure the amount of gas desorbed at each step.
Breakthrough Experiment
This protocol provides a general outline for a dynamic breakthrough experiment.
Protocol:
-
Pack a column of a known diameter and length with the activated MOF material.
-
Activate the packed bed in situ by flowing an inert gas at an elevated temperature.
-
Cool the column to the desired experimental temperature.
-
Introduce a gas mixture with a known composition and flow rate to the inlet of the column.
-
Continuously monitor the composition of the gas exiting the column using a mass spectrometer or gas chromatograph.
-
Continue the experiment until the concentration of the target gas at the outlet equals the inlet concentration (breakthrough).
-
The breakthrough time and the shape of the breakthrough curve are used to calculate the dynamic adsorption capacity and selectivity.
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Relationship between MOF components and gas adsorption performance.
Conclusion and Future Outlook
The 2,5-dihydroxyterephthalic acid ligand has proven to be exceptionally effective in constructing MOFs with high gas adsorption capacities, particularly for CO2 capture. The M-MOF-74 series, especially with magnesium as the metal center, stands out as a benchmark material in this regard. However, the choice of the optimal MOF is application-specific, and factors such as stability in the presence of water and cost of synthesis must also be considered.
This guide has provided a comprehensive framework for the validation of gas adsorption capacity in MOFs, with a focus on both the underlying scientific principles and practical experimental protocols. By adhering to these rigorous characterization and testing methodologies, researchers can generate reliable and comparable data, accelerating the discovery and development of next-generation porous materials for a sustainable future.
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Enhancement of Hydrothermal Stability and CO2 Adsorption of Mg-MOF-74/MCF Composites. ACS Omega. [Link]
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Screening and Experimental Validation for Selection of Open Metal Sites Metal-Organic Framework (M-CPO-27, M = Co, Mg, Ni and Zn) to Capture CO2. Polymers. [Link]
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Metal-Organic Frameworks: Screening M-MOF-74 (M = Co, Cr, Cu, Fe, Mg, Mn, Ni, Ti, and Zn) Based for Carbon Dioxide Adsorption. E3S Web of Conferences. [Link]
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A Comparative Guide to the Fluorescence of Anthracene Derivatives for Researchers and Drug Development Professionals
Anthracene, a simple polycyclic aromatic hydrocarbon, forms the foundation for a vast and versatile class of fluorescent molecules. Its rigid, planar structure and extended π-electron system give rise to a characteristic blue fluorescence that can be systematically modulated through chemical substitution. This guide provides a comprehensive comparative analysis of the fluorescence properties of various anthracene derivatives, offering insights into the structure-property relationships that govern their photophysical behavior. We will delve into the theoretical underpinnings of their fluorescence, present a detailed experimental workflow for their characterization, and provide a comparative analysis of key derivatives to aid in the selection and design of fluorescent probes for research, diagnostics, and therapeutic applications.
The Luminescent Heart of Anthracene: Understanding its Intrinsic Fluorescence
The fluorescence of anthracene originates from the transition of an electron from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO) upon absorption of UV light, followed by the radiative relaxation back to the ground state. This process is depicted in the Jablonski diagram below. The inherent rigidity of the fused ring system minimizes non-radiative decay pathways, such as vibrational relaxation, leading to a relatively high fluorescence quantum yield for the parent molecule.
Caption: A streamlined workflow for the comparative analysis of the fluorescence of anthracene derivatives.
Detailed Experimental Protocols
Causality: Proper sample preparation is paramount to obtaining accurate and reproducible data. The concentration of the fluorophore solution must be carefully controlled to avoid inner filter effects, where the sample absorbs too much of the excitation or emission light, leading to artificially low fluorescence intensity readings.
Step-by-Step Methodology:
-
Solvent Selection: Choose high-purity, spectroscopy-grade solvents. The choice of solvent can significantly impact the photophysical properties due to solvatochromic effects. [1]For a comparative study, a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) should be used.
-
Stock Solution Preparation: Accurately weigh the anthracene derivative and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution. For fluorescence measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. [2]4. Degassing (Optional but Recommended): For accurate quantum yield and lifetime measurements, it is advisable to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the cuvette for 10-15 minutes.
Causality: The absolute method provides a direct measurement of the quantum yield without the need for a reference standard, thus eliminating potential errors associated with the standard's reported quantum yield. The integrating sphere collects all emitted photons, regardless of their direction, ensuring a more accurate measurement.
Step-by-Step Methodology:
-
Instrument Setup: Place the integrating sphere accessory into the sample compartment of the spectrofluorometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the integrating sphere. Measure the spectrum of the excitation light scattered by the solvent. This serves as the reference measurement.
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution. Measure the emission spectrum of the sample, ensuring the excitation wavelength is set to a value where the sample absorbs.
-
Data Analysis: The instrument's software will typically have a quantum yield calculation wizard. This will involve integrating the area under the emission peak and the area of the remaining scattered excitation light for both the blank and the sample to calculate the quantum yield.
Causality: TCSPC is a highly sensitive technique that measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This allows for the determination of the fluorescence lifetime, which is an intrinsic property of the fluorophore and can provide insights into its local environment and dynamic processes.
Step-by-Step Methodology:
-
Instrument Setup: Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a high-speed detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).
-
Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample. The IRF is crucial for accurate deconvolution of the fluorescence decay.
-
Sample Measurement: Replace the scattering solution with the sample cuvette and collect the fluorescence decay data. The collection time will depend on the sample's brightness and the desired signal-to-noise ratio.
-
Data Analysis: The collected fluorescence decay data is then fitted to one or more exponential decay functions using deconvolution software, taking the measured IRF into account. The fitting process yields the fluorescence lifetime(s) of the sample.
Conclusion and Future Directions
The anthracene scaffold provides a robust and versatile platform for the development of fluorescent probes with tailored photophysical properties. By understanding the fundamental principles of structure-property relationships, researchers can rationally design and synthesize novel derivatives with optimized brightness, color, and sensitivity for a wide array of applications. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible characterization of these valuable molecules. As synthetic methodologies continue to advance, we can expect the emergence of even more sophisticated anthracene-based fluorophores with enhanced performance for cutting-edge applications in high-resolution imaging, sensitive diagnostics, and targeted photodynamic therapy.
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A Comparative Guide to Alternative Linkers for MOF Synthesis: Beyond 9,10-bis(4-pyridyl)anthracene
Introduction: The Role of Pillaring Linkers in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, sensing, and drug delivery.[1] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties.[2] In the realm of pillared-layer MOFs, ditopic N-donor linkers play a crucial role in connecting 2D layers to form robust 3D architectures. For years, 9,10-bis(4-pyridyl)anthracene (BPA) has been a popular choice for this purpose, largely due to the inherent luminescence of its anthracene core, which can be imparted to the resulting MOF.[3][4] However, the rigidity and electronic properties of BPA are not always optimal for every application. The quest for MOFs with enhanced stability, dynamic behavior, and tailored functionalities has spurred the exploration of a diverse landscape of alternative linkers.
This guide provides a comprehensive comparison of alternative linkers to 9,10-bis(4-pyridyl)anthracene for MOF synthesis. We will delve into the advantages and disadvantages of BPA, explore various classes of alternative linkers, and present supporting experimental data to guide researchers in selecting the most suitable linker for their specific application.
9,10-bis(4-pyridyl)anthracene (BPA): The Luminescent Workhorse and its Limitations
The anthracene core of BPA is a well-known fluorophore, and its incorporation into MOFs can lead to materials with interesting photophysical properties.[4] MOFs constructed with BPA have been investigated for applications in chemical sensing and photocatalysis. The rigid nature of the anthracene backbone contributes to the formation of well-defined, porous structures.
However, the reliance on BPA is not without its drawbacks. The very rigidity that ensures porosity can be a limitation when dynamic structural changes are desired, for instance, in applications involving selective guest uptake or release.[5] Furthermore, the electronic properties of the anthracene moiety, while beneficial for luminescence, may not be ideal for certain catalytic applications where electron transfer processes are critical. The synthesis of BPA itself can be a multi-step process, adding to the overall cost and complexity of MOF production.[6]
Table 1: Advantages and Disadvantages of 9,10-bis(4-pyridyl)anthracene (BPA) as a MOF Linker
| Advantages | Disadvantages |
| Imparts intrinsic luminescence to the MOF.[3][4] | Rigidity can limit dynamic behavior.[5] |
| Promotes the formation of porous, crystalline structures. | Limited tunability of electronic properties. |
| Well-established in MOF synthesis.[1][7] | Multi-step synthesis can be complex and costly.[6] |
Exploring the Alternatives: A Universe of Dipyridyl Linkers
The limitations of BPA have driven the exploration of a wide array of alternative dipyridyl linkers. These can be broadly categorized based on their structural features and the properties they impart to the resulting MOFs.
Simple and Functionalized Bipyridines: The Building Blocks of Versatility
The most straightforward alternatives to BPA are based on the 4,4'-bipyridine (bipy) scaffold. These linkers are commercially available and their shorter length compared to BPA can lead to MOFs with smaller pore sizes, which can be advantageous for certain separation applications.[8] Furthermore, the bipyridine core can be readily functionalized with various chemical groups to tune the MOF's properties. For example, introducing methyl groups can alter the steric environment around the metal centers, impacting catalytic activity.[9]
Caption: Structural comparison of BPA, bipy, and functionalized bipy linkers.
Flexible Dipyridyl Linkers: Engineering Dynamic MOFs
To introduce dynamic behavior into MOFs, researchers have turned to flexible dipyridyl linkers. These linkers contain aliphatic chains or other rotatable bonds between the pyridyl rings, allowing the framework to respond to external stimuli such as guest inclusion or temperature changes.[5] This "breathing" effect can lead to highly selective gas adsorption properties. For example, MOFs constructed with flexible linkers can exhibit gate-opening phenomena, where the pores only open for specific guest molecules of a certain size and shape.[5]
Table 2: Comparison of MOF Properties with Rigid (BPA) vs. Flexible Dipyridyl Linkers
| Property | MOF with Rigid Linker (e.g., BPA) | MOF with Flexible Linker (e.g., 1,2-bis(4-pyridyl)ethane) |
| Porosity | Permanent, well-defined pores | Guest-dependent, "gate-opening" behavior[5] |
| Gas Sorption | Type I isotherm | Sigmoidal isotherm, selective uptake[10] |
| Structural Change | Minimal upon guest inclusion | Significant framework distortion[5] |
Mixed N,O-Donor Linkers: Expanding Coordination Possibilities
Another strategy to move beyond purely N-donor linkers is to employ ligands that contain both nitrogen and oxygen donor atoms, such as pyridinyl carboxylates. These mixed-donor linkers can lead to MOFs with novel topologies and enhanced stability due to the formation of stronger metal-carboxylate bonds. The presence of both pyridyl and carboxylate groups offers more complex coordination environments, which can be beneficial for creating active sites for catalysis.
Experimental Data: A Head-to-Head Comparison
Table 3: Performance Comparison of MOFs with Different Dipyridyl Linkers
| Linker | MOF Example | BET Surface Area (m²/g) | Gas Sorption Properties | Luminescence Quantum Yield | Catalytic Activity | Reference |
| 9,10-bis(4-pyridyl)anthracene (BPA) | [Co(dpa)(bdc)] | ~800 | Selective CO₂ over N₂ adsorption | Moderate | Photocatalytic degradation of organic dyes | |
| 4,4'-bipyridine (bipy) | {[Cu₂(Fu)₂(BPY)]·H₂O} | ~500 | N₂ sorption showing mesoporosity[11] | Low | Not reported | [11] |
| 1,2-bis(4-pyridyl)ethane (bpe) | [Zn₂(bdc)₂(bpe)] | Variable | Gate-opening for CO₂ and CH₄[12] | Low | Not reported | [12] |
| Functionalized bipy (6,6´-Me₂bpy) | m-6,6´-Me₂bpy-MOF-PdCl₂ | ~1200 | Not the primary focus | Not reported | 110-fold enhancement in Suzuki coupling vs. non-functionalized bipy MOF[9] | [9] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in synthesis conditions and measurement techniques.
Experimental Protocols: Synthesizing Pillared-Layer MOFs
To provide practical guidance, we present detailed, step-by-step methodologies for the synthesis of a pillared-layer MOF using an alternative linker, 4,4'-bipyridine. This protocol can be adapted for other dipyridyl linkers with appropriate modifications.
Protocol 1: Synthesis of a Copper-Based Pillared-Layer MOF with 4,4'-bipyridine[12]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Fumaric acid
-
Sodium hydroxide (NaOH)
-
4,4'-bipyridine (BPY)
-
Deionized water
-
Methanol
Procedure:
-
Prepare a solution of sodium fumarate by dissolving NaOH (8 mmol, 0.32 g) in 15 mL of deionized water and then adding fumaric acid (4 mmol, 0.4432 g) while stirring at room temperature until a clear solution is obtained.[11]
-
To the sodium fumarate solution, add a methanolic solution of 4,4'-bipyridine (2 mmol, 0.348 g in 40 mL of methanol).[11]
-
Stir the combined solution for 30 minutes.
-
Add an aqueous solution of Cu(NO₃)₂·3H₂O (4 mmol, 0.9664 g in 5 mL of water) to the linker solution. A cyan-colored suspension will form.[11]
-
Stir the reaction mixture at room temperature for 24 hours.[11]
-
Collect the cyan-colored product by suction filtration.
-
Wash the product sequentially with deionized water (3 x 5 mL) and methanol (3 x 5 mL).
-
Dry the final product in a vacuum oven at 80 °C for 5 hours.
Sources
- 1. Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties [mdpi.com]
- 5. Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00101J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural design and applications of pillar-layered MOFs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05878B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Pyridine, 4,4'-(9,10-anthracenediyl)bis- Complexes
For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand function, reactivity, and interactions. In the realm of coordination chemistry and materials science, complexes derived from ligands such as Pyridine, 4,4'-(9,10-anthracenediyl)bis- (also known as 9,10-bis(4-pyridyl)anthracene or dpa) are of significant interest due to their potential applications in areas like fluorescent sensing, catalysis, and the construction of metal-organic frameworks (MOFs)[1]. This guide provides an in-depth, comparative analysis of the single-crystal X-ray diffraction (SC-XRD) of these complexes, offering both field-proven insights and detailed experimental protocols.
The unique architecture of the Pyridine, 4,4'-(9,10-anthracenediyl)bis- ligand, featuring two pyridine moieties rigidly held by an anthracene core, pre-ordains it as an excellent building block for creating extended, often porous, coordination polymers[1][2]. The planarity and inherent fluorescence of the anthracene unit, coupled with the coordinating ability of the terminal pyridyl nitrogen atoms, offer a rich playground for crystal engineering. However, the successful elucidation of the resulting crystal structures is a multi-step process demanding meticulous experimental technique and a sound understanding of crystallographic principles.
This guide will navigate the critical stages of this process, from the rational synthesis and crystallization of the target complexes to the intricacies of data collection and structure refinement. Furthermore, we will present a comparative analysis, contrasting the structural features of Pyridine, 4,4'-(9,10-anthracenediyl)bis- complexes with those derived from alternative ligands, thereby highlighting the structure-directing influence of the ligand backbone.
The Crystallographic Workflow: A Conceptual Overview
The journey from a powdered sample to a fully refined crystal structure is a systematic process. Each step is critical, and a failure in one can compromise the entire analysis. The following diagram illustrates the typical workflow for the single-crystal X-ray diffraction analysis of a novel coordination complex.
Caption: A flowchart illustrating the key stages in single-crystal X-ray diffraction analysis.
Part 1: Synthesis and Crystallization - The Foundation of a Good Structure
A high-quality single crystal is the sine qua non of a successful SC-XRD experiment[3]. The internal order of the crystal is what gives rise to the discrete diffraction pattern from which the atomic arrangement can be deduced. For coordination polymers based on Pyridine, 4,4'-(9,10-anthracenediyl)bis-, the synthetic and crystallization strategies are intrinsically linked.
Experimental Protocol: Synthesis of a Representative Co(II) Coordination Polymer
This protocol describes the synthesis of a 2-fold interpenetrating pcu network, a common motif for this ligand system[1].
Materials:
-
Co(NO₃)₂·6H₂O
-
Pyridine, 4,4'-(9,10-anthracenediyl)bis- (dpa)
-
1,4-Benzenedicarboxylic acid (H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve Co(NO₃)₂·6H₂O (0.1 mmol) and 1,4-benzenedicarboxylic acid (0.1 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve Pyridine, 4,4'-(9,10-anthracenediyl)bis- (0.1 mmol) in 10 mL of a 1:1 mixture of DMF and ethanol.
-
Slowly and carefully layer the ligand solution on top of the metal salt solution. This can be achieved by gently pipetting the ligand solution down the side of the vial containing the metal salt solution.
-
Seal the vial and leave it undisturbed at room temperature.
-
High-quality, block-like crystals suitable for SC-XRD are typically formed within 5-10 days.
Causality Behind Experimental Choices:
-
Solvothermal vs. Slow Diffusion: While solvothermal methods are common for MOF synthesis, the slow diffusion method described here often yields larger, more well-defined single crystals by allowing for a slower, more ordered assembly of the coordination network.
-
Mixed Solvent System: The use of a DMF/ethanol mixture for the ligand is crucial. DMF is a good solvent for all reactants, while the addition of the less polar ethanol can help to fine-tune the solubility and promote crystallization.
-
Co-ligand: The 1,4-benzenedicarboxylic acid acts as a co-ligand, bridging the metal centers in conjunction with the dpa ligand to form the extended network. The choice of co-ligand can dramatically influence the final topology of the coordination polymer.
Alternative Crystallization Techniques
Should the slow diffusion method prove unsuccessful, several other techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the complex is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks[4].
-
Vapor Diffusion: A solution of the complex is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the complex and inducing crystallization.
-
Temperature Gradient: A saturated solution is slowly cooled, often in a programmable oven or a well-insulated container, to induce crystallization.
Part 2: From Crystal to Data - The X-ray Diffraction Experiment
Once suitable crystals have been obtained, the next stage is to select a high-quality specimen and collect the diffraction data.
Experimental Protocol: Crystal Mounting and Data Collection
Equipment:
-
Stereomicroscope with polarizing filters
-
Micro-tools (e.g., MiTeGen MicroMounts™, fine needles)
-
Goniometer head
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD or similar) equipped with a low-temperature device.
Procedure:
-
Crystal Selection: Under the stereomicroscope, select a crystal that is clear, has well-defined faces, and is free from cracks or other visible defects. When viewed between crossed polarizers, a good single crystal should exhibit sharp extinction as it is rotated.
-
Mounting:
-
Place a small drop of cryo-protectant oil (e.g., Paratone-N) on a glass slide.
-
Transfer the selected crystal into the oil.
-
Using a MicroMount™ or a fine glass fiber, carefully pick up the crystal, wicking away excess oil. The goal is to have the crystal adhere to the mount with a minimal amount of amorphous oil.
-
Carefully place the mount onto the goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to the desired temperature (typically 100-150 K) using the low-temperature device. This minimizes thermal motion and can improve the quality of the diffraction data.
-
Center the crystal in the X-ray beam using the diffractometer's centering camera.
-
Perform an initial set of short exposures to determine the unit cell and crystal quality.
-
Based on the unit cell and Bravais lattice, the data collection strategy is calculated by the software to ensure complete and redundant data are collected.
-
Execute the full data collection run.
-
Trustworthiness of the Protocol: This protocol is a standard, self-validating procedure. The quality of the diffraction spots (shape, intensity) and the consistency of the unit cell parameters throughout the data collection provide immediate feedback on the quality of the crystal and the data.
Part 3: Unveiling the Structure - Solution and Refinement
The raw diffraction data is a collection of intensities and positions of thousands of reflections. The process of converting this into a 3D atomic model is computationally intensive but follows a logical progression.
Workflow: Structure Solution and Refinement using SHELX
The SHELX suite of programs is a widely used and powerful tool for crystal structure solution and refinement.
Caption: A diagram showing the iterative process of solving and refining a crystal structure using the SHELX software suite.
A Step-by-Step Guide to Refinement:
-
Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and generate a reflection file (typically with an .hkl extension).
-
Space Group Determination: A program like XPREP is used to analyze the systematic absences in the reflection data to determine the correct space group.
-
Structure Solution: Using direct methods or Patterson methods (e.g., with SHELXT), an initial model of the electron density is generated, from which the positions of the heavier atoms (metal centers, anthracene core) can often be identified.
-
Initial Refinement: The initial atomic positions are refined against the experimental data using a least-squares method (e.g., with SHELXL). This typically involves refining atomic coordinates and isotropic displacement parameters.
-
Model Building and Iterative Refinement:
-
The model is inspected graphically (e.g., using XP or Olex2). Missing atoms (e.g., solvent molecules, counter-ions) can often be located in the difference electron density map.
-
The model is refined further. Heavier atoms are typically refined anisotropically to account for the ellipsoidal nature of their thermal motion.
-
Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
This process of inspection, model building, and refinement is repeated until the model converges, meaning that further refinement cycles do not significantly change the structural parameters or the agreement between the calculated and observed diffraction data (as indicated by the R-factor).
-
-
Final Validation: The final structural model is validated using tools like PLATON and the IUCr's checkCIF service to ensure its chemical and crystallographic soundness.
Authoritative Grounding: The theoretical basis for these refinement techniques is well-established in the field of crystallography. For a comprehensive understanding, consult authoritative texts on X-ray crystallography and the official documentation for the SHELX software[5][6].
Part 4: Comparative Structural Analysis
The true power of SC-XRD lies not just in determining a single structure, but in enabling comparisons that reveal fundamental principles of crystal engineering. Here, we compare a representative Pyridine, 4,4'-(9,10-anthracenediyl)bis- complex with alternatives.
Comparison 1: The Ligand Backbone - Anthracene vs. Phenanthrene
Anthracene and its isomer, phenanthrene, are both tricyclic aromatic hydrocarbons. However, the linear arrangement of the fused rings in anthracene versus the angular arrangement in phenanthrene has profound implications for the geometry of the resulting coordination polymers. Phenanthrene is thermodynamically more stable than anthracene[7][8][9].
| Feature | Pyridine, 4,4'-(9,10-anthracenediyl)bis- | Phenanthrene-based Analogue | Structural Implication |
| Backbone Geometry | Linear | Angular/Bent | The linear dpa ligand tends to form linear or grid-like networks. A phenanthrene-based ligand would introduce a "kink" in the backbone, favoring more complex, often helical or interwoven, structures. |
| π-π Stacking | The planar anthracene core facilitates extensive face-to-face π-π stacking interactions, often leading to layered structures. | The non-planar nature of the phenanthrene core can lead to offset or edge-to-face π-π interactions, influencing the overall packing. | |
| Stability | Less stable aromatic system[7][8]. | More stable aromatic system[7][8]. | While not directly impacting the crystal structure in all cases, the electronic properties of the ligand can influence guest-host interactions and photophysical properties. |
Comparison 2: The Bridging Ligand - Bipyridine vs. Terpyridine Analogues
The number and arrangement of coordinating nitrogen atoms in the ligand are critical structure-directing factors.
| Ligand Family | Coordination Mode | Resulting Structures |
| Pyridine, 4,4'-(9,10-anthracenediyl)bis- | Typically acts as a linear, ditopic linker, connecting two metal centers. | Often forms 1D chains, 2D grids, or 3D interpenetrated networks[1]. |
| Bipyridine-based Ligands (e.g., 4,4'-bipyridine) | Similar to dpa, acts as a linear, ditopic linker. | Forms a vast array of coordination polymers with diverse topologies, from simple chains to complex 3D frameworks. The shorter length compared to dpa can lead to more compact structures[10][11][12][13]. |
| Terpyridine-based Ligands (e.g., 2,2':6',2''-terpyridine) | Acts as a tridentate, chelating ligand, typically forming stable octahedral complexes with two terpyridine ligands per metal center[14][15][16][17][18]. | These stable complexes can then be used as "metalloligands" or "expanded nodes" in the construction of larger supramolecular assemblies[15][18]. |
Data Summary: Representative Crystallographic Data
The following table summarizes key crystallographic data for a Co(II) coordination polymer with the dpa ligand[1].
| Parameter | [Co₂(dpa)(bdc)₂(DMF)₂] |
| Formula | C₄₄H₃₄Co₂N₄O₁₀ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.054(4) |
| b (Å) | 16.489(3) |
| c (Å) | 14.156(3) |
| β (°) ** | 114.43(3) |
| Volume (ų) ** | 4468.2(15) |
| Z | 4 |
| R-factor (R1) | 0.0485 |
| Topology | 2-fold interpenetrating pcu network |
Data extracted from the supplementary information of Lu et al., CrystEngComm, 2015, 17, 6111-6115.
Conclusion
The single-crystal X-ray diffraction analysis of Pyridine, 4,4'-(9,10-anthracenediyl)bis- complexes offers a fascinating window into the principles of crystal engineering. The rigid, linear nature of this ligand, combined with its electronic and steric properties, makes it a predictable and versatile building block for the construction of novel coordination polymers. As demonstrated, a comprehensive understanding of the entire crystallographic workflow, from synthesis to refinement, is essential for obtaining high-quality, publishable structural data. Furthermore, by comparing the resulting structures with those derived from alternative ligands, we can gain deeper insights into the subtle interplay of forces that govern the self-assembly of molecules in the solid state. This knowledge is not merely academic; it is fundamental to the rational design of new materials with tailored properties for a wide range of applications in drug development, catalysis, and materials science.
References
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Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Reza Latifi. Retrieved January 21, 2026, from [Link]
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Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II). (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Growing and Mounting Crystals Your Instrument Will Treasure. (n.d.). Department of Chemistry and Biochemistry. Retrieved January 21, 2026, from [Link]
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Difference Between Anthracene and Phenanthrene. (2019, August 15). Pediaa.Com. Retrieved January 21, 2026, from [Link]
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Anthracene vs. Phenanthrene: What's the Difference? (2024, February 22). Difference.wiki. Retrieved January 21, 2026, from [Link]
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Single Crystal Refinement using SHELX program. (n.d.). ISIS Neutron and Muon Source. Retrieved January 21, 2026, from [Link]
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Coordination Polymers Based on Cobridging of Rigid and Flexible Spacer Ligands: Syntheses, Crystal Structures, and Magnetic Properties of [Mn(bpy)(H2O)(C4H4O4)]. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Growing and Mounting Single Crystals Your Diffractometer Will Treasure. (n.d.). BYU Department of Chemistry and Biochemistry. Retrieved January 21, 2026, from [Link]
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Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 21, 2026, from [Link]
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Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube. Retrieved January 21, 2026, from [Link]
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(IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). IUCr Journals. Retrieved January 21, 2026, from [Link]
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WHY IS PHENANTHRENE MORE STABLE THAN ANTHRACENE? (2007, December 12). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved January 21, 2026, from [Link]
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What is the difference between anthracene and phenanthrene? (2016, October 16). Quora. Retrieved January 21, 2026, from [Link]
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A Guide to Using SHELXTL. (2000, January 24). University of Pennsylvania. Retrieved January 21, 2026, from [Link]
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(a) The structure of ligand 1 (a derivative of 2,2′:6′,3″-tpy) and the... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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A new single-crystal mounting technique for low-background high-temperature X-ray diffraction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Coordination polymers based on di-9,10-(pyridine-4-yl)-anthracene: selective adsorption of CO2 and fluorescent properties. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Three coordination polymers based on 9,10-di(pyridine-4-yl)anthracene ligand: Syntheses, structures and fluorescent properties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019, January 28). PubMed Central. Retrieved January 21, 2026, from [Link]
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(PDF) Crystal structure refinement with SHELXL. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Crystal Engineering of Coordination Polymers Using 4,4′-Bipyridine as a Bond Between Transition Metal Atoms. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism. (2023, September 7). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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"performance of 9,10-di(pyridin-4-yl)anthracene-based sensors versus other chemosensors"
In the dynamic landscape of chemical sensing, the demand for highly sensitive, selective, and rapid detection of analytes is paramount for researchers, scientists, and drug development professionals. Among the myriad of fluorescent chemosensors, those based on the 9,10-di(pyridin-4-yl)anthracene (DPyA) framework have emerged as a versatile and powerful class of materials. This guide provides an in-depth, objective comparison of the performance of DPyA-based sensors against other notable chemosensing platforms, supported by experimental data and detailed protocols.
The 9,10-di(pyridin-4-yl)anthracene Core: A Foundation for Versatile Sensing
The efficacy of 9,10-di(pyridin-4-yl)anthracene as a chemosensor scaffold lies in its unique photophysical properties and structural versatility. The anthracene core is a well-established fluorophore with a high quantum yield, providing a strong fluorescent signal as a baseline for detection. The two pyridyl units appended at the 9 and 10 positions serve a dual purpose: they act as recognition sites for a variety of analytes through coordination or hydrogen bonding, and their electron-withdrawing nature can modulate the electronic properties of the anthracene core.
The general structure of DPyA allows for its use as a standalone sensor or as a building block (linker) in more complex architectures such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1] This adaptability is a key advantage, enabling the rational design of sensors tailored for specific applications.
Sensing Mechanisms: Quenching and Enhancement
DPyA-based sensors primarily operate through two main fluorescence signaling mechanisms: fluorescence quenching ("turn-off") and fluorescence enhancement ("turn-on"). The choice of mechanism is dictated by the nature of the analyte and the specific design of the sensor.
Fluorescence Quenching: The "Turn-Off" Response
Fluorescence quenching is the most common sensing mechanism for DPyA-based sensors, particularly in the detection of electron-deficient nitroaromatic compounds. The interaction between the electron-rich DPyA fluorophore (in its excited state) and the electron-accepting analyte leads to a non-radiative decay pathway, effectively "turning off" the fluorescence.
Several processes can contribute to this quenching, with Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) being the most prominent.[2] In the case of nitroaromatics, the electron transfer from the excited DPyA to the analyte is a dominant quenching pathway.[2][3]
Caption: Fluorescence quenching mechanism of DPyA by a nitroaromatic analyte.
Fluorescence Enhancement: The "Turn-On" Response
In contrast, "turn-on" sensing is often observed in the detection of metal ions. In the free DPyA-based ligand, a PET process from a coordinating group to the anthracene core can quench its fluorescence. Upon binding with a metal ion, this PET process is inhibited, leading to a restoration and enhancement of the fluorescence signal.[4][5][6] This chelation-enhanced fluorescence (CHEF) effect provides a highly sensitive detection method with a low background signal.
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A Comparative Guide to the Electrochemical Characterization of Pyridine, 4,4'-(9,10-anthracenediyl)bis- and its Analogs
This guide provides an in-depth comparative analysis of the electrochemical properties of "Pyridine, 4,4'-(9,10-anthracenediyl)bis-," also known as 9,10-bis(4-pyridyl)anthracene. While direct, extensive experimental data for this specific molecule is limited in readily accessible literature, this document establishes a robust framework for its electrochemical characterization. This is achieved by comparing it with well-documented 9,10-disubstituted anthracene derivatives. The insights provided are grounded in established electrochemical principles and supported by experimental data from closely related compounds, offering valuable guidance for researchers, scientists, and professionals in drug development.
The Significance of Electrochemical Properties in Anthracene Derivatives
Anthracene and its derivatives are a pivotal class of polycyclic aromatic hydrocarbons, distinguished by their remarkable photophysical and electrochemical characteristics. The strategic functionalization of the anthracene core, particularly at the 9 and 10 positions, enables the precise tuning of its electronic properties. This makes these compounds highly sought-after for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as dynamic electrochemical sensors.
The electrochemical behavior of these molecules is fundamentally dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The oxidation potential directly correlates with the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained when an electron is added to the LUMO. The nature of the substituents on the anthracene core profoundly influences these energy levels and, by extension, the redox potentials of the molecule.
Experimental Protocol for Electrochemical Characterization: Cyclic Voltammetry
Cyclic Voltammetry (CV) stands as the primary and most informative technique for probing the electrochemical characteristics of anthracene derivatives. This powerful electroanalytical method yields critical data on oxidation and reduction potentials, the reversibility of redox processes, and the stability of the generated radical ions.
Causality Behind Experimental Choices
A three-electrode system is the standard for reliable CV measurements. The working electrode (typically glassy carbon, platinum, or gold) is where the electron transfer event of interest occurs. The choice of material can influence the kinetics of electron transfer. The reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE) provides a stable potential against which the working electrode's potential is measured. For non-aqueous electrochemistry, it is common to use a pseudo-reference electrode and calibrate against the ferrocene/ferrocenium (Fc/Fc+) redox couple. The counter electrode (usually a platinum wire) completes the electrical circuit.
The choice of solvent and supporting electrolyte is critical. Aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) are typically used to avoid protonation of the radical ions formed. The supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential to ensure sufficient conductivity of the solution and to minimize migration effects.
A Self-Validating System: The Experimental Workflow
The following workflow for electrochemical analysis ensures the generation of reliable and reproducible data.
Caption: Projected relative frontier molecular orbital energies.
Conclusion
This guide provides a comprehensive framework for understanding the electrochemical characterization of "Pyridine, 4,4'-(9,10-anthracenediyl)bis-". By leveraging comparative data from a series of well-characterized 9,10-disubstituted anthracene derivatives, we can confidently predict the key electrochemical parameters of the target molecule. The provided experimental protocols and the discussion of the underlying scientific principles offer a solid foundation for researchers to design and interpret their own electrochemical studies on this and related compounds. Further experimental validation is, of course, necessary to precisely determine the redox potentials and frontier orbital energy levels of 9,10-bis(4-pyridyl)anthracene.
References
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Vorona, M. Y., Yutronkie, N. J., Melville, O. A., Daszczynski, A. J., Agyei, K. T., Ovens, J. S., Brusso, J. L., & Lessard, B. H. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials (Basel, Switzerland), 12(17), 2726. [Link]
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Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). PubMed Central. [Link]
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Crystal structure of 4-(anthracen-9-yl)pyridine. (n.d.). PMC. [Link]
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Novelli, V., D'Annibale, A., Casano, F., Latini, A., & Romagnoli, L. (2025). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2025(2), M1998. [Link]
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A Highly Luminescent, Ch - Semantic Scholar. (2023). [https://www.semanticscholar.org/paper/4%2C4%E2%80%B2-(Anthracene-9%2C10-diylbis(ethyne-2%2C1-diyl))bis(1-methyl-1-A-Highly-Novelli-D'Annibale/49f783109b0b8c6e6181e14931a54778942a04a6]([Link]
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Electrolytic oxidation of 9,10-diphenylanthracene and properties of its free radical cation and anion. (n.d.). The Journal of Physical Chemistry. [Link]
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Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. (n.d.). The Journal of Physical Chemistry A. [Link]
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The Electrochemical Reduction of 9,10-Diphenylanthracene. (n.d.). Allen J. Bard. [Link]
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Reaction kinetics of electrogenerated 9,10-bis(4-substituted-phenyl)anthracene cation radicals with methanol: A change in mechanism brought about by remote substituents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. (n.d.). RSC Publishing. [Link]
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Pyridyl substitution at the 2,6-positions of anthracene toward crystal polymorphs with distinct optical characteristics. (n.d.). CrystEngComm. [Link]
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A Comparative Guide to the Structure-Property Relationships of 9,10-Disubstituted Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anthracene Core as a Versatile Chromophore
Anthracene, a polycyclic aromatic hydrocarbon, has been a cornerstone in the development of organic electronics and fluorescent probes since its discovery.[1] Its rigid, planar structure and inherent blue fluorescence make it an attractive scaffold for creating novel materials with tailored photophysical properties. However, unsubstituted anthracene exhibits a moderate fluorescence quantum yield of approximately 30%, limited by a high rate of intersystem crossing to the triplet state.[1] Strategic substitution at the 9 and 10 positions of the anthracene ring is a powerful method to modulate its electronic structure, thereby fine-tuning its emission characteristics and enhancing its performance in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photon upconversion systems.[1][2]
This guide provides an in-depth comparison of 9,10-disubstituted anthracene derivatives, exploring the causal relationships between their chemical structure and their photophysical properties. We will delve into the effects of various substituents, from simple alkyl groups to complex aromatic and heteroaromatic moieties, on the absorption, emission, and quantum yield of these versatile molecules. Furthermore, we will provide detailed experimental protocols for their synthesis and characterization, empowering researchers to design and develop next-generation anthracene-based materials.
Modulating Photophysical Properties through 9,10-Disubstitution
The substituents at the 9 and 10 positions exert a profound influence on the electronic and steric properties of the anthracene core. These modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.[3] Moreover, the nature of the substituents can significantly impact the fluorescence quantum yield by influencing the rates of radiative and non-radiative decay pathways.
The Impact of Aryl and Heteroaryl Substituents
Substitution with aromatic groups, such as phenyl and thiophene, is a common strategy to enhance the photophysical properties of anthracene.
-
Phenyl Substituents: The introduction of phenyl groups at the 9 and 10 positions, as in the benchmark molecule 9,10-diphenylanthracene (DPA), generally leads to a high fluorescence quantum yield. The bulky phenyl groups provide steric hindrance that can suppress non-radiative decay pathways and prevent intermolecular interactions that lead to fluorescence quenching, a phenomenon known as concentration quenching, especially in the solid state.[4][5]
-
Thiophene Substituents: In contrast, the introduction of thiophene substituents has been shown to decrease the fluorescence quantum yield significantly, from near unity to less than 10%.[6] This is attributed to the electron-rich nature of the thiophene ring, which can promote intersystem crossing.
-
Electron-Donating and -Withdrawing Groups: Attaching electron-donating or electron-withdrawing groups to the aryl substituents provides a further layer of control over the photophysical properties. While these modifications have a minor effect on the UV/Vis absorption spectra, they can influence the fluorescence properties.[6] For instance, derivatives with electron-withdrawing groups have been successfully utilized as annihilators in triplet-triplet annihilation upconversion (TTA-UC) systems.[6]
Extending π-Conjugation with Acetylene Linkages
Introducing acetylene linkages between the anthracene core and phenyl substituents, as in 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives, leads to a significant red-shift in both the absorption and photoluminescence spectra.[4] This is due to the extension of the π-conjugated system, which lowers the HOMO-LUMO energy gap. These derivatives exhibit very high photoluminescence quantum yields (PLQY) in solution, often exceeding 90%, and have significantly shorter radiative lifetimes (2.5–4.4 ns) compared to unsubstituted anthracene.[4][7]
The Role of Bulky Dendrons
In the solid state, even highly fluorescent molecules can suffer from concentration quenching due to intermolecular interactions. A successful strategy to mitigate this is the attachment of bulky dendrons to the anthracene core. These large, branching substituents act as protective shields, preventing the close packing of the chromophores and preserving their high emission efficiency in thin films.[4]
Comparative Data of 9,10-Disubstituted Anthracene Derivatives
The following table summarizes the photophysical properties of a selection of 9,10-disubstituted anthracene derivatives, providing a clear comparison of the effects of different substituents.
| Derivative | Substituents at 9,10-positions | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Anthracene (unsubstituted) | H, H | ~357 | ~402 | ~0.30 | [1] |
| 9,10-Diphenylanthracene (DPA) | Phenyl, Phenyl | ~393 | ~434 | High (benchmark) | |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl, 4-(Trifluoromethyl)phenyl | - | - | High | |
| 4-(10-Phenylanthracene-9-yl)benzonitrile | Phenyl, 4-Cyanophenyl | - | - | High | |
| 9,10-di(thiophene-2-yl)anthracene | Thiophene, Thiophene | ~418 | ~460 | < 0.10 | [6] |
| 9,10-bis(phenylethynyl)anthracene (BPEA) | Phenylethynyl, Phenylethynyl | ~450 | ~480 | > 0.90 (in solution) | [4] |
Experimental Protocols
Synthesis of 9,10-Disubstituted Anthracene Derivatives
The synthesis of these derivatives often starts from commercially available 9,10-dibromoanthracene or 9-bromoanthracene. The most common synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[8][9]
This method is effective for coupling aryl boronic acids or their esters to the anthracene core.[8]
-
Reaction Setup: To a reaction vessel, add 9,10-dibromoanthracene (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-10 mol%), and a base like aqueous sodium carbonate (2 M).
-
Solvent: Use a mixture of toluene and THF as the solvent.
-
Reaction Conditions: Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 18-24 hours.
-
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling workflow.
The Stille coupling is particularly useful for introducing thiophene substituents.[8]
-
Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, combine 9,10-dibromoanthracene (1 equivalent), the organostannane reagent (e.g., 2-(tertbutylstannyl)thiophene, 2.2 equivalents), a palladium catalyst like Pd₂(dba)₃ (2 mol%), and a phosphine ligand such as tri-o-tolyl phosphine.
-
Solvent: Use dry THF as the solvent.
-
Reaction Conditions: Reflux the mixture.
-
Workup and Purification: Follow similar workup and purification procedures as described for the Suzuki-Miyaura coupling.
Photophysical Characterization
-
Sample Preparation: Prepare dilute solutions of the anthracene derivatives in a suitable spectroscopic grade solvent (e.g., toluene, THF, or cyclohexane).
-
Absorption Spectra: Record the absorption spectra using a UV-Vis spectrophotometer.
-
Fluorescence Spectra: Measure the steady-state fluorescence spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane.
Caption: Workflow for photophysical characterization.
Conclusion and Future Outlook
The 9,10-disubstituted anthracene framework offers a remarkable platform for the rational design of advanced organic materials. By carefully selecting the substituents, researchers can precisely tune the photophysical properties to meet the demands of various applications. Aryl substitution generally enhances fluorescence, while extending the π-conjugation through acetylene linkers provides a means to red-shift the emission. For solid-state applications, the incorporation of bulky groups is crucial to prevent fluorescence quenching.
The synthetic methodologies outlined in this guide, primarily based on palladium-catalyzed cross-coupling reactions, are robust and versatile, allowing for the creation of a vast library of novel anthracene derivatives. Future research in this area will likely focus on the development of new substituents that can further enhance properties such as two-photon absorption, solid-state emission efficiency, and charge transport characteristics, paving the way for next-generation organic electronics and biomedical imaging agents.
References
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Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(41), 10996-11004. [Link]
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Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]
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Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]
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Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. [Link]
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Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Scientific Research Publishing. [Link]
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da Silva, J. L., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. [Link]
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Gray, V., et al. (2015). Synthesis of 9,10-disubstituted anthracenes. ResearchGate. [Link]
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Al-Atar, M. A., et al. (2022). Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. ResearchGate. [Link]
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Al-Zaydi, K. M., et al. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Springer. [Link]
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Ribierre, J. C., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. PubMed. [Link]
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Matsika, S., et al. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. ACS Publications. [Link]
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Al-Atar, M. A., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. PMC - NIH. [Link]
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Chen, Y., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. PMC - PubMed Central. [Link]
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Safety Operating Guide
Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of Pyridine, 4,4'-(9,10-anthracenediyl)bis-
For the diligent researcher pushing the boundaries of science, the journey from hypothesis to discovery is paved with meticulous protocols. Yet, the final, critical step of safely managing chemical waste is often an overlooked aspect of the experimental lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of Pyridine, 4,4'-(9,10-anthracenediyl)bis-, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are informed by the known risks associated with its parent compounds, pyridine and anthracene.
Understanding the Hazard Profile: A Synthesis of Component Risks
Pyridine Moiety: The pyridine component suggests that this compound is likely flammable and harmful if inhaled, absorbed through the skin, or swallowed.[3] Pyridine is a known skin and eye irritant and may cause neurological effects such as dizziness and headaches.[4] Furthermore, it is classified as a possible human carcinogen.
Anthracene Moiety: The anthracene core points to significant environmental hazards. Anthracene is very toxic to aquatic life with long-lasting effects and is recognized as a persistent, bioaccumulative, and toxic (PBT) substance.[5] It is also a skin irritant and a suspected carcinogen.[6]
Therefore, Pyridine, 4,4'-(9,10-anthracenediyl)bis- must be handled as a hazardous and toxic chemical waste , with procedures that mitigate risks of flammability, toxicity to humans, and severe environmental contamination.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Pyridine, 4,4'-(9,10-anthracenediyl)bis- is not a singular action but a systematic process. The following workflow ensures compliance with safety regulations and minimizes risk at every stage.
Caption: Example of a properly filled hazardous waste label.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.
-
Segregation within SAA: Keep incompatible waste streams segregated within the SAA. For example, do not store flammable organic waste next to strong oxidizers.
Causality: The SAA provides a controlled and safe environment for the short-term accumulation of hazardous waste, preventing accidental spills and exposures.
Step 5: Scheduling Waste Pickup
Hazardous waste should not be stored indefinitely in the laboratory. Adhere to your institution's guidelines for waste removal.
-
Regular Pickups: Most institutions have a dedicated Environmental Health and Safety (EHS) department that conducts regular hazardous waste pickups.
-
Requesting Pickup: Familiarize yourself with your institution's procedure for requesting a waste pickup. This is often done through an online portal.
-
Do Not Dispose Down the Drain: Under no circumstances should Pyridine, 4,4'-(9,10-anthracenediyl)bis- or solutions containing it be poured down the sink. [5][7][8]This compound's anthracene component makes it highly toxic to aquatic organisms, and this method of disposal is illegal and environmentally irresponsible. [5]* Incineration: The ultimate disposal method for this type of waste will likely be high-temperature incineration by a licensed hazardous waste disposal facility. [9]This process is designed to destroy the hazardous organic compounds completely.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, and nitrile gloves), use a chemical spill kit to absorb the material.
-
Place the absorbent material in a sealed, labeled hazardous waste bag or container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent others from entering the area.
-
Do not attempt to clean up a large spill unless you are trained to do so.
-
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of Pyridine, 4,4'-(9,10-anthracenediyl)bis- is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards of this compound and adhering to a systematic disposal workflow, researchers can ensure that their groundbreaking work does not come at the cost of their safety or the health of our planet. Always consult your institution's specific hazardous waste management plan and EHS department for guidance.
References
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 5).
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- Pyridine - SAFETY DATA SHEET - Penta chemicals. (2024, November 26).
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Comprehensive Safety and Handling Guide for Pyridine, 4,4'-(9,10-anthracenediyl)bis-
This guide provides essential safety protocols and logistical information for the handling and disposal of Pyridine, 4,4'-(9,10-anthracenediyl)bis- (CAS No. 194861-72-8). As a Senior Application Scientist, the following procedures are synthesized from established safety data for its constituent chemical moieties—pyridine and anthracene—and grounded in field-proven laboratory best practices. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively.
Hazard Identification and Risk Assessment
The primary operational principle when handling this compound is to treat it as having the combined hazardous properties of both pyridine and anthracene, potentially with unknown synergistic effects.
Inferred Hazards from Constituent Moieties:
| Hazard Category | Pyridine Moiety Contribution | Anthracene Moiety Contribution | Combined Potential Hazard for the Target Compound |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Can cause irritation of the nose, throat, and lungs.[3] | High Risk. Assume harmful by all routes of exposure. |
| Skin Corrosion/Irritation | Causes skin irritation. | Causes skin irritation, itching, and burning, which is significantly aggravated by sunlight (photosensitization).[3] | High Risk. Expect skin irritation and potential for photosensitivity. |
| Eye Damage/Irritation | Causes serious eye irritation. | Can cause eye irritation and burns.[3] | High Risk. Expect serious eye irritation. |
| Flammability | Highly flammable liquid and vapor.[2] | Combustible solid.[3] | Moderate to High Risk. While the compound is a solid, flammability is a key concern. |
| Chronic Toxicity | May cause liver, kidney, and central nervous system effects with repeated exposure.[4] | Suspected carcinogen and mutagen.[5][6][7] Repeated contact can cause skin thickening and pigment changes.[3] | High Risk. Assume potential for long-term organ damage and carcinogenic/mutagenic effects. |
| Environmental Hazard | Readily biodegradable, but harmful to aquatic life. | Very toxic to aquatic organisms with long-lasting effects. Identified as a PBT (Persistent, Bioaccumulative, and Toxic) substance.[8] | High Risk. The compound is expected to be toxic to aquatic life and persistent in the environment. |
Personal Protective Equipment (PPE): A Multi-Barrier System
A comprehensive PPE strategy is mandatory to create a robust barrier between the researcher and the chemical.[9][10] Standard laboratory attire, such as long pants and closed-toe shoes, is a prerequisite.[11]
Core PPE Requirements
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving system: Nitrile inner glove, with a chemically resistant outer glove (e.g., neoprene or thicker nitrile).[10] | The dual-glove system provides redundant protection. Nitrile offers good splash resistance to a range of chemicals. The outer glove should be selected based on the solvents being used. Always inspect gloves for tears or punctures before use.[10] |
| Body Protection | Flame-resistant laboratory coat.[12] A disposable, poly-coated gown should be worn over the lab coat if there is a significant risk of splashes.[9] | Protects against skin contact and soiling of personal clothing. The flame-resistant property addresses the flammability hazard inherited from the pyridine moiety. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[11] A full-face shield must be worn over the goggles when handling larger quantities (>1 liter of solution) or during procedures with a high splash potential.[12] | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[12] |
| Respiratory Protection | An appropriate NIOSH-approved respirator (e.g., an N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.[13] | Protects against inhalation of the powdered compound, which can be harmful. Surgical masks do not provide adequate respiratory protection.[9][13] |
Operational Plan: Safe Handling and Engineering Controls
Safe handling relies on a combination of established procedures and robust engineering controls.
Step-by-Step Handling Protocol
-
Preparation and Pre-Work Checklist:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[14]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the procedure to contain potential contamination.
-
-
Weighing and Transfer:
-
All weighing and transfers of the solid compound must be conducted within a chemical fume hood to prevent inhalation of fine particulates.[15]
-
Use non-sparking tools to handle the compound, mitigating ignition risks.[2]
-
Employ static control measures, such as grounding and bonding, especially when transferring large quantities of the powdered substance or when flammable solvents are present.[2]
-
-
Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to control the rate of dissolution and prevent splashing.
-
If heating is required, use a controlled heating source like a heating mantle or a hot plate with a stirrer, and never an open flame.
-
Ensure the reaction vessel is adequately vented to prevent pressure buildup.
-
-
Post-Procedure Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.
-
Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
Immediately change any contaminated clothing.
-
Spill and Emergency Procedures
-
Small Spills (in fume hood):
-
Absorb the spill with a non-flammable absorbent material (e.g., sand, diatomaceous earth).[2]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Remove all sources of ignition.[2]
-
If safe to do so, increase ventilation to the area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing Pyridine, 4,4'-(9,10-anthracenediyl)bis-, including contaminated PPE and absorbent materials, is considered hazardous waste.[16]
Waste Segregation and Disposal Steps:
-
Waste Collection:
-
Collect all waste materials in clearly labeled, sealed, and chemically compatible containers.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "Pyridine, 4,4'-(9,10-anthracenediyl)bis-".
-
Indicate the primary hazards (e.g., Toxic, Flammable, Environmental Hazard).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from ignition sources and incompatible materials.[2]
-
-
Final Disposal:
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with Pyridine, 4,4'-(9,10-anthracenediyl)bis-, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
- Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- ChemicalBook. (2025, July 16). Pyridine, 4,4'-(9,10-anthracenediyl)bis- | 194861-72-8.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- LookChem. (n.d.). Cas 194861-72-8, Pyridine, 4,4'-(9,10-anthracenediyl)bis-.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Koszelewski, D., et al. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH.
- Carl ROTH. (n.d.). Safety Data Sheet: Anthracene.
- National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1).
- New Jersey Department of Health. (2002, June). Hazard Summary: Anthracene.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- PubChem. (n.d.). Anthracene.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- ChemicalBook. (n.d.). Pyridine, 4,4'-(9,10-anthracenediyl)bis- CAS 194861-72-8.
- CD Bioparticles. (n.d.). 4,4'-(9,10-Anthracenediyl)Bis-Pyridine.
- ACS Publications. (2014, September 16). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Santa Cruz Biotechnology. (n.d.). Anthracene Safety Data Sheet.
- Study.com. (n.d.). Anthracene Hazards, Preparation & Properties.
- International Agency for Research on Cancer. (n.d.). Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
- University of Colorado Boulder Environmental Health & Safety. (n.d.). Chemical Safety PPE.
- ResearchGate. (2021, September). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
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- 2. pentachemicals.eu [pentachemicals.eu]
- 3. nj.gov [nj.gov]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anthracene | (C6H4CH)2 | CID 8418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Anthracene Hazards, Preparation & Properties | Study.com [study.com]
- 8. carlroth.com [carlroth.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
